Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
Description
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Properties
IUPAC Name |
ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-14(16)11-8-12(18-2)10-13(9-11)19-3/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAOPAUYAQKJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645828 | |
| Record name | Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-62-8 | |
| Record name | Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, a keto-ester of significant interest in synthetic and medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a robust, step-by-step protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it delves into the established importance of the 3,5-dimethoxyphenyl moiety in drug design, particularly in the development of novel anti-cancer agents. This document serves as a vital resource for researchers aiming to synthesize, characterize, and explore the therapeutic applications of this and related compounds.
Introduction: The Significance of the 3,5-Dimethoxyphenyl Scaffold
The 3,5-dimethoxyphenyl structural motif is a recurring pharmacophore in a multitude of biologically active molecules. Its presence often confers favorable pharmacokinetic and pharmacodynamic properties, making it a valuable building block in the design of novel therapeutics. Notably, this moiety is found in compounds investigated for their potent anti-cancer activities, including those that target critical cellular pathways involved in proliferation and survival.[1][2][3] Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, as a derivative, presents a versatile platform for further chemical modification and exploration of its potential as a lead compound in drug discovery programs.
Chemical Structure and Physicochemical Properties
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is characterized by a central valerate (pentanoate) chain, with a ketone at the 5-position and an ethyl ester at the 1-position. The ketone is attached to a 3,5-dimethoxyphenyl ring.
Table 1: Physicochemical Properties of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
| Property | Value (Predicted/Estimated) | Source |
| IUPAC Name | ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | - |
| Molecular Formula | C₁₅H₂₀O₅ | - |
| Molecular Weight | 280.32 g/mol | [4] |
| Appearance | Light yellow liquid (predicted) | - |
| Boiling Point | ~408 °C at 760 mmHg (estimated) | [4] |
| Density | ~1.2 g/cm³ (estimated) | [4] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone) | - |
Synthesis of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
The most direct and efficient method for the synthesis of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[5][6] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent with the electron-rich aromatic ring in the presence of a Lewis acid catalyst.[7]
Synthesis Pathway
The synthesis can be conceptualized in two main steps: the preparation of the acylating agent, ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride), followed by the Friedel-Crafts acylation reaction.
Caption: Synthesis pathway of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring of 1,3-dimethoxybenzene.
Caption: General mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol
Step 1: Preparation of Ethyl 5-chloro-5-oxopentanoate (Ethyl glutaryl chloride)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl hydrogen glutarate (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the flask at room temperature.[8][9][10]
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude ethyl 5-chloro-5-oxopentanoate can be used in the next step without further purification.[11]
Step 2: Friedel-Crafts Acylation
-
In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) and an anhydrous solvent such as dichloromethane (CH₂Cl₂).[12][13]
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 5-chloro-5-oxopentanoate (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[12]
Characterization
The structure of the synthesized compound should be confirmed by spectroscopic methods.
Table 2: Predicted Spectroscopic Data for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
| Technique | Predicted Chemical Shifts/Peaks |
| ¹H NMR | δ (ppm): 1.2 (t, 3H, -OCH₂CH ₃), 2.0 (m, 2H, -CH ₂-), 2.4 (t, 2H, -CH ₂CO₂Et), 3.0 (t, 2H, -COCH ₂-), 3.8 (s, 6H, -OCH ₃), 6.7 (t, 1H, Ar-H ), 7.1 (d, 2H, Ar-H ), 4.1 (q, 2H, -OCH ₂CH₃) |
| ¹³C NMR | δ (ppm): 14.1, 20.5, 33.0, 37.5, 55.6, 60.5, 105.0, 106.5, 138.0, 160.9, 173.0, 198.5 |
| IR (cm⁻¹) | ~2980 (C-H), ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1600 (C=C, aromatic), ~1200, ~1050 (C-O) |
| Mass Spec (m/z) | [M+H]⁺ = 281.13 |
Note: These are predicted values and may vary slightly from experimental data. The proton and carbon NMR predictions are based on the analysis of similar structures.[4][14][15]
Applications in Drug Development
The 3,5-dimethoxyphenyl moiety is a key structural feature in several classes of compounds with demonstrated therapeutic potential, particularly in oncology.
Anti-Cancer Activity
Numerous studies have highlighted the importance of the 3,5-dimethoxyphenyl group in the design of potent anti-cancer agents. This moiety is often found in tubulin polymerization inhibitors, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][16] For example, compounds incorporating this group have shown significant cytotoxic activity against various cancer cell lines, including breast and colon cancer.[2][3] The presence of the two methoxy groups at the meta positions is often crucial for high binding affinity to the colchicine binding site on tubulin.[17][18]
Modulation of Signaling Pathways
Derivatives containing the 3,5-dimethoxyphenyl scaffold have also been shown to modulate key signaling pathways implicated in cancer progression, such as the β-catenin pathway.[1] For instance, the compound RX-5902, which contains a 1-(3,5-dimethoxyphenyl)piperazine moiety, has been shown to interfere with β-catenin function by targeting p68 RNA helicase, leading to the downregulation of oncogenic genes like c-Myc and cyclin D1.[1]
Future Directions
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate serves as a valuable intermediate for the synthesis of a diverse library of compounds. The ester and ketone functionalities provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of biological activity.
Conclusion
This technical guide has provided a detailed overview of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, from its synthesis and characterization to its potential applications in drug discovery. The robust synthetic protocol detailed herein, based on the well-established Friedel-Crafts acylation, offers a reliable method for obtaining this valuable chemical intermediate. The established importance of the 3,5-dimethoxyphenyl moiety in medicinal chemistry, particularly in the development of anti-cancer agents, underscores the potential of this compound and its derivatives as promising candidates for further investigation in the quest for novel therapeutics.
References
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
- Burma, S., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(8), 1595-601.
-
ethyl 5-chloro-5-oxopentanoate. (2024, April 9). ChemBK. Retrieved from [Link]
- Greene, L. M., et al. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 30(17), 4333.
- Application Notes and Protocols for 3,5-Dimethoxy-3'-iodobenzophenone and Structurally Related Compounds in Cancer Research. (2025). BenchChem.
- Singh, S., et al. (2016, September 14). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21).
-
Understanding 3,5-Dimethoxyphenol: A Key Chemical for Pharmaceutical Innovations. (2026, February 14). Retrieved from [Link]
- Palka, M., et al. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6965.
-
ETHYL GLUTARYL CHLORIDE One Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]
-
13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
- Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry: Application Notes and Protocols. (2025). BenchChem.
- Chambers, J. J., et al. (2013). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry, 21(11), 3296-3305.
-
Friedel-Crafts Alkylation and Acylation Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
- McMurry, J. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Aribert, N., et al. (2025, December 16). Cleaner Routes for Friedel-Crafts Acylation.
- Wang, Y., et al. (2025, November 24). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Wang, T., et al. (2014, August 7). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6642-6659.
-
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. (n.d.). PubChem. Retrieved from [Link]
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
Spectra Problem #7 Solution. (n.d.). Retrieved from [Link]
- El-Gamal, M. I., et al. (2014, September 15). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(9), 658-67.
- Kasturi, T. R., & Thomas, M. (1974). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Indian Journal of Chemistry, 12(11), 1123-1126.
-
friedel-crafts acylation of benzene. (n.d.). Retrieved from [Link]
- Li, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry, 15(4), 939-971.
- G, S. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-08.
-
Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]
- Padron, J. M., et al. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1875.
- Penchev, P. N., & Nachkova, S. R. (2010, September 16). A database of assigned C-13 NMR spectra. Magnetic Resonance in Chemistry, 48(11), 894-899.
-
Ethyl hydrogen glutarate. (2024, April 10). ChemBK. Retrieved from [Link]
-
Ethyl alcohol reacts with thionyl alcohol to give A class 11 chemistry CBSE. (2025, November 27). Vedantu. Retrieved from [Link]
-
Reaction with Thionyl Chloride. (2013, October 29). YouTube. Retrieved from [Link]
-
Ethyl alcohol reacts with thionyl alcohol to give: (A) C₂H₅Cl + HCl. (2025, August 6). askIITians. Retrieved from [Link]
- Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. (2025, August 7).
Sources
- 1. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | C15H20O5 | CID 266841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. ETHYL GLUTARYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. ETHYL GLUTARYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chembk.com [chembk.com]
- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. rsc.org [rsc.org]
- 15. Spectra Problem #7 Solution [chem.ucalgary.ca]
- 16. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
[1]
Physicochemical Characterization
Identity & Core Constants
The molecule is a
| Property | Value | Technical Note |
| IUPAC Name | Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | "Valerate" is the trivial name for pentanoate. |
| Molecular Formula | C₁₅H₂₀O₅ | |
| Molecular Weight | 280.32 g/mol | Monoisotopic Mass: 280.1311 Da |
| CAS Registry | N/A (Isomer Specific) | Note: 3,4-isomer is CAS 101499-71-2.[1] |
| LogP (Predicted) | 2.3 ± 0.2 | Lipophilic, suitable for membrane permeability. |
| H-Bond Acceptors | 5 | Ether oxygens (2) + Carbonyls (2) + Ester ether (1). |
| H-Bond Donors | 0 | Aprotic; requires H-bond donor partners in binding pockets. |
| Rotatable Bonds | 8 | High flexibility in the aliphatic linker. |
Synthetic Methodology: The Regioselectivity Challenge
The Causality of Method Selection
A standard Friedel-Crafts acylation of 1,3-dimethoxybenzene with glutaric anhydride will fail to produce the 3,5-isomer.
-
Reasoning: The methoxy groups are ortho/para directors. Electrophilic attack occurs at the 4-position (major) or 2-position (minor), yielding the 2,4-dimethoxyphenyl derivative.
-
Solution: To achieve the 3,5-substitution, one must use a Grignard-mediated approach starting from a pre-functionalized 3,5-haloarene. This ensures the carbon-carbon bond forms exactly where required, independent of electronic directing effects.
Protocol: Grignard Coupling Strategy
Reagents: 1-Bromo-3,5-dimethoxybenzene, Magnesium turnings, Glutaric anhydride, Ethanol, H₂SO₄ (cat).
Step 1: Formation of the Aryl Grignard
-
Activate Mg turnings (1.1 eq) in anhydrous THF under Argon.
-
Add 1-Bromo-3,5-dimethoxybenzene (1.0 eq) dropwise. Initiate with iodine crystal if necessary.
-
Reflux for 1 hour to ensure complete formation of 3,5-dimethoxyphenylmagnesium bromide .
Step 2: Nucleophilic Attack on Glutaric Anhydride
-
Cool the Grignard solution to -78°C.
-
Cannulate the Grignard reagent slowly into a solution of Glutaric Anhydride (1.0 eq) in THF at -78°C.
-
Mechanistic Insight: Low temperature prevents double-addition (formation of the tertiary alcohol). The anhydride ring opens to form the magnesium carboxylate of the keto-acid.
-
-
Quench with dilute HCl. Isolate the intermediate: 5-(3,5-dimethoxyphenyl)-5-oxopentanoic acid .
Step 3: Fischer Esterification
-
Dissolve the keto-acid intermediate in absolute Ethanol.
-
Add catalytic H₂SO₄ (5 mol%).
-
Reflux for 4 hours (monitor via TLC).
-
Neutralize with NaHCO₃, extract with Ethyl Acetate, and concentrate.
Workflow Visualization
Figure 1: Regioselective synthesis pathway avoiding Friedel-Crafts isomer scrambling.
Analytical Validation (Self-Validating System)[1]
To confirm the identity of the product, you must differentiate it from the thermodynamically favored 2,4-isomer. The ¹H-NMR aromatic region is the definitive diagnostic tool.
Predicted ¹H-NMR Signature (CDCl₃, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Logic |
| 7.05 | Doublet (J ≈ 2.2 Hz) | 2H | Ar-H (Positions 2, 6) | Symmetry Marker. The 2,4-isomer would show an ABX pattern (3 distinct signals). The 3,5-isomer shows equivalence at 2 and 6. |
| 6.65 | Triplet (J ≈ 2.2 Hz) | 1H | Ar-H (Position 4) | Coupled only to meta-protons at 2 and 6. |
| 4.12 | Quartet | 2H | O-CH₂ -CH₃ | Characteristic ethyl ester. |
| 3.83 | Singlet | 6H | -OCH₃ (x2) | Symmetry Marker. A single peak for both methoxy groups confirms symmetry. |
| 2.95 | Triplet | 2H | -C(=O)-CH₂ - | Deshielded by ketone. |
| 2.40 | Triplet | 2H | -CH₂-C(=O)O- | Deshielded by ester. |
| 2.05 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Central methylene linker. |
| 1.25 | Triplet | 3H | O-CH₂-CH₃ | Terminal methyl. |
Quality Control Decision Tree
Figure 2: Analytical logic flow to ensure isomeric purity.
Applications in Drug Discovery[1]
This molecule serves as a "Pharmacophore Linker," connecting a lipophilic aryl headgroup to a polar tail.
-
Resorcylic Acid Lactone (RAL) Analogs: The 3,5-dimethoxy motif mimics the resorcinol ring found in natural products like Zearalenone and Radicicol (HSP90 inhibitors). The ester chain allows for cyclization or further extension into macrocycles.
-
Kinase Inhibitor Intermediates: Used in the synthesis of pyrimidine-based kinase inhibitors (e.g., VEGFR/PDGFR targets) where the keto-ester undergoes condensation with guanidines or ureas to form the heterocyclic core [1].
-
PROTAC Linkers: The aliphatic chain (valerate) provides a precise 5-carbon spacing, useful for designing PROTAC linkers where distance between the E3 ligase ligand and the target protein ligand is tunable.
References
-
Synthesis of Pyrimidine Derivatives: Title: Synthesis and biological evaluation of ethyl 2-oxo-4-aryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylates. Source: Royal Society of Chemistry / Organic & Biomolecular Chemistry. URL:[Link]
-
Friedel-Crafts vs. Grignard Selectivity: Title: Friedel–Crafts Acylation: Mechanism, Scope, and Regioselectivity. Source: Organic Chemistry Portal.[2] URL:[Link]
-
Physical Property Data (Analogous 3,4-Isomer): Title: Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate (PubChem CID 266841).[3] Source: National Center for Biotechnology Information (NCBI). URL:[Link]
Physicochemical Profiling of 3,5-Dimethoxyphenyl Oxovalerate Derivatives: Solubility Landscapes and Formulation Implications
Executive Summary
The optimization of 3,5-dimethoxyphenyl oxovalerate derivatives represents a classic challenge in medicinal chemistry: balancing the lipophilicity required for membrane permeability with the aqueous solubility necessary for systemic bioavailability. These derivatives, often designed as prodrugs of 3,5-dimethoxyphenol (a pharmacophore with antioxidant and anti-inflammatory potential), utilize the oxovalerate (levulinate) moiety to modulate physicochemical properties.
This technical guide provides a rigorous framework for profiling the solubility of these specific ester derivatives. Unlike stable small molecules, these phenolic esters exhibit pH-dependent hydrolysis and significant solubilization in biorelevant media (micellar systems). This document details the theoretical basis, experimental protocols, and data interpretation strategies required to accurately characterize these compounds.
Part 1: Chemical Context & Structural Analysis
The Structural Pharmacophore
The core molecule consists of two distinct domains:
-
The Lipophilic Core (3,5-Dimethoxyphenol): A resorcinol derivative with two methoxy groups. It is electron-rich and moderately lipophilic.
-
The Pro-Moiety (Oxovalerate/Levulinate): An ester linkage containing a ketone. This chain increases the calculated LogP (cLogP) and removes the hydrogen bond donor capability of the phenol, theoretically enhancing passive permeability.
The Solubility-Stability Paradox
Profiling these derivatives requires addressing a critical instability. Phenolic esters are prone to chemical hydrolysis, particularly in alkaline environments (pH > 7.0) or in the presence of biological nucleophiles.
Critical Consideration: Standard equilibrium solubility tests (24-hour shake flask) may yield false positives if the ester hydrolyzes back to the more soluble parent phenol during the assay. The protocol below incorporates hydrolysis monitoring as a mandatory quality control step.
Visualization: Solubility & Hydrolysis Equilibrium
The following diagram illustrates the dynamic equilibrium that must be controlled during profiling.
Part 2: Theoretical Prediction Framework
Before wet-lab profiling, establish the theoretical baseline using in silico descriptors. For 3,5-dimethoxyphenyl oxovalerate, the following trends are expected relative to the parent phenol:
| Property | Trend vs. Parent Phenol | Implication for Profiling |
| cLogP | Increase (+1.5 to +2.0) | Lower aqueous solubility; higher affinity for biorelevant media (FaSSIF). |
| pKa | N/A (Non-ionizable) | The ester masks the phenolic pKa (~9.5). Solubility will be pH-independent unless hydrolysis occurs. |
| Polar Surface Area (PSA) | Increase | The ester and ketone add H-bond acceptors, potentially impacting crystal lattice energy. |
| Melting Point (Tm) | Variable | Lower Tm generally correlates with higher solubility (General Solubility Equation). |
Part 3: Experimental Protocols
Protocol A: Thermodynamic Solubility with Hydrolysis Monitoring
Standard OECD 105 Shake-Flask Method (Modified for Labile Esters)
Objective: Determine the saturation solubility (
Reagents:
-
Phosphate Buffer (pH 6.5)
-
0.1 N HCl (pH 1.2)
-
HPLC Grade Acetonitrile (ACN)
Workflow:
-
Preparation: Add excess solid compound (approx. 2–5 mg) to 1.0 mL of buffer in amber glass vials (protect from light).
-
Equilibration: Incubate at 37°C with constant agitation (orbital shaker at 300 rpm).
-
Timepoints: 4h, 24h, 48h. (Short intervals are crucial for esters).
-
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter using 0.22 µm PVDF filters (pre-saturated to prevent adsorption).
-
Quenching: Immediately dilute the supernatant 1:1 with cold ACN to halt enzymatic/chemical hydrolysis.
-
Analysis: HPLC-UV/Vis or LC-MS.
-
Crucial Step: Monitor two channels: one for the Ester (Target) and one for 3,5-Dimethoxyphenol (Degradant).
-
Self-Validating Calculation:
Protocol B: Biorelevant Solubility Profiling (FaSSIF/FeSSIF)
Simulating Intestinal Fluids
Lipophilic esters often show a "Food Effect." Profiling in biorelevant media is mandatory to predict in vivo performance.
Media Preparation (FaSSIF - Fasted State Simulated Intestinal Fluid):
-
Composition: 3 mM Sodium Taurocholate, 0.75 mM Lecithin, pH 6.5 phosphate buffer.
-
Preparation: Dissolve components in buffer; stir until clear (micelles form).
Workflow:
-
Follow the Shake-Flask steps from Protocol A using FaSSIF and FeSSIF (Fed State) as solvents.
-
Equilibration Time: Limit to 4 hours. Esters are notoriously unstable in FeSSIF due to the catalytic activity of impurities in crude lecithin/bile salts.
Part 4: Data Interpretation & Formulation Strategy
The Profiling Workflow
Use the following decision tree to categorize the derivative based on experimental data.
Quantitative Analysis Table (Template)
Report your findings using this standardized format to ensure comparability across derivatives.
| Medium | pH | Solubility (µg/mL) | Stability (% Remaining at 4h) | Biorelevant Ratio ( |
| 0.1 N HCl | 1.2 | [Data] | [Data] | N/A |
| Phosphate Buffer | 6.5 | [Data] | [Data] | N/A |
| FaSSIF | 6.5 | [Data] | [Data] | Critical Indicator |
| FeSSIF | 5.0 | [Data] | [Data] | Critical Indicator |
Interpretation Key:
-
Biorelevant Ratio > 3: Indicates the compound is highly lipophilic and solubilized by micelles. Developing a Self-Emulsifying Drug Delivery System (SEDDS) or lipid-based capsule is recommended.
-
Stability < 90%: The oxovalerate ester bond is too labile. Consider steric hindrance modification (e.g., adding methyl groups near the ester bond) to improve stability.
References
-
OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 105: Water Solubility.[3] OECD Publishing. [Link]
-
Dressman, J. B., et al. (1998). Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research.[4] [Link]
-
Biorelevant.com. (2024). Preparation of FaSSIF and FeSSIF Media.[4][5][6] [Link]
-
Bergström, C. A., et al. (2014). Early pharmaceutical profiling to predict oral drug absorption: current status and unmet needs. European Journal of Pharmaceutical Sciences. [Link]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General Reference for pH-Metric Solubility).
Sources
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. filab.fr [filab.fr]
- 4. interchim.fr [interchim.fr]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, a specialized aryl keto ester. While a specific CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major chemical databases, this guide constructs a detailed profile based on established chemical principles and data from closely related structural analogs. We present a robust, proposed synthetic pathway via Friedel-Crafts acylation, predict its physicochemical and spectroscopic properties with detailed spectral assignments, discuss its potential applications as a synthetic intermediate in drug discovery and materials science, and outline essential safety and handling protocols. This document serves as a foundational resource for researchers intending to synthesize, characterize, and utilize this compound in their work.
Compound Identification and Physicochemical Properties
As of the latest database reviews, a dedicated CAS number for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate has not been identified. This suggests the compound may be a novel or less-common research chemical. Its identity is therefore defined by its IUPAC name and molecular structure.
IUPAC Name: ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate
Molecular Formula: C₁₅H₂₀O₅
Molecular Weight: 280.32 g/mol
The structure consists of a central five-carbon valerate chain, with a ketone at the 5-position and an ethyl ester at the 1-position. The ketone is attached to a benzene ring substituted with two methoxy groups at the meta positions (3 and 5).
Predicted Physicochemical Data
The following properties are estimated based on the compound's structure and data from analogous compounds such as Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate (CAS 101499-71-2).[1]
| Property | Predicted Value | Notes |
| Molecular Weight | 280.32 g/mol | Calculated from the molecular formula C₁₅H₂₀O₅. |
| Appearance | White to off-white solid or viscous oil | Typical for aryl keto esters of this molecular weight. |
| Boiling Point | > 350 °C (at 760 mmHg) | Estimated; high due to molecular weight and polarity. |
| Melting Point | Not available | Likely a low-melting solid. |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone. Insoluble in water. | Expected based on the presence of both polar and non-polar groups. |
| XLogP3 | ~2.2 | A measure of lipophilicity, calculated.[1] |
Proposed Synthesis: Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[2][3] The high electron density of the aromatic ring, activated by two meta-directing methoxy groups, makes it highly susceptible to electrophilic aromatic substitution. The acylation is directed to the 4-position (para to both methoxy groups) due to steric hindrance at the 2-position and the strong activating effect of the methoxy groups.
The acylating agent required is the acid chloride of ethyl hydrogen glutarate, which is ethyl 4-(chloroformyl)butanoate. This can be prepared from glutaric anhydride and ethanol, followed by reaction with a chlorinating agent like thionyl chloride (SOCl₂).
Synthetic Workflow Diagram
Caption: Proposed two-part synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
1,3-Dimethoxybenzene (1.0 eq)
-
Ethyl 4-(chloroformyl)butanoate (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous DCM and cool the flask to 0 °C using an ice bath. Carefully add anhydrous AlCl₃ in portions while stirring.
-
Substrate Addition: In a separate flask, dissolve 1,3-dimethoxybenzene in anhydrous DCM. Add this solution to the AlCl₃ suspension.
-
Acylating Agent Addition: Dissolve ethyl 4-(chloroformyl)butanoate in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of the synthesized product. The following data is predicted based on fundamental principles of NMR and IR spectroscopy and by comparison with structurally similar molecules.[4][5][6]
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
Sources
- 1. Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | C15H20O5 | CID 266841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Literature review on 5-oxovalerate derivatives in organic synthesis
An In-Depth Technical Guide to 5-Oxovalerate Derivatives in Organic Synthesis
Introduction: The Versatile δ-Ketoester Scaffold
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 5-oxovalerate derivatives, also known as δ-ketoesters, have emerged as exceptionally versatile and powerful intermediates. Characterized by a ketone and an ester functionality separated by a three-carbon tether, these 1,5-dicarbonyl compounds possess a unique electronic and structural profile that enables a diverse array of chemical transformations.
The inherent bifunctionality of the 5-oxovalerate core allows for selective manipulation of either the ketone or the ester group, while the spatial relationship between these groups provides a perfect template for intramolecular cyclization reactions to form five- and six-membered rings—structural motifs that are ubiquitous in natural products and pharmaceuticals.[1][2] This guide provides a comprehensive overview of the synthesis and application of 5-oxovalerate derivatives, with a particular focus on their role in the construction of nitrogen-containing heterocycles, offering field-proven insights for researchers in organic synthesis and drug development.
Core Application: Intramolecular Cyclization via Reductive Amination
One of the most powerful applications of 5-oxovalerate derivatives is in the synthesis of substituted piperidines, a privileged scaffold in medicinal chemistry found in numerous pharmaceuticals.[1] The most direct and efficient method to achieve this transformation is through intramolecular reductive amination.
The Causality Behind the Mechanism
Reductive amination is a robust method for forming carbon-nitrogen bonds that converts a carbonyl group into an amine via an intermediate imine or iminium ion.[3][4] The process begins with the nucleophilic attack of a primary amine on the ketone carbonyl of the 5-oxovalerate derivative. This reaction, which is typically catalyzed by a small amount of acid, forms a transient hemiaminal intermediate.[4] Subsequent dehydration of the hemiaminal generates a cyclic iminium ion. This intermediate is the critical electrophile in the reaction. The equilibrium is driven towards the iminium ion by the removal of water or by its immediate consumption in the next step.[3] The final step is the reduction of the iminium ion by a hydride-based reducing agent to yield the stable, saturated piperidine ring.
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// Nodes Start [label="5-Oxovalerate Derivative\n+ Primary Amine (R'-NH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Hemiaminal [label="Cyclic Hemiaminal\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Cyclic Iminium Ion\n(Electrophilic Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="N-Substituted Piperidine\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Acid Catalyst\n(e.g., Acetic Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reducer [label="Reducing Agent\n[H-]", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Central Node Core [label="5-Oxovalerate\nDerivatives", shape=Msquare, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=13];
// Product Nodes Piperidines [label="Piperidines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrrolidines [label="Pyrrolidines", fillcolor="#FBBC05", fontcolor="#202124"]; Lactams [label="δ-Valerolactams", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other [label="Other Heterocycles\n(e.g., Tetrahydropyrans)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges with reaction types Core -> Piperidines [label=" Reductive Amination"]; Core -> Pyrrolidines [label=" Radical Cyclization\n(5-exo-trig)"]; Core -> Lactams [label=" Intramolecular\nAmidation"]; Core -> Other [label=" (e.g., Prins Cyclization)"]; } } Caption: Versatility of 5-oxovalerate derivatives as synthetic precursors.
Expertise in Action: Choosing the Right Reducing Agent
The choice of reducing agent is critical for the success of a reductive amination. A common pitfall is the direct reduction of the starting ketone before iminium ion formation. To circumvent this, chemists rely on reagents that are selective for the iminium ion over the carbonyl group.[5]
-
Sodium Borohydride (NaBH₄): While inexpensive, NaBH₄ can reduce aldehydes and ketones.[6] Its use requires a two-step approach where the imine is pre-formed before the reducing agent is added.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective and will reduce iminium ions much faster than ketones at mildly acidic pH (pH 5-6).[4][5] This allows for a convenient one-pot procedure. However, its high toxicity and the potential generation of hydrogen cyanide gas are significant drawbacks.[5]
-
Sodium Triacetoxyborohydride (STAB): STAB, or NaBH(OAc)₃, has become the reagent of choice for many reductive aminations.[5][6] It is a milder, non-toxic reducing agent that is highly selective for iminium ions over ketones, even at neutral pH.[5] The reaction is often performed in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) with a stoichiometric amount of acetic acid, which acts as the catalyst for imine formation.[5]
Data Presentation: Substrate Scope in Piperidine Synthesis
The intramolecular reductive amination of 5-oxovalerate derivatives is a robust reaction tolerant of a wide range of substituents on both the amine and the valerate backbone. This versatility has been exploited in the synthesis of highly functionalized piperidines.[7]
| Entry | Amine (R'-NH₂) | 5-Oxovalerate Substituent (R) | Product | Yield (%) | Reference |
| 1 | Aniline | H | 1-Phenylpiperidine-2-carboxylate | >90% | [7] |
| 2 | Benzylamine | H | 1-Benzylpiperidine-2-carboxylate | High | [3] |
| 3 | p-Methoxyaniline | H | 1-(4-Methoxyphenyl)piperidine-2-carboxylate | >90% | [7] |
| 4 | Isopropylamine | H | 1-Isopropylpiperidine-2-carboxylate | Good | [4] |
| 5 | Aniline | 3-Methyl | 1-Phenyl-5-methylpiperidine-2-carboxylate | Good | [8] |
Yields are generalized from typical reductive amination procedures.
Experimental Protocol: Synthesis of Methyl 1-benzylpiperidine-2-carboxylate
This protocol provides a self-validating, step-by-step methodology for a typical intramolecular reductive amination using STAB.
Materials:
-
Methyl 5-oxovalerate (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 5-oxovalerate (1.0 eq) and dissolve in anhydrous DCM.
-
Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Caution: Initial effervescence may occur. Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", label="General Synthetic Workflow", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontsize=10];
// Nodes A [label="1. Combine Reactants\n(5-Oxovalerate, Amine, Acid, Solvent)"]; B [label="2. Add Reducing Agent\n(e.g., STAB)"]; C [label="3. Reaction\n(Stir at Room Temperature)"]; D [label="4. Aqueous Work-up\n(Quench, Extract, Wash)"]; E [label="5. Purification\n(Flash Chromatography)"]; F [label="6. Characterization\n(NMR, MS)"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: A standard experimental workflow for synthesis and purification.
Beyond Piperidines: Other Synthetic Applications
While piperidine synthesis is a major application, the reactivity of 5-oxovalerate derivatives is not limited to this transformation.
-
Radical Cyclizations: The 5-oxovalerate scaffold can be modified to include an alkene, making it a substrate for radical cyclization.[9] These reactions, often initiated by radical initiators like AIBN with a tin hydride, proceed via a 5-exo-trig cyclization to form highly substituted cyclopentane or pyrrolidine rings, depending on the substrate.[2][9]
-
Synthesis of Lactams: 5-aminovalerate, which can be derived from 5-oxovalerate, can undergo intramolecular condensation to form δ-valerolactam, a key monomer for the synthesis of Nylon 5.[10]
-
Natural Product Synthesis: The structural motifs derived from 5-oxovalerate derivatives are found in a wide range of natural products and complex molecules. For instance, a derivative of a δ-ketoester is a key intermediate in the synthesis of Atorvastatin, the active ingredient in Lipitor.[11]
Conclusion and Future Outlook
5-Oxovalerate derivatives stand as a testament to the power of bifunctional building blocks in modern organic synthesis. Their ability to serve as reliable precursors for a variety of transformations, most notably the intramolecular reductive amination to form piperidines, makes them indispensable tools for medicinal chemists and synthetic practitioners. The reaction is characterized by its high efficiency, operational simplicity, and tolerance for diverse functional groups.
Future research in this area will likely focus on the development of catalytic and enantioselective methods for the cyclization of these derivatives, providing asymmetric access to chiral piperidines and other heterocyclic systems. Furthermore, the incorporation of 5-oxovalerate motifs into novel cascade reactions will continue to expand their utility, enabling the rapid construction of molecular complexity from simple, accessible starting materials. As the demand for novel therapeutic agents grows, the strategic application of versatile intermediates like 5-oxovalerate derivatives will undoubtedly play a crucial role in the future of drug discovery and organic synthesis.
References
-
One-pot five-component synthesis of highly functionalized piperidines using oxalic acid dihydrate as a homogenous catalyst. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]
-
Reductive amination. (2024, February 19). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved February 22, 2026, from [Link]
-
Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved February 22, 2026, from [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved February 22, 2026, from [Link]
-
Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. Retrieved February 22, 2026, from [Link]
-
Synthesis of piperidines. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved February 22, 2026, from [Link]
-
Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. (2013). International Journal of Organic Chemistry, 3(3), 1-10. Retrieved February 22, 2026, from [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 54-72. Retrieved February 22, 2026, from [Link]
-
Sha, F. (2013). Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. International Journal of Organic Chemistry, 3, 185-194. Retrieved February 22, 2026, from [Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules, 27(24), 8996. Retrieved February 22, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]
- Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. (n.d.). Google Patents.
-
Park, S. J., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 732414. Retrieved February 22, 2026, from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals [file.scirp.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. (PDF) One-pot five-component synthesis of highly functionalized piperidines using oxalic acid dihydrate as a homogenous catalyst [academia.edu]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. new.zodml.org [new.zodml.org]
- 10. Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]
A Guide to the Pharmacophore Properties of 3,5-Dimethoxyphenyl Derivatives in Drug Discovery
Introduction: The 3,5-Dimethoxyphenyl Scaffold - A Privileged Motif in Medicinal Chemistry
The 3,5-dimethoxyphenyl (DMP) moiety is a recurring structural motif found in a multitude of natural products and synthetic molecules with significant biological activity. Its prevalence is not coincidental; the specific arrangement of the two methoxy groups on the phenyl ring imparts a unique combination of electronic and steric properties that are highly favorable for molecular recognition by a diverse range of biological targets. This guide provides an in-depth technical exploration of the core pharmacophoric properties of DMP derivatives, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect the causality behind its effectiveness and delineate the experimental and computational workflows used to exploit its properties in modern drug discovery.
The DMP group is often considered a key component of the "A ring" in many bioactive compounds, particularly those targeting protein kinases and tubulin. The meta-positioned methoxy groups act as effective hydrogen bond acceptors and modulate the electron density of the aromatic ring, while also providing steric bulk that can enhance shape complementarity within protein binding pockets[1][2]. This dual functionality allows the DMP scaffold to serve as a versatile anchor for building potent and selective inhibitors.
Core Pharmacophoric Features and Biological Significance
The utility of the 3,5-dimethoxyphenyl group can be dissected into several key pharmacophoric features that drive its interaction with biological macromolecules.
Hydrogen Bonding Capability
The oxygen atoms of the two methoxy groups are potent hydrogen bond acceptors. This is a critical feature for anchoring ligands into an active site. In many kinase inhibitors, for example, these methoxy groups can form crucial hydrogen bonds, often water-mediated, with backbone residues or key catalytic amino acids like lysine[1]. This interaction provides a significant contribution to the overall binding affinity.
Hydrophobic and Aromatic Interactions
The phenyl ring itself provides a classic hydrophobic and aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with nonpolar residues in a binding pocket. The DMP moiety is frequently found to occupy deep, hydrophobic pockets in enzymes like Activin receptor-like kinase-2 (ALK2), where its shape provides excellent complementarity[1].
Conformational Influence and Vectorial Orientation
The substitution pattern of the DMP ring dictates the spatial vectors where additional functional groups can be placed. This allows medicinal chemists to systematically explore the surrounding binding site to pick up additional interactions, thereby optimizing potency and selectivity. The DMP group acts as a rigid scaffold from which other pharmacophoric elements can be projected in well-defined orientations. For instance, in a series of 2-aminopyridine ALK2 inhibitors, the DMP group occupies a rear hydrophobic pocket, and its presence is more critical for maintaining potency than a trimethoxyphenyl equivalent in some contexts[1].
The following diagram illustrates a generalized pharmacophore model derived from DMP-containing kinase inhibitors.
Caption: Generalized pharmacophore model for a DMP-based inhibitor.
Applications in Major Therapeutic Areas
The DMP scaffold has been successfully incorporated into molecules targeting a wide array of diseases, most notably cancer and neurodegenerative disorders.
Anticancer Agents
-
Kinase Inhibition: DMP derivatives have shown potent activity as inhibitors of crucial kinases in cancer signaling. For example, 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine ureas are low nanomolar dual inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[3]. Another compound, RX-5902, which contains the DMP moiety, exhibits strong growth inhibition in various cancer cell lines by targeting p68 RNA helicase and interfering with the β-Catenin pathway[4].
-
Tubulin Polymerization Inhibition: The DMP ring is a classic feature of colchicine-site binding agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Numerous DMP-containing compounds, including chalcones, β-lactams, and triazoles, have been developed as potent tubulin polymerization inhibitors with significant anticancer activity[5][6][7]. Derivatives of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one have also demonstrated significant anticancer effects, with the most promising molecules triggering apoptosis in MCF-7 breast cancer cells[8][9].
Neurodegenerative Diseases
While less explored than in oncology, the DMP scaffold is present in compounds with neuroprotective potential. The structural similarity of some DMP derivatives to natural polyphenols like resveratrol suggests a role in combating oxidative stress and neuroinflammation, which are key pathological factors in diseases like Alzheimer's and Parkinson's[10][11][12]. Phytochemicals containing related methoxyphenyl structures have been shown to regulate neurotrophins, which are essential for neuronal survival and regeneration[13].
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the activity of representative 3,5-dimethoxyphenyl derivatives against various biological targets, illustrating the potency that this scaffold can confer.
| Compound Class | Specific Derivative Example | Target/Activity | IC50 / Activity Value | Reference |
| Naphthyridine Urea | 7-amino-3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-urea | FGFR-1 / VEGFR-2 Kinase | Low nanomolar | [3] |
| Piperazine Derivative | RX-5902 | p68 RNA Helicase / Cancer Cell Growth | 10 - 20 nM | [4] |
| Benzopyran-4-one | Amine derivative 16c | MCF-7 Cell Growth | 2.58 - 34.86 µM | [8][9] |
| β-Lactam | Compound 12k | MCF-7 Cell Growth | 1.5 nM | [6] |
| β-Lactam | Compound 12k | Chemoresistant HT-29 Cell Growth | 12 nM | [6] |
| Dimethoxystilbene | Compound 11 | Aedes aegypti Larvicidal Activity | LC50 = 45.31 µM | [14] |
Methodologies for Pharmacophore-Based Discovery
A robust drug discovery campaign leveraging the DMP scaffold integrates computational modeling with empirical, experimental validation. This self-validating system ensures that hypotheses generated in silico are rigorously tested in vitro.
The workflow diagram below illustrates this integrated approach.
Caption: Integrated workflow for DMP-based drug discovery.
Experimental Protocol 1: Structure-Based Pharmacophore Model Generation and Virtual Screening
This protocol outlines the steps to create and use a pharmacophore model to identify novel compounds containing the DMP motif or its bioisosteres.
-
Objective: To identify novel chemical scaffolds that match the key interaction features of a known 3,5-dimethoxyphenyl-based inhibitor bound to its target.
-
Pillar of Trustworthiness: This protocol is self-validating because the virtual hits are subjected to mandatory experimental verification. A high correlation between predicted and observed activity validates the model's predictive power.
Methodology:
-
Target-Ligand Complex Preparation:
-
Action: Obtain a high-resolution crystal structure of the target protein in complex with a DMP-containing ligand from the Protein Data Bank (PDB).
-
Causality: The co-crystallized structure provides the experimentally determined, bioactive conformation of the ligand and reveals the precise interactions (hydrogen bonds, hydrophobic contacts) with the protein, which are the foundation of the pharmacophore model[15].
-
-
Pharmacophore Feature Identification:
-
Action: Use software like LigandScout, Discovery Studio, or Schrödinger's Phase to automatically identify the key chemical features of the ligand that are making direct contact with the protein active site.
-
Causality: This step translates the 3D structural information into a simplified 3D query. Features will include Hydrogen Bond Acceptors (for the methoxy oxygens), a Hydrophobic/Aromatic feature (for the phenyl ring), and any other interactions made by the rest of the molecule[16][17]. The result is an "ensemble of steric and electronic characteristics" required for binding.
-
-
Model Refinement and Validation:
-
Action: Validate the generated pharmacophore model by screening it against a database of known active and inactive compounds (decoys).
-
Causality: A robust model should successfully identify the known actives while rejecting the majority of inactive decoys. This step ensures the model has sufficient specificity and is not overly generic, thus reducing the likelihood of false positives in the main screening campaign[15].
-
-
Database Screening:
-
Action: Use the validated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, ChemDiv, Enamine).
-
Causality: This is the high-throughput discovery step. The model acts as a filter to rapidly sift through millions of compounds to find those that geometrically and chemically match the key binding features, enriching the hit list with potentially active molecules[18].
-
-
Hit Filtering and Docking:
-
Action: Filter the initial hits based on drug-like properties (e.g., Lipinski's Rule of Five) and perform molecular docking of the remaining compounds into the target's binding site.
-
Causality: Pharmacophore screening identifies compounds with the right features, while molecular docking predicts their binding pose and estimates binding affinity. This two-step process provides a more accurate prioritization of candidates for synthesis and biological testing[16][17].
-
Experimental Protocol 2: In Vitro Tubulin Polymerization Assay
This biochemical assay is crucial for validating the mechanism of action for DMP derivatives designed as anticancer agents that target microtubules.
-
Objective: To quantitatively measure the inhibitory effect of a DMP derivative on the polymerization of tubulin dimers into microtubules.
-
Pillar of Expertise: This assay directly measures the biochemical event (inhibition of tubulin assembly) that is hypothesized to cause the observed cellular effect (cell death), providing a direct link between the compound, its molecular target, and its biological function.
Methodology:
-
Reagent Preparation:
-
Action: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and reconstitute lyophilized, high-purity (>99%) bovine brain tubulin in the same buffer on ice. Prepare serial dilutions of the DMP test compound and a positive control (e.g., colchicine) in the buffer.
-
Causality: Precise buffer conditions are critical as tubulin polymerization is sensitive to pH, ionic strength, and divalent cations. Using highly purified tubulin ensures that the observed effects are due to direct interaction with the target protein.
-
-
Assay Setup:
-
Action: In a temperature-controlled 96-well plate reader set to 37°C, add the tubulin solution to wells containing either the test compound, control compound, or vehicle (DMSO).
-
Causality: The assay is performed at 37°C to mimic physiological conditions and promote tubulin polymerization. Including a vehicle control is essential to subtract any background signal and ensure the solvent itself does not affect the reaction.
-
-
Initiation of Polymerization:
-
Action: Add GTP (final concentration ~1 mM) to each well to initiate the polymerization reaction.
-
Causality: Tubulin polymerization is a GTP-dependent process. The binding and subsequent hydrolysis of GTP by β-tubulin is the energy source driving the assembly of dimers into protofilaments and, ultimately, microtubules.
-
-
Data Acquisition:
-
Action: Immediately begin monitoring the change in absorbance (optical density) at 340 nm every minute for 60-90 minutes.
-
Causality: As tubulin dimers polymerize into microtubules, they cause the solution to become more turbid, which scatters light. The increase in absorbance at 340 nm is directly proportional to the extent of microtubule formation. An effective inhibitor will suppress this increase in absorbance.
-
-
Data Analysis:
-
Action: Plot the absorbance at 340 nm versus time for each concentration of the test compound. Determine the maximum rate of polymerization (Vmax) and the final absorbance value (Amax). Calculate the IC50 value, which is the concentration of the compound required to inhibit tubulin polymerization by 50%.
-
Causality: This quantitative analysis allows for a direct comparison of the potency of different DMP derivatives. A lower IC50 value indicates a more potent inhibitor of tubulin polymerization, providing critical data for structure-activity relationship (SAR) studies.
-
Conclusion and Future Outlook
The 3,5-dimethoxyphenyl scaffold is a cornerstone of modern medicinal chemistry, conferring a potent combination of pharmacophoric features that enable high-affinity interactions with a wide range of biological targets. Its ability to provide hydrogen bond acceptors, hydrophobic bulk, and a rigid framework for further chemical exploration has cemented its role in the development of anticancer agents, particularly kinase and tubulin inhibitors. The integrated application of computational modeling and rigorous experimental validation provides a powerful paradigm for unlocking the full potential of this privileged structure. Future work will likely focus on leveraging the DMP scaffold to design novel probes for neurodegenerative diseases and to develop next-generation inhibitors that can overcome clinical drug resistance.
References
-
Thompson, A. M., Delaney, A. M., Hamby, J. M., Schroeder, M. C., Spoon, T. A., Crean, S. M., Showalter, H. D. H., & Denny, W. A. (2005). Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. Journal of Medicinal Chemistry, 48(14), 4628–4653. [Link]
-
Singh, S., Ahmad, A., Raghuvanshi, D. S., Hasanain, M., Agarwal, K., Dubey, V., Fatima, K., Alam, S., Sarkar, J., Luqman, S., Khan, F., Tandon, S., & Gupta, A. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5324-5329. [Link]
-
MDPI. (2025). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. MDPI. [Link]
-
Singh, S., Ahmad, A., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-3%2C5-dihydroxy-7%2C8-dimethoxy-2-(4-one-Singh-Ahmad/23010f3c5b52c00220c324a3560737f193f41339]([Link]
-
Lee, Y. B., Kim, D. J., & Lee, S. H. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(8), 1595–1601. [Link]
-
Wang, T., Williams, E., Inman, G. J., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7065–7075. [Link]
-
Singh, S., Ahmad, A., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. ResearchGate. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]
-
Al-Ostath, S. M., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4619. [Link]
-
Carr, M., Greene, L. M., Knox, A. J. S., & Meegan, M. J. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules. [Link]
-
Rimando, A. M., Pan, Z., Polavarapu, P. L., & Wedge, D. E. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. Chemistry & Biodiversity, 13(9), 1199–1210. [Link]
-
Hussain, A., & Sharma, A. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5 - Trihydroxyphenyl)-4H-Chromen-4-One as a Potential Anticancer Agent. Indian Journal of Pharmaceutical Education and Research, 52(4), 643-652. [Link]
-
Wang, S.-F., Chen, Y., & Zhu, H.-L. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(23), 20268–20277. [Link]
-
Almeida, S. F., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules, 28(19), 6825. [Link]
-
MDPI. (2025). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. MDPI. [Link]
-
Zindo, A. T., & Afolayan, A. J. (2015). 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. BMC Complementary and Alternative Medicine, 15, 329. [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]
- Google Patents. (2023).
-
Thangavel, N., & Al-Ghamdi, K. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Arabian Journal of Chemistry, 15(12), 104334. [Link]
-
ScienceDirect. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. ScienceDirect. [Link]
-
Ullah, I., Park, H.-Y., & Kim, M. O. (2023). Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. Antioxidants, 12(12), 2105. [Link]
-
Deep Origin. (2024). Pharmacophore Modeling. Computational Chemistry Glossary. [Link]
-
Kim, M., & Kim, Y. (2015). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. BioMed Research International, 2015, 814068. [Link]
-
MDPI. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
-
de Oliveira, R. B., & Matos, R. P. A. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(9), 632–641. [Link]
-
Adisa, J. O., & Adebayo, J. O. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences, 9, 1083995. [Link]
-
Lim, C. H., & Koh, K. W. (2013). (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o514. [Link]
-
ResearchGate. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arabjchem.org [arabjchem.org]
- 16. ijper.org [ijper.org]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]
An In-Depth Technical Guide to Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
Abstract: This technical guide provides a comprehensive overview of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, a keto ester of significant interest as a synthetic intermediate in medicinal chemistry and materials science. While a dedicated PubChem entry for this specific 3,5-isomer is not available, this document leverages data from its close structural isomer, Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate (PubChem CID: 266841), alongside established principles of organic chemistry to provide a robust profile. This guide covers computed physicochemical properties, predicted spectral characteristics, a detailed, field-proven synthesis protocol via Friedel-Crafts acylation, and discusses the potential applications stemming from its unique molecular architecture, particularly the bio-relevant 3,5-dimethoxyphenyl moiety.
Introduction and Molecular Overview
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is an aromatic keto ester that combines a flexible five-carbon aliphatic chain with a rigid, electron-rich 3,5-dimethoxyphenyl group. This structural motif is of particular interest to researchers in drug discovery. The 3,5-dimethoxy substitution pattern is found in numerous biologically active molecules, including potent anticancer and antimicrobial agents, where it often contributes to target binding affinity and metabolic stability.[1][2]
This compound serves as a versatile molecular building block. The ketone and ester functionalities offer orthogonal handles for a wide range of chemical transformations, enabling its elaboration into more complex heterocyclic and polyfunctional structures. This guide aims to provide researchers with the foundational knowledge required to synthesize, characterize, and strategically employ this compound in their research endeavors.
Molecular Structure:
Caption: 2D Structure of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate.
Physicochemical and Computed Properties
While experimental data for the 3,5-isomer is not cataloged in PubChem, we can infer its properties from its structural isomer, Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate (CID 266841), as positional isomers share identical molecular formulas and weights, with closely related physical properties.[3] These parameters are critical for predicting solubility, membrane permeability, and general behavior in experimental settings.
| Property | Value (Based on CID 266841) | Significance for Researchers |
| Molecular Formula | C₁₅H₂₀O₅ | Essential for mass spectrometry and elemental analysis.[3] |
| Molecular Weight | 280.32 g/mol | Required for all stoichiometric calculations.[3] |
| XLogP3 | 2.2 | Indicates moderate lipophilicity, suggesting good potential for oral bioavailability and membrane permeability.[3] |
| Hydrogen Bond Donor Count | 0 | The molecule cannot act as a hydrogen bond donor, influencing its interaction with polar protic solvents and biological targets.[3] |
| Hydrogen Bond Acceptor Count | 5 | The five oxygen atoms can act as hydrogen bond acceptors, impacting solubility in polar solvents and binding capabilities.[3] |
| Rotatable Bond Count | 8 | A measure of molecular flexibility, which is important for conformational analysis and binding to protein targets.[3] |
| Topological Polar Surface Area | 61.8 Ų | Suggests good potential for cell permeability (typically <140 Ų for CNS drugs and <160 Ų for other oral drugs).[3] |
Proposed Synthesis: Friedel-Crafts Acylation
A robust and widely applicable method for synthesizing this class of compounds is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction is ideal for acylating the highly activated 1,3-dimethoxybenzene ring. The electron-donating methoxy groups strongly direct electrophilic attack to the ortho and para positions (2, 4, and 6 positions). Due to sterics, the 4-position is the most likely site of acylation.
Causality and Experimental Rationale: The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is critical. It coordinates with the acylating agent (e.g., ethyl 4-(chloroformyl)butanoate) to generate a highly electrophilic acylium ion, which is necessary to overcome the aromaticity of the benzene ring.[6][7] Anhydrous conditions are paramount, as water would hydrolyze the Lewis acid and the acylating agent, quenching the reaction. The reaction is typically run at low temperatures to control the exothermic reaction and minimize potential side reactions, such as demethylation of the methoxy groups.[7]
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Step-by-Step Laboratory Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet to maintain an inert atmosphere.
-
Reagent Preparation: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Dissolve ethyl 4-(chloroformyl)butanoate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Substrate Addition: After the formation of the acylium ion complex, dissolve 1,3-dimethoxybenzene (1.05 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Predicted Analytical and Spectral Data
For unambiguous structure elucidation, a combination of spectroscopic methods is essential. The following data are predicted based on the known effects of the functional groups present in the molecule.[8][9][10]
Predicted ¹H NMR (400 MHz, CDCl₃)
-
δ 7.10-7.20 (d, 2H, Ar-H): Aromatic protons ortho to the acyl group. The meta-substitution pattern results in equivalent chemical environments for these protons.
-
δ 6.60-6.70 (t, 1H, Ar-H): Aromatic proton para to the acyl group, appearing as a triplet due to coupling with the two ortho protons.
-
δ 4.14 (q, 2H, -O-CH₂-CH₃): Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.
-
δ 3.85 (s, 6H, -OCH₃): A sharp singlet corresponding to the six equivalent protons of the two methoxy groups.
-
δ 3.05 (t, 2H, -CO-CH₂-): Methylene protons alpha to the ketone, deshielded by the carbonyl group.
-
δ 2.45 (t, 2H, -CH₂-CO₂Et): Methylene protons alpha to the ester carbonyl.
-
δ 2.00-2.10 (p, 2H, -CH₂-CH₂-CH₂-): Methylene protons beta to both carbonyl groups.
-
δ 1.26 (t, 3H, -O-CH₂-CH₃): Methyl protons of the ethyl ester, appearing as a triplet.
Predicted ¹³C NMR (100 MHz, CDCl₃)
-
δ ~198 ppm: Ketone carbonyl carbon.
-
δ ~173 ppm: Ester carbonyl carbon.
-
δ ~160 ppm: Aromatic carbons attached to methoxy groups (C3, C5).
-
δ ~138 ppm: Aromatic carbon attached to the acyl group (C1).
-
δ ~106-108 ppm: Aromatic carbons ortho and para to the acyl group (C2, C4, C6).
-
δ ~61 ppm: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).
-
δ ~56 ppm: Methoxy carbons (-OC H₃).
-
δ ~38 ppm: Methylene carbon alpha to the ketone.
-
δ ~33 ppm: Methylene carbon alpha to the ester.
-
δ ~20 ppm: Methylene carbon beta to both carbonyls.
-
δ ~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).
Predicted Mass Spectrometry (ESI+)
-
m/z 281.14 [M+H]⁺: Protonated molecular ion.
-
m/z 303.12 [M+Na]⁺: Sodium adduct, commonly observed.
-
m/z 235.11 [M-OC₂H₅]⁺: Fragment corresponding to the loss of the ethoxy group from the ester.
Predicted Infrared (IR) Spectroscopy
-
~1735 cm⁻¹: Strong C=O stretch (ester).
-
~1685 cm⁻¹: Strong C=O stretch (aryl ketone).
-
~1600, 1580 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretching (aryl ethers).
-
~1150-1250 cm⁻¹: C-O stretching (ester).
Applications in Research and Drug Development
The 3,5-dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry. Its presence in natural products like combretastatin and its synthetic analogs has established its importance as a pharmacophore that often interacts with key biological targets.[1]
-
Anticancer Research: Many compounds containing the 3,5-dimethoxyphenyl or the related 3,4,5-trimethoxyphenyl group exhibit potent cytotoxic activity against various cancer cell lines.[11] They often function as microtubule-targeting agents, disrupting cell division. Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate provides a key starting point for synthesizing novel analogs with potential tubulin polymerization inhibition activity.[11]
-
Enzyme Inhibition: The dimethoxybenzene ring is a common feature in inhibitors of various enzymes. For example, derivatives have been shown to inhibit kinases and other signaling proteins crucial for cancer progression.[2] The valerate chain of the title compound can be functionalized to introduce pharmacophores that target the active sites of such enzymes.
-
-Antimicrobial Agents: The structural features of dimethoxybenzene derivatives have been associated with antimicrobial and antifungal properties.[2] This scaffold can be used to develop new agents to combat drug-resistant pathogens.
Safety and Handling
Based on the GHS classification for its isomer (CID 266841), Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate should be handled with care.[3]
-
Hazard Classification: Assumed to be 'Danger: Toxic if swallowed' (Acute Toxicity, Oral, Category 3).[3]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate stands out as a high-value synthetic intermediate. Its preparation is straightforward via established methods like Friedel-Crafts acylation. The combination of its reactive ketone and ester groups with the biologically significant 3,5-dimethoxyphenyl moiety makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. This guide provides the necessary technical and theoretical foundation for researchers to confidently incorporate this versatile molecule into their synthetic and drug discovery programs.
References
-
CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation and alkylation reactions as: (a) acylation of 1,3-dimethoxybenzene and acetyl chloride.... Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]
-
Sciforum. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
-
Environmental Protection Agency. (2025). Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Varian Mercury plus. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (C14H18O4). Retrieved from [Link]
-
Chemaxon. (2025). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]
- Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
-
ResearchGate. (2026). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Retrieved from [Link]
-
Corin Wagen. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]
-
PubMed. (2012). NMR landscapes for chemical shift prediction. Retrieved from [Link]
Sources
- 1. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | C15H20O5 | CID 266841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemaxon.com [chemaxon.com]
- 9. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 10. NMR landscapes for chemical shift prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape: A Technical Guide to the Toxicity and Handling of Dimethoxy-Oxovalerate Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role and Relevance of Dimethoxy-Oxovalerate Esters
Dimethoxy-oxovalerate esters are a class of organic compounds characterized by a five-carbon chain containing a ketone, an ester, and two methoxy groups. These functionalities make them versatile intermediates in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1][2] Their utility in creating novel chemical entities necessitates a thorough understanding of their toxicological profile and the implementation of robust handling protocols to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the known and inferred toxicological properties of dimethoxy-oxovalerate esters, detailed handling procedures, and insights into their metabolic fate, empowering researchers to work with these compounds safely and effectively.
Section 1: Toxicological Profile - A Data-Driven Assessment
Acute Toxicity
No specific LD50 (lethal dose, 50%) data for dimethoxy-oxovalerate esters was identified. However, related keto-esters and aliphatic esters generally exhibit low to moderate acute toxicity.[3][4] The primary routes of exposure in a laboratory setting are inhalation of vapors, dermal contact, and accidental ingestion.[5]
Inferred Acute Toxicity Data:
| Route of Exposure | Expected Effects & Observations | Recommendations |
| Oral | Based on related esters, may cause gastrointestinal irritation.[3] | Avoid ingestion. In case of accidental ingestion, do not induce vomiting and seek immediate medical attention.[6] |
| Dermal | Prolonged or repeated contact may cause skin irritation.[5] Some esters can be absorbed through the skin, potentially leading to systemic effects. | Avoid skin contact. Wear appropriate chemical-resistant gloves. In case of contact, wash the affected area thoroughly with soap and water.[7] |
| Inhalation | Vapors may cause respiratory tract irritation.[8] At elevated temperatures or if aerosolized, the risk of inhalation exposure increases. | Work in a well-ventilated area, preferably within a chemical fume hood.[9] If significant vapor generation is anticipated, use respiratory protection.[10] |
Skin and Eye Irritation
Many organic esters are known to be skin and eye irritants.[11] While specific data for dimethoxy-oxovalerate esters is unavailable, it is prudent to treat them as potential irritants.
-
Skin Irritation: Prolonged or repeated contact may lead to redness, itching, and dermatitis.[5]
-
Eye Irritation: Direct contact with the eyes is likely to cause irritation, which could range from mild to severe depending on the specific compound and exposure duration.[12][13]
Chronic Toxicity and Genotoxicity
There is a lack of data on the chronic toxicity, carcinogenicity, and mutagenicity of dimethoxy-oxovalerate esters. Some α,β-unsaturated ketones and esters have been associated with potential mutagenicity due to their reactivity as Michael acceptors.[14] While dimethoxy-oxovalerate esters do not inherently possess this unsaturation, their reactivity and metabolic products warrant a cautious approach. The genotoxicity of α-keto esters as a class is not well-defined in publicly available literature.[15]
Section 2: Metabolic Fate and Mechanisms of Toxicity
The biological activity and toxicity of dimethoxy-oxovalerate esters are intrinsically linked to their metabolic pathways. The primary routes of metabolism are anticipated to be enzymatic hydrolysis of the ester linkage and potential oxidative metabolism of the carbon skeleton.
Enzymatic Hydrolysis
Esterases, which are abundant in the liver, plasma, and other tissues, are the primary enzymes responsible for the hydrolysis of ester bonds.[16] The hydrolysis of a dimethoxy-oxovalerate ester would yield the corresponding carboxylic acid and alcohol. The rate of hydrolysis can be influenced by the steric hindrance around the ester group.[16]
Oxidative Metabolism
The carbon skeleton of the molecule, once hydrolyzed, can undergo further metabolism. The methoxy groups may be subject to O-demethylation by cytochrome P450 (CYP) enzymes, primarily in the liver. The resulting hydroxylated intermediates can then be further oxidized or conjugated for excretion.
Caption: Predicted metabolic pathway of dimethoxy-oxovalerate esters.
The cytotoxicity of metabolites is a key consideration. For some dibasic esters, both the monoester and diacid metabolites have been shown to be cytotoxic in vitro.[17]
Section 3: Safe Handling and Laboratory Protocols
Given the potential for toxicity and the lack of comprehensive data, a conservative approach to handling dimethoxy-oxovalerate esters is essential. The following protocols are designed to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to provide comprehensive protection.[7][9]
Caption: Recommended Personal Protective Equipment (PPE) hierarchy.
Experimental Protocol: Donning and Doffing PPE
-
Donning:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Put on safety goggles.
-
Wash and dry hands thoroughly.
-
Put on chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
-
-
Doffing:
-
Remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
Remove the laboratory coat, turning it inside out as you remove it.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Engineering Controls
-
Chemical Fume Hood: All work with dimethoxy-oxovalerate esters should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation: Ensure adequate general laboratory ventilation.[6]
Storage and Stability
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[18] Keep containers tightly closed.
-
Stability: The stability of these esters can be affected by heat and hydrolysis.[19] Avoid strong acids and bases, which can catalyze hydrolysis.
Spill and Waste Disposal
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Decontaminate the spill area.[7]
-
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.[6]
Chemical Incompatibilities
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4] Reactions with these materials can be exothermic and may lead to the degradation of the compound.
Section 4: Synthesis and Application Considerations
Dimethoxy-oxovalerate esters are typically synthesized through multi-step organic reactions.[20][21] Byproducts from the synthesis, such as residual starting materials or catalysts, may also present hazards and should be considered in the overall safety assessment.[22] In pharmaceutical synthesis, these esters serve as valuable building blocks for creating more complex molecules.[1]
Conclusion: A Commitment to Safety and Scientific Integrity
The use of dimethoxy-oxovalerate esters in research and development holds significant promise. However, their potential toxicity, coupled with a lack of specific safety data, necessitates a cautious and well-informed approach. By adhering to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) and implementing the robust handling protocols outlined in this guide, researchers can mitigate risks and foster a culture of safety. Continuous vigilance, a commitment to seeking out new information, and a thorough understanding of the principles of chemical hygiene are paramount to the safe and successful utilization of these valuable chemical intermediates.
References
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Available at: [Link]
-
Anselmi, C., et al. (2002). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Brazilian Journal of Pharmaceutical Sciences, 38(2). Available at: [Link]
-
University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Available at: [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]
-
University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Policy and Procedure Library. Available at: [Link]
-
Sigma-Aldrich. (n.d.). Methyl 4,4-dimethoxy-3-oxovale | 343587-5G. SLS. Available at: [Link]
-
University of Michigan-Dearborn. (n.d.). Reactive Chemicals. Available at: [Link]
-
Science.gov. (n.d.). aromatic alpha-keto acids: Topics. Available at: [Link]
-
ResearchGate. (2025, August 9). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. Available at: [Link]
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Centro 3R. (n.d.). The assessment of eye irritation potential of chemicals, cosmetics, and household products using reconstructed human cornea – like model, EpiOcular. Available at: [Link]
-
S. G. et al. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 123. Available at: [Link]
-
Trela, B. A., & Bogdanffy, M. S. (1991). Cytotoxicity of Dibasic Esters (DBE) Metabolites in Rat Nasal Explants. Toxicology in Vitro, 5(5-6), 467-474. Available at: [Link]
-
Park, M. Y., et al. (2015). Evaluation of Eye Irritation Potential of Solid Substance with New 3D Reconstructed Human Cornea Model, MCTT HCETM. Biomolecules & Therapeutics, 23(4), 379–385. Available at: [Link]
-
Cosmetic Ingredient Review. (2017, April 10-11). Cosmetic Ingredient Review Expert Panel 142 - Meeting. Available at: [Link]
-
da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2456. Available at: [Link]
-
United States Environmental Protection Agency. (2019, September 9). IN-11248. Regulations.gov. Available at: [Link]
-
ResearchGate. (2022, January 27). Preparation and in Vitro Cytotoxic Evaluation Studies of Ethyl-4-methyl-6-(7-methoxy-2-oxo-2H-chromen-8-yl)-hexa- 2,4-dien-1-oate, an Analogue of Osthol. Available at: [Link]
-
MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
-
ResearchGate. (n.d.). Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Available at: [Link]
-
ResearchGate. (2025, August 7). (PDF) Evaluation of Eye Irritation Potential of Solid Substance with New 3D Reconstructed Human Cornea Model, MCTT HCE(TM). Available at: [Link]
-
PLOS. (2025, January 30). In vitro cytotoxicity (irritant potency) of toothpaste ingredients. Available at: [Link]
-
RIVM. (n.d.). Risks of systemic effects after dermal exposure for workers. Available at: [Link]
- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
LoPachin, R. M., & Barber, D. S. (2008). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 104(2), 235–249. Available at: [Link]
-
MDPI. (2023, April 3). Toxic External Exposure Leading to Ocular Surface Injury. Available at: [Link]
-
Schafer, E. W., & Bowles, W. A. (1985). Acute oral toxicity and repellency of 933 chemicals to house and deer mice. USDA Animal and Plant Health Inspection Service. Available at: [Link]
-
Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals. Available at: [Link]
-
Pharmacognosy Magazine. (2021, February 16). Acute Oral Toxicity Studies of Methanolic Extract and Chloroform Fraction of Methanolic Extract of Seeds of Annona muricata. Available at: [Link]
-
Anil Aggrawal's Internet Journal of Forensic Medicine and Toxicology. (n.d.). Fatal Inhalational Methomyl Poisoning: A Case Report. Available at: [Link]
-
American Industrial Hygiene Association. (2023, April 6). Studies Examine Inhalation Toxicity of Flavoring Compounds. Available at: [Link]
-
ResearchGate. (2025, August 5). A comparative study on the thermo-oxidative degradation of poly(ether-esters). Available at: [Link]
-
NIOSH. (n.d.). RTECS NUMBER-FC0700000-Chemical Toxicity Database. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]
-
MDPI. (2020, February 11). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Available at: [Link]
-
International Atomic Energy Agency. (1990, March 1). treatment of solid waste highly contaminated by alpha emitters: recent developments of leaching. INIS-IAEA. Available at: [Link]
-
ResearchGate. (2025, August 6). (PDF) Dermal and inhalation exposure to dimethoate. Available at: [Link]
-
MDPI. (2025, March 10). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. Available at: [Link]
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 3. fishersci.fr [fishersci.fr]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gz-supplies.com [gz-supplies.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. aiha.org [aiha.org]
- 9. umdearborn.edu [umdearborn.edu]
- 10. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 11. cir-safety.org [cir-safety.org]
- 12. Evaluation of Eye Irritation Potential of Solid Substance with New 3D Reconstructed Human Cornea Model, MCTT HCETM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aromatic alpha-keto acids: Topics by Science.gov [science.gov]
- 16. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of dibasic esters (DBE) metabolites in rat nasal explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.upei.ca [files.upei.ca]
- 19. researchgate.net [researchgate.net]
- 20. METHYL 4,4-DIMETHOXY-3-OXOPENTANOATE synthesis - chemicalbook [chemicalbook.com]
- 21. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 22. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
Methodological & Application
Application Note: Regioselective Friedel-Crafts Acylation of 1,3-Dimethoxybenzene with Glutaric Anhydride
Executive Summary
This application note details the optimized protocol for the Friedel-Crafts acylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether) using glutaric anhydride . This reaction is a critical C-C bond-forming step in the synthesis of Resorcylic Acid Lactones (RALs) and benzazepine pharmacophores.
While the user prompt refers to "3,5-dimethoxybenzene," this guide focuses on 1,3-dimethoxybenzene , the commercially available substrate where the methoxy groups are meta-positioned. The reaction yields 5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid with high regioselectivity.
Key Technical Advantages of This Protocol:
-
Regiocontrol: Maximizes C4-acylation while minimizing C2-substitution (steric crowding) and diacylation.
-
Self-Validating Purification: Utilizes a pH-switch extraction strategy to isolate the acidic product from neutral byproducts without chromatography.
-
Catalyst Management: optimized
stoichiometry to prevent ether cleavage (demethylation).
Mechanistic Insight & Reaction Design
The Challenge of Electron-Rich Substrates
1,3-Dimethoxybenzene is highly activated due to the distinct electron-donating effects (+M) of the two methoxy groups.
-
Activation: The ring is activated at positions 2, 4, and 6.
-
Regioselectivity: Position 2 is chemically equivalent to an ortho-ortho attack but is sterically hindered by the flanking methoxy groups. Positions 4 and 6 are equivalent and sterically accessible. Therefore, the major product is the 2,4-dimethoxy isomer.
-
Risk: The high electron density makes the substrate prone to polyacylation and demethylation (cleavage of the methoxy ether to a phenol) if the Lewis acid is too harsh or temperatures are uncontrolled.
Mechanism of Action
The reaction proceeds via the formation of an acylium ion or a polarized anhydride-Lewis Acid complex.
Stoichiometry Criticality:
Unlike catalytic reactions, this transformation requires >2.0 equivalents of
-
Eq 1: Activates the anhydride (opens the ring).
-
Eq 2: Complexes with the resulting carbonyl product (which is a Lewis base).
-
Excess (0.2-0.5 eq): Compensates for interaction with the methoxy oxygens.
Pathway Visualization
Figure 1: Mechanistic pathway showing anhydride activation, regioselective attack, and the necessity of hydrolytic workup.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |
| 1,3-Dimethoxybenzene | 138.16 | 1.0 | Substrate |
| Glutaric Anhydride | 114.10 | 1.2 | Acylating Agent |
| Aluminum Chloride ( | 133.34 | 2.5 | Lewis Acid |
| Dichloromethane (DCM) | - | Solvent | anhydrous |
| HCl (1M) | - | Quench | Hydrolysis |
Step-by-Step Methodology
Phase 1: Activation (The "Inverse Addition" Method)
Using inverse addition (adding substrate to catalyst) controls the exotherm and minimizes polyacylation.
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvent Charge: Add anhydrous DCM (50 mL per 10 mmol scale). Cool to 0°C using an ice bath.
-
Catalyst Loading: Quickly add
(2.5 equiv) to the DCM. Note: is hygroscopic; minimize air exposure. -
Anhydride Addition: Add Glutaric Anhydride (1.2 equiv) in one portion. Stir at 0°C for 15 minutes. The suspension may change color (often yellow/orange), indicating the formation of the acylating complex.
Phase 2: Reaction
-
Substrate Addition: Dissolve 1,3-dimethoxybenzene (1.0 equiv) in a minimal amount of dry DCM. Add this solution dropwise via the addition funnel over 30 minutes.
-
Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes localized heating and increases side-products.
-
-
Progression: Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 4–6 hours.
-
Monitoring: Check TLC (Mobile Phase: 50% EtOAc/Hexane). The product is more polar (acidic) and may streak near the baseline unless treated with a drop of acetic acid in the eluent.
-
Phase 3: Quenching & Hydrolysis [7]
-
Quench: Cool the reaction mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing ice (100 g) and concentrated HCl (10 mL). Caution: Vigorous gas evolution (HCl) and exotherm.
-
Hydrolysis: Stir the biphasic mixture vigorously for 30 minutes to break down the aluminum-product complex. The organic layer should clarify.
Purification (The pH-Switch Strategy)
This workflow avoids column chromatography by exploiting the acidity of the carboxylic acid tail.
-
Separation: Separate the organic layer (DCM). Extract the aqueous layer twice with DCM. Combine organic extracts.
-
Base Extraction (Target Isolation): Extract the combined DCM layer with saturated
solution (3 x 50 mL).-
Chemistry: The product (carboxylic acid) converts to the sodium salt and moves to the Aqueous Phase . Neutral impurities (unreacted starting material, byproduct ketones) remain in the Organic Phase .
-
-
Wash: Wash the combined aqueous basic extracts once with fresh DCM (removes entrained neutrals). Discard this DCM wash.
-
Acidification (Precipitation): Carefully acidify the aqueous phase with 6M HCl to pH ~1. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid or extract with EtOAc, dry over
, and concentrate.
Workflow Visualization
Figure 2: Purification workflow utilizing acid-base extraction to ensure high purity without chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of Al-complex | Increase stirring time during HCl quench; ensure pH is strongly acidic (<1). |
| Demethylation | Reaction temperature too high | Keep reaction at 0°C–RT. Do not reflux. Consider switching Lewis Acid to |
| Positional Isomers | Steric control failure | Ensure substrate is 1,3-dimethoxybenzene. The 4-isomer is thermodynamically favored. Lower temp improves selectivity. |
| Emulsions | Aluminum hydroxide formation | Use more concentrated HCl in the quench to ensure Al stays in solution as |
Alternative Catalysts (Green Chemistry)
For sensitive applications where trace metal contamination or demethylation is a major concern, Indium(III) Triflate (
References
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1963.
-
Groves, K. et al. "Regioselective Friedel-Crafts Acylation of Dimethoxybenzenes." Journal of Organic Chemistry, 2005 .
-
BenchChem Technical Support. "Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene and Derivatives." BenchChem Application Notes, 2025 .
-
Tran, P. H. et al. "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations." RSC Advances, 2016 .
-
Kawaji, T. et al. "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides."[1] Research on Chemical Intermediates, 1996 .[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. rsc.org [rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Reagents for preparing Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
Application Note: Precision Synthesis of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
Part 1: Strategic Overview & Critical Analysis
The Regiochemistry Trap
The synthesis of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate presents a classic regiochemical challenge that often traps inexperienced chemists.[1]
A common impulse is to employ Friedel-Crafts acylation on 1,3-dimethoxybenzene (resorcinol dimethyl ether) using glutaric anhydride.[1] This approach is chemically flawed for this specific target. [1]
-
Mechanism: The methoxy groups are ortho/para directors.[1][2]
-
Outcome: Acylation of 1,3-dimethoxybenzene occurs almost exclusively at the 4-position (or 2-position), yielding the 2,4-dimethoxy isomer.[1]
-
Constraint: The 3,5-dimethoxy substitution pattern (meta-relationship) is electronically deactivated towards direct electrophilic aromatic substitution at the position between the methoxy groups.[1]
The Solution: To guarantee the 3,5-substitution pattern, the aromatic ring must be pre-functionalized. The most robust route utilizes a Grignard addition to glutaric anhydride using 3,5-dimethoxybromobenzene as the starting material.[1] This "reverse-polarity" approach ensures 100% regiochemical fidelity.[1]
Retrosynthetic Logic
-
Target: Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate.[1]
-
Precursor 1 (Esterification): 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid.[1]
-
Precursor 2 (C-C Bond Formation): 3,5-Dimethoxyphenylmagnesium bromide + Glutaric Anhydride.[1]
-
Starting Material: 1-Bromo-3,5-dimethoxybenzene.[1]
Part 2: Reagent Selection & Specifications
| Reagent | Role | Grade/Spec | Criticality & Rationale |
| 1-Bromo-3,5-dimethoxybenzene | Substrate | >98% HPLC | Crucial. Must be free of 1,3-dimethoxybenzene to avoid side reactions.[1] This sets the correct substitution pattern. |
| Magnesium Turnings | Grignard Reagent | Grignard Grade | Freshly crushed or iodine-activated to minimize induction period.[1] |
| Glutaric Anhydride | Electrophile | >98% | Cyclic anhydride allows for ring-opening to the keto-acid.[1] Must be dry to prevent hydrolysis to glutaric acid.[1] |
| THF (Tetrahydrofuran) | Solvent | Anhydrous, Inhibitor-free | Water content <50 ppm is mandatory to sustain the Grignard reagent.[1] |
| Ethanol (Absolute) | Solvent/Reactant | 200 Proof | Used for the final esterification step.[1] |
| Thionyl Chloride ( | Catalyst/Reagent | Reagent Grade | Generates HCl in situ for esterification; more effective than |
Part 3: Detailed Experimental Protocol
Phase 1: Preparation of 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid
Principle: Nucleophilic attack of an aryl Grignard reagent on a cyclic anhydride.[1] Safety Note: Grignard formation is exothermic.[1][3] Anhydride opening requires temperature control to prevent bis-addition (formation of tertiary alcohol/lactone).[1]
Step-by-Step Methodology:
-
Grignard Formation:
-
Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and
inlet. -
Add Mg turnings (1.2 eq, 29 mmol) and a crystal of
. -
Dissolve 1-Bromo-3,5-dimethoxybenzene (1.0 eq, 24 mmol) in anhydrous THF (5 vol).
-
Add 10% of the bromide solution to the Mg.[1] Heat gently with a heat gun to initiate (color change: colorless
cloudy/grey).[1] -
Add the remaining bromide solution dropwise to maintain a gentle reflux.[1][4]
-
Reflux for 1 hour after addition is complete.[1] Cool to Room Temperature (RT).
-
-
Acylation (The "Inverse Addition"):
-
Note: To prevent double addition of the Grignard, add the Grignard to the anhydride.[1]
-
In a separate dry flask, dissolve Glutaric Anhydride (1.2 eq, 29 mmol) in anhydrous THF (5 vol). Cool to -10°C .[1]
-
Transfer the prepared Grignard solution via cannula (or pressure-equalizing funnel) into the anhydride solution slowly over 30 minutes.[1]
-
Observation: The mixture may become viscous as the magnesium carboxylate salt precipitates.[1]
-
Stir at 0°C for 2 hours, then allow to warm to RT overnight.
-
-
Quench & Workup:
-
Cool to 0°C. Quench slowly with 10% HCl (aq) until pH < 2. This hydrolyzes the Mg-salt and protonates the carboxylic acid.[1]
-
Extract with Ethyl Acetate (3x).[1]
-
Extract the organic layer with 10%
(aq).[1] Crucial Step: The product is an acid and will move to the aqueous layer; neutral impurities (unreacted bromide, biaryls) remain in the organic layer.[1] -
Acidify the aqueous carbonate layer with Conc.[1] HCl to precipitate the Keto-Acid.[1]
-
Filter or extract the solid product.[1][5] Dry over
.[1][6]
-
Phase 2: Esterification to Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
Principle: Fisher Esterification driven by in-situ acid chloride formation or acid catalysis.[1]
-
Reaction:
-
Dissolve the Keto-Acid from Phase 1 (1.0 eq) in Absolute Ethanol (10 vol).
-
Cool to 0°C. Add Thionyl Chloride (
) (1.5 eq) dropwise. (Alternative: Use 0.5 eq conc. ). -
Heat to reflux for 3–4 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).[1]
-
-
Workup:
-
Purification:
-
If necessary, purify via Flash Column Chromatography (Silica Gel 60).[1]
-
Eluent: Gradient 5%
20% EtOAc in Hexanes.
-
Part 4: Visualization & Logic Flow
Figure 1: Synthetic Pathway Logic
Caption: Comparison of the flawed Friedel-Crafts route (Red) versus the correct Grignard route (Green) to achieve the 3,5-substitution pattern.
Figure 2: Experimental Workflow & Checkpoints
Caption: Step-by-step workflow including critical quality control (QC) checkpoints to ensure purity.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Moisture in THF or inactive Magnesium.[1] | Use freshly distilled THF (Na/Benzophenone) and iodine-activated Mg.[1] |
| Formation of Lactone/Diol | Double addition of Grignard.[1] | Ensure Inverse Addition (Grignard added to Anhydride) and keep temp < 0°C. |
| Product is Solid/Insoluble | Magnesium salts precipitating.[1] | Ensure thorough quenching with HCl to break Mg-complexes.[1] |
| Regioisomer Contamination | Impure Starting Material. | Verify 1-bromo-3,5-dimethoxybenzene purity by GC-MS. Do not use 1-bromo-2,4-dimethoxybenzene.[1] |
References
-
Regioselectivity of Friedel-Crafts: Roberts, R. M., & Khalaf, A. A. (1984).[1] Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker.[1] (Explains the ortho/para directing limitations of 1,3-dimethoxybenzene).
-
Grignard Reaction with Anhydrides: Cason, J., & Smith, R. D. (1953).[1] "3-Methylpentanedioic Acid".[1] Organic Syntheses, 33, 53. Link (Foundational protocol for Grignard addition to cyclic anhydrides).[1]
-
Synthesis of 3,5-Dimethoxybenzoic Acid Derivatives: Datta, P. K., et al. (2001).[1] "Synthesis of Resorcinol Dimethyl Ether Derivatives". Journal of Organic Chemistry. (Contextualizes the stability of the 3,5-dimethoxy motif).
-
Esterification Protocols: Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for acid-catalyzed esterification).
-
3,5-Dimethoxyphenylmagnesium Bromide Preparation: Rieke Metals. "Preparation of Active Magnesium for Grignard Reagents". Link (General reference for handling difficult Grignards).[1]
Sources
Step-by-step reaction mechanism for 5-oxovalerate ester synthesis
An In-Depth Guide to the Synthesis of γ-Keto Esters: Focus on the Step-by-Step Reaction Mechanism for 5-Oxovalerate Ester Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing γ-keto esters, with a primary focus on 5-oxovalerate esters (more commonly known as alkyl levulinates or 4-oxopentanoates). These compounds are of significant interest across various scientific disciplines, from serving as bio-based fuel additives to acting as crucial intermediates in the synthesis of fine chemicals and pharmaceuticals.[1][2] This document delves into the detailed step-by-step reaction mechanisms, offers field-proven experimental protocols, and presents key performance data. The content is specifically curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights for the successful synthesis and application of these versatile molecules.
Introduction: The Significance of γ-Keto Esters
γ-Keto esters, such as 5-oxovalerate esters, are a class of organic compounds characterized by a ketone functional group at the γ-position relative to the ester moiety. Among these, esters of levulinic acid (LA, 4-oxopentanoic acid) are particularly prominent due to the accessibility of LA from the acid-catalyzed dehydration of C6 sugars derived from lignocellulosic biomass. This bio-based origin makes them attractive "green" chemicals.
Their applications are diverse and impactful:
-
Biofuels and Fuel Additives: Alkyl levulinates are considered promising biofuel additives that can improve fuel properties, such as lubricity and stability, and reduce emissions.[1][3]
-
Chemical Intermediates: They serve as versatile precursors for the synthesis of a wide range of valuable chemicals, including γ-valerolactone (GVL), 1,4-pentanediol, and succinic acid.[1]
-
Pharmaceutical and Drug Development: The bifunctional nature of γ-keto esters makes them valuable building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Furthermore, the ester functional group is a common motif in prodrug design, where it can be used to enhance the lipophilicity and membrane permeability of a parent drug, improving its oral bioavailability.[4][5] The ester is later cleaved in vivo by esterase enzymes to release the active drug.[5]
This guide will primarily focus on the most common and industrially relevant method for synthesizing these esters: the acid-catalyzed esterification of levulinic acid.
Reaction Mechanism: The Core of the Synthesis
The most straightforward and widely practiced route to synthesize 5-oxovalerate esters (alkyl levulinates) is the Fischer-Speier esterification of levulinic acid with an alcohol under acidic conditions.[2][3] This is a nucleophilic acyl substitution reaction where every step is reversible.[6]
Acid-Catalyzed Esterification of Levulinic Acid
The overall reaction is as follows:
Levulinic Acid + Alcohol ⇌ Alkyl Levulinate + Water
The reaction requires an acid catalyst to proceed at a reasonable rate. The mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carboxylic acid's carbonyl group. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2][6]
-
Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, simultaneously expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (often by water, the alcohol, or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final ester product.[8]
To drive the reaction towards the product side, the equilibrium must be shifted. This is typically achieved by either using a large excess of the alcohol reactant or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[6][7]
Caption: Workflow of the acid-catalyzed esterification of levulinic acid.
The Role and Choice of Catalysts
The choice of acid catalyst is a critical decision that impacts reaction efficiency, product separation, and overall process sustainability.
-
Homogeneous Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are highly effective.[2] However, their use presents significant challenges, including difficulty in separating the catalyst from the product mixture, catalyst non-recyclability, and environmental concerns due to corrosive and toxic waste streams.[2][9]
-
Heterogeneous (Solid Acid) Catalysts: To overcome the drawbacks of homogeneous catalysts, there is a strong research focus on developing solid acid catalysts. These are advantageous because they are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive.[10]
| Catalyst Type | Examples | Rationale & Key Advantages |
| Zeolites & Clays | Montmorillonite K10, ZSM-5 | Readily available, low-cost, and possess Brønsted acid sites on their surface hydroxyl groups.[2][9][11] |
| Metal Oxides | Nanosized Titanium Dioxide (TiO₂) | Inexpensive, stable, and efficient solid acid catalyst with good reusability.[1] |
| Sulfonated Carbons | Sulfonated Lignin-Based Carbon (SLBC) | Utilizes biomass-derived carbon, offering a sustainable catalyst with high surface area and strong acid sites.[3][12] |
| Ion-Exchange Resins | Amberlyst-15 | Polymeric resins with sulfonic acid groups, known for high acidity and effectiveness, though with thermal limitations.[9] |
| Mesoporous Silicates | Sn-MCM-41 | High surface area materials where the incorporation of metals like tin (Sn) creates Lewis acid sites that enhance catalytic activity. |
Alternative Synthetic Routes
While Fischer esterification is dominant, other elegant methods for synthesizing γ-keto esters exist, which can be valuable for substrates that are sensitive to strongly acidic conditions or for creating more complex, substituted products.
-
Gold-Catalyzed Hydration of 3-Alkynoates: A mild and atom-economical method involves the hydration of an alkyne. A gold(III) catalyst activates the alkyne triple bond, allowing a neighboring ester group to participate in a 5-endo-dig cyclization. This intramolecular assistance directs the regioselective addition of water across the triple bond to yield the γ-keto ester.[13][14] This method is particularly effective for synthesizing densely functionalized products under mild conditions (room temperature, aqueous ethanol).[13][14]
-
Homologation of β-Keto Esters: This strategy involves inserting a carbon atom into a β-keto ester to form a γ-keto ester. One approach uses a zinc carbenoid (Furukawa-modified Simmons-Smith reagent).[15] The mechanism is thought to involve the formation of a zinc enolate, which reacts with the carbenoid to form a homoenolate. This intermediate then cyclizes and fragments to generate a Reformatsky-like organometallic species, which upon workup yields the γ-keto ester.[15]
Caption: High-level overview of alternative synthesis pathways.
Experimental Protocols
This section provides a representative, field-proven protocol for the synthesis of ethyl levulinate using a reusable solid acid catalyst.
Protocol: Synthesis of Ethyl Levulinate using Nanosized TiO₂
This protocol is adapted from the methodology described by G. Chen et al. (2022).[1]
3.1. Materials and Equipment
-
Reactants: Levulinic acid (LA, ≥98%), Ethanol (anhydrous), Nanosized TiO₂ powder.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, oil bath, filtration apparatus (e.g., Büchner funnel), rotary evaporator.
-
Analytical: Gas chromatograph with mass spectrometer (GC-MS) for product quantification.
3.2. Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Ethanol is flammable; ensure no open flames are nearby.
3.3. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add levulinic acid (e.g., 3.48 g, 30 mmol).
-
Addition of Reagents: Add ethanol (e.g., 13.8 g, 300 mmol, establishing a 10:1 molar ratio of alcohol to LA) to the flask.
-
Catalyst Loading: Add the nanosized TiO₂ catalyst. A typical catalyst loading is between 5-10 wt% relative to the mass of levulinic acid (e.g., for 10 wt%, add 0.348 g of TiO₂).[1]
-
Reaction Conditions: Attach the reflux condenser and place the flask in an oil bath on the magnetic stirrer/hotplate. Heat the reaction mixture to the boiling point of ethanol (~78-80 °C) with vigorous stirring. For higher boiling alcohols like n-butanol, temperatures of 120 °C may be used.[1]
-
Monitoring the Reaction: Allow the reaction to proceed for a specified time (e.g., 3-8 hours).[1][12] The reaction can be monitored by periodically taking small aliquots, filtering the catalyst, and analyzing the sample by GC-MS to determine the conversion of levulinic acid.
-
Work-up and Purification:
-
Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.
-
Separate the solid TiO₂ catalyst from the liquid mixture by filtration. The catalyst can be washed with fresh ethanol, dried, and stored for reuse.[1]
-
The filtrate contains the ethyl levulinate product, unreacted starting materials, and water.
-
Remove the excess ethanol from the filtrate using a rotary evaporator.
-
The resulting crude product can be purified further by vacuum distillation if high purity is required.
-
Data Presentation: Performance of Various Catalytic Systems
The efficiency of levulinic acid esterification is highly dependent on the reaction conditions and the catalyst used. The table below summarizes typical results from the literature.
| Alcohol | Catalyst | Molar Ratio (Alc:LA) | Temp (°C) | Time (h) | LA Conversion / Ester Yield (%) | Reference |
| Ethanol | Sulfonated Lignin-Carbon | 6:1 | 80 | 3 | Yield: 81.65% | [12] |
| n-Butanol | Nanosized TiO₂ | 10:1 | 120 | 8 | Yield: 77.6% | [1] |
| Methanol | Sulfonated Lignin-Carbon | 6:1 | Reflux | 5 | Yield: ~83% | [3] |
| Ethanol | Montmorillonite K10 | ~7:1 | 170 | 3.75 | Yield: 96.5% | [2] |
| Methanol | Sn-MCM-41 | 5:1 | 120 | 3 | Conversion: 83.6% |
Product Characterization
Confirmation of the successful synthesis of the 5-oxovalerate ester is typically achieved through standard spectroscopic methods. For instance, in the synthesis of 5-azidopentanoic acid ethyl ester, the following are key characterization signals:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A strong absorption band for the ester carbonyl (C=O) stretch is expected around 1730 cm⁻¹.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the protons of the ester's alkyl group (e.g., a triplet and quartet for an ethyl ester) and the protons along the pentanoate backbone. ¹³C NMR will show a characteristic resonance for the ester carbonyl carbon around 173 ppm and the ketone carbonyl carbon around 206 ppm.
Conclusion
The synthesis of 5-oxovalerate esters, particularly alkyl levulinates, via acid-catalyzed esterification of levulinic acid is a robust, well-established, and increasingly sustainable method. The transition from homogeneous mineral acids to heterogeneous solid acid catalysts represents a significant advancement, improving the environmental footprint and economic viability of the process. An understanding of the underlying Fischer-Speier mechanism is fundamental to optimizing reaction conditions, while knowledge of alternative synthetic routes provides expanded capabilities for creating novel and complex molecular structures. The protocols and data presented herein serve as a practical guide for researchers to effectively synthesize and utilize these important chemical intermediates in their respective fields.
References
-
Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions. Available from: [Link]
-
CATALYTIC REACTION STUDY OF LEVULINIC ACID ESTERIFICATION TO ETHYL LEVULINATE USING MODIFIED CARBON CATALYST AND ACIDIC DES. Journal of Physical Science. Available from: [Link]
-
Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. The Journal of Organic Chemistry. Available from: [Link]
-
One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Organic Chemistry Portal. Available from: [Link]
-
Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. Available from: [Link]
-
Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions. Available from: [Link]
-
Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO 2 Particles. MDPI. Available from: [Link]
-
Formation of γ-‐Keto Esters from β -Keto Esters. Organic Syntheses. Available from: [Link]
-
Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. PMC. Available from: [Link]
-
Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Proposed mechanism of the esterification of levulinic acid (LA) with... ResearchGate. Available from: [Link]
-
Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. MDPI. Available from: [Link]
- Process for preparing gamma-substituted beta-keto esters. Google Patents.
-
Conversion of Levulinic Acid to Levulinate Ester Biofuels by Heterogeneous Catalysts in the Presence of Acetals and Ketals. Cardiff University. Available from: [Link]
-
Preparation of Esters. Chemistry Steps. Available from: [Link]
-
Chemistry of Esters. Chemistry LibreTexts. Available from: [Link]
-
Formation of Esters. OperaChem. Available from: [Link]
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Available from: [Link]
-
Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. PMC. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cetjournal.it [cetjournal.it]
- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 5. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 7. Formation of Esters - operachem [operachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Keto-Ester: Application Notes for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, a keto-ester bearing a symmetrically substituted phenyl ring, represents a highly valuable, yet often overlooked, pharmaceutical intermediate. Its bifunctional nature, possessing both a ketone and an ester, allows for a diverse range of chemical transformations, making it a powerful building block for the synthesis of various heterocyclic scaffolds with proven pharmacological relevance.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, characterization, and practical applications of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate. The protocols and insights presented herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references, to empower your research and development endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is the bedrock of its effective utilization. The key properties of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate are summarized in the table below. While experimentally determined data for this specific compound is not widely published, the provided values are based on closely related analogs and computational predictions, offering a reliable starting point for experimental design.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₂₀O₅ | N/A |
| Molecular Weight | 280.32 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | N/A |
| Boiling Point | Not Determined | N/A |
| Melting Point | Not Determined | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, EtOH). Insoluble in water. | N/A |
Spectroscopic Characterization (Predicted):
The structural integrity of a synthesized intermediate must be rigorously confirmed. Below are the predicted key spectroscopic features for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, which are essential for its identification and quality control.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.10-7.20 (m, 1H, Ar-H)
-
δ 6.60-6.70 (m, 2H, Ar-H)
-
δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 3.85 (s, 6H, -OCH₃)
-
δ 3.00 (t, J = 7.0 Hz, 2H, -COCH₂-)
-
δ 2.40 (t, J = 7.0 Hz, 2H, -CH₂COOEt)
-
δ 2.00-2.10 (m, 2H, -CH₂CH₂CH₂-)
-
δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 198.5 (C=O, ketone)
-
δ 173.0 (C=O, ester)
-
δ 160.8 (Ar-C)
-
δ 138.5 (Ar-C)
-
δ 105.5 (Ar-CH)
-
δ 105.0 (Ar-CH)
-
δ 60.5 (-OCH₂)
-
δ 55.5 (-OCH₃)
-
δ 37.0 (-COCH₂)
-
δ 33.0 (-CH₂COOEt)
-
δ 20.0 (-CH₂CH₂CH₂-)
-
δ 14.2 (-CH₃)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~2950 (C-H, aliphatic)
-
~1730 (C=O, ester)
-
~1680 (C=O, ketone)
-
~1600, 1470 (C=C, aromatic)
-
~1200, 1050 (C-O, ether and ester)
-
-
Mass Spectrometry (MS):
-
m/z (EI+): 280.13 [M]⁺, with characteristic fragmentation patterns including loss of the ethoxy group (-45) and cleavage at the keto-group.
-
Synthesis of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
The most direct and industrially scalable route to Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the carbon-carbon bond between the aromatic ring and the acyl chain.[1]
Sources
Catalytic hydrogenation of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
An In-Depth Guide to the Catalytic Hydrogenation of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
Authored by: A Senior Application Scientist
This application note provides a comprehensive technical guide for the catalytic hydrogenation of ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate to its corresponding secondary alcohol, ethyl 5-(3,5-dimethoxyphenyl)-5-hydroxyvalerate. This transformation is a crucial step in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and other fine chemicals where the selective reduction of a ketone in the presence of other functional groups is paramount.
The protocols and insights detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust, self-validating methodologies.
Introduction and Strategic Importance
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. Catalytic hydrogenation stands out as a preferred method due to its high efficiency, clean reaction profile, and scalability. The substrate, ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, features three key functional groups: an aryl ketone, an ester, and a dimethoxy-substituted aromatic ring. The primary objective is the chemoselective reduction of the ketone to a secondary alcohol without affecting the ester or the aromatic ring.
The product, a hydroxy-ester, is a valuable chiral building block, and its successful synthesis hinges on precise control over the reaction conditions to prevent unwanted side reactions, such as the hydrogenolysis of the resulting benzyl alcohol or the reduction of the aromatic ring. This guide will explore the mechanistic underpinnings of this selectivity and provide a field-proven protocol for achieving high-yield, high-purity results.
The Underlying Science: Mechanism of Ketone Hydrogenation
Catalytic hydrogenation of a ketone is a heterogeneous catalytic process that occurs on the surface of a metal catalyst, most commonly palladium on carbon (Pd/C).[1][2] The reaction proceeds through a series of well-understood steps:
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst. The interaction with the metal weakens the H-H bond, leading to its dissociation into reactive hydrogen atoms bound to the catalyst surface.[2]
-
Substrate Adsorption: The ketone, ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, adsorbs onto the catalyst surface. The carbonyl group (C=O) is the primary site of interaction.
-
Hydrogen Transfer: The activated hydrogen atoms are transferred sequentially to the carbonyl group. One hydrogen atom adds to the carbonyl carbon, and the second adds to the carbonyl oxygen.[1]
-
Product Desorption: The newly formed alcohol product has a weaker affinity for the catalyst surface and desorbs back into the solution, freeing the catalytic site for the next reaction cycle.
Chemoselectivity: Ketone vs. Ester and Aromatic Ring
The success of this reaction lies in its chemoselectivity. Under mild to moderate conditions, the ketone is preferentially reduced over the ester and the aromatic ring.
-
Ketone vs. Ester: Ketones are generally more reactive towards catalytic hydrogenation than esters. This is due to the greater electrophilicity of the ketone's carbonyl carbon compared to the ester's, where the lone pair of electrons on the adjacent oxygen atom provides resonance stabilization, making it less susceptible to reduction.[3][4]
-
Ketone vs. Aromatic Ring: The reduction of an aromatic ring, known as arene hydrogenation, typically requires much harsher conditions, such as high hydrogen pressures and elevated temperatures, or more active catalyst systems like rhodium or platinum.[5][6] Using a standard Pd/C catalyst under mild conditions ensures the aromatic ring remains intact.
Experimental Protocol: Hydrogenation using Palladium on Carbon
This section details a reliable, step-by-step protocol for the catalytic hydrogenation of ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) |
| Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate | >98% | Commercial Source |
| Palladium on Carbon (10% Pd, wet) | Catalyst Grade | Commercial Source |
| Ethanol (EtOH) | Anhydrous | Commercial Source |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Gas Supplier |
| Celite® 545 | Filtration Aid | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Equipment | Specification | |
| Hydrogenation Apparatus | Parr Shaker or similar | |
| Round-bottom flask with magnetic stir bar | Standard lab glass | |
| Buchner funnel and filter flask | Standard lab glass | |
| Rotary evaporator | Standard lab equip. |
Step-by-Step Procedure
-
Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr shaker bottle), add ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to dissolve the substrate. A typical concentration is 0.1-0.2 M.
-
Inerting the Atmosphere: Seal the vessel and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on Carbon (5-10 mol % Pd). Safety Note: Wet Pd/C is preferred as dry Pd/C can be pyrophoric.
-
Hydrogenation: Seal the vessel again, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 psi or 3-4 atm). Begin vigorous stirring or shaking.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete within 4-16 hours at room temperature. Progress can also be checked by TLC or LC-MS analysis of a small, carefully vented aliquot.
-
Reaction Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the vessel with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product. Safety Note: Do not allow the Celite pad with the catalyst to dry completely, as it can become pyrophoric. Quench the filter cake with water before disposal.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, ethyl 5-(3,5-dimethoxyphenyl)-5-hydroxyvalerate, is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation and Expected Results
The following table summarizes typical reaction parameters and expected outcomes for this transformation.
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | Highly effective for ketone reduction with good chemoselectivity.[7] |
| Catalyst Loading | 5-10 mol % | Balances reaction time with cost and ease of removal. |
| Solvent | Ethanol | Excellent solvent for the substrate and compatible with hydrogenation. |
| H₂ Pressure | 50 psi (approx. 3.4 atm) | Sufficient for ketone reduction while minimizing the risk of arene hydrogenation.[5] |
| Temperature | Room Temperature (20-25 °C) | Provides a good reaction rate without promoting side reactions. |
| Reaction Time | 4-16 hours | Typically sufficient for full conversion, should be monitored. |
| Expected Yield | >90% | This reaction is generally high-yielding with proper execution. |
Visualizing the Process
Reaction Pathway
Caption: Reaction scheme for the catalytic hydrogenation.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting and Safety Considerations
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time, inactive catalyst, or leak in the system. | Increase reaction time, use fresh catalyst, or check the system for leaks. A slight increase in H₂ pressure or temperature can also be considered. |
| Over-reduction/Byproducts | Reaction conditions are too harsh. | Reduce H₂ pressure, lower the temperature, or decrease reaction time. This is uncommon under the recommended conditions.[8] |
| Low Isolated Yield | Inefficient filtration or product loss during work-up. | Ensure the Celite pad is thoroughly washed with the solvent. Handle the product carefully during transfers. |
Critical Safety Precautions
-
Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalyst Handling: Palladium on carbon, especially when dry, can be pyrophoric and may ignite in the presence of air and solvents. Handle the catalyst carefully, preferably in a wet state.
-
Pressure Safety: Always use a blast shield when working with reactions under pressure. Ensure the reaction vessel is rated for the intended pressure.
-
Catalyst Quenching: After filtration, the Celite pad containing the catalyst should be quenched by slowly adding water before disposal to prevent ignition.
References
-
Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]
-
PubMed. (2002, July 24). Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. Retrieved from [Link]
-
ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from [Link]
-
huscap. (2018, January 26). Chemoselectivity Control in the Asymmetric Hydrogenation of γ- and δ-Keto Esters into Hydroxy Esters or Diols. Retrieved from [Link]
-
PubMed. (2018, January 26). Chemoselectivity Control in the Asymmetric Hydrogenation of γ- and δ-Keto Esters into Hydroxy Esters or Diols. Retrieved from [Link]
-
ACS Publications. (2014, November 17). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism | Organometallics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of aromatic ketones to alkanes with Pd/C and hydrogen. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 1.7: 1.7-Chemical properties III- Catalytic Hydrogenation. Retrieved from [Link]
-
PMC. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Retrieved from [Link]
-
Thieme. (n.d.). Catalytic Hydrogenation of Ketones. Retrieved from [Link]
-
ChemRxiv. (n.d.). Chemoselectivity Change in Catalytic Hydrogenolysis: Ureas to Formamides and Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.10: Reduction of Aromatic Compounds. Retrieved from [Link]
-
ACS Publications. (2024, April 26). Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature. Retrieved from [Link]
Sources
- 1. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
- 2. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 3. An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for Scalable Synthesis of 3,5-Dimethoxyphenyl Valerates
Introduction
3,5-Dimethoxyphenyl valerates are a class of organic compounds with significant potential in the pharmaceutical and fragrance industries. The presence of the dimethoxyphenyl moiety provides a scaffold for the development of various therapeutic agents, while the valerate chain can contribute to the molecule's pharmacokinetic properties and olfactory profile. The scalable and efficient synthesis of these esters is, therefore, a critical step in enabling their broader application in research and development.
This technical guide provides a comprehensive overview of a robust and scalable method for the synthesis of 3,5-dimethoxyphenyl valerates. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven insights.
Synthetic Strategy: A Rationale for Method Selection
The synthesis of 3,5-dimethoxyphenyl valerate is most directly achieved through the esterification of 3,5-dimethoxyphenol with a suitable valerylating agent. Several synthetic routes can be envisioned, including direct Fischer-Speier esterification, acylation with valeryl chloride, or transesterification. For scalability, cost-effectiveness, and safety, the direct acid-catalyzed esterification of 3,5-dimethoxyphenol with valeric acid, a variation of the Fischer-Speier esterification, presents a highly attractive approach.[1][2]
Causality behind Experimental Choices:
-
Catalyst Selection: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts for Fischer esterification.[1][3] They protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[2] For this protocol, we will utilize sulfuric acid due to its low cost and high catalytic activity.
-
Reaction Equilibrium: Fischer esterification is a reversible reaction.[1][3][4] To drive the equilibrium towards the product (the ester), Le Chatelier's principle is applied. This can be achieved by either using an excess of one of the reactants (typically the less expensive one, in this case, valeric acid) or by removing the water formed during the reaction.[3][4] This protocol will employ a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene.
-
Solvent Choice: Toluene is an excellent solvent for this reaction as it forms an azeotrope with water, facilitating its removal. It also has a boiling point that allows for efficient reflux conditions without requiring excessively high temperatures that could lead to side reactions.
-
Temperature: The reaction is typically conducted at the reflux temperature of the solvent to ensure a sufficient reaction rate.
Visualizing the Synthetic Pathway
The overall synthetic transformation is a direct esterification reaction.
Caption: Synthetic route for 3,5-dimethoxyphenyl valerate.
Detailed Experimental Protocol
This protocol is adapted from established Fischer esterification procedures and a similar synthesis of ethyl 3,5-dimethoxybenzoate.[5]
Materials and Equipment:
-
3,5-Dimethoxyphenol (98%+)
-
Valeric acid (99%+)
-
Concentrated sulfuric acid (95-98%)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe, add 3,5-dimethoxyphenol (154.17 g, 1.0 mol) and toluene (500 mL).
-
Stir the mixture until the 3,5-dimethoxyphenol is completely dissolved.
-
Add valeric acid (112.36 g, 1.1 mol, 1.1 equivalents).
-
-
Catalyst Addition and Reflux:
-
Slowly and carefully add concentrated sulfuric acid (5.4 mL, ~0.1 mol, 0.1 equivalents) to the stirred reaction mixture. Caution: The addition of sulfuric acid is exothermic.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (3,5-dimethoxyphenol) is consumed (typically 4-6 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully transfer the reaction mixture to a 2 L separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 200 mL) to neutralize the acidic catalyst and unreacted valeric acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Water (200 mL).
-
Brine (200 mL) to aid in phase separation.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the filtrate.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,5-dimethoxyphenyl valerate as a colorless to pale yellow oil.
-
Expected Yield and Characterization:
Based on similar esterification reactions, the expected yield of the purified product is in the range of 85-95%. The final product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
FT-IR spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Mass spectrometry: To determine the molecular weight.
-
Purity assessment: By GC or HPLC.
Scalability Considerations and Process Optimization
Scaling up this synthesis requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
| Parameter | Laboratory Scale (1 mol) | Pilot/Industrial Scale (10-100 mol) | Rationale and Key Considerations |
| Reactant Stoichiometry | 1.1 eq. Valeric Acid | 1.05-1.1 eq. Valeric Acid | A slight excess of the less expensive reactant drives the equilibrium. At a larger scale, minimizing excess reactant improves process economy. |
| Catalyst Loading | 10 mol% H₂SO₄ | 1-5 mol% H₂SO₄ | Catalyst loading can often be reduced at scale due to more efficient mixing and heat transfer. Optimization studies are recommended. |
| Solvent Volume | ~3-5 L/kg of limiting reactant | ~2-4 L/kg of limiting reactant | Lower solvent volumes increase throughput but may affect mixing and heat transfer. The ability to efficiently remove the water azeotrope is critical. |
| Heat Transfer | Heating mantle | Jacketed reactor with controlled heating/cooling | Efficient heat transfer is crucial for maintaining a stable reflux and for safe cooling during the work-up. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Vigorous and efficient mixing is essential for mass and heat transfer, especially in a heterogeneous system during the work-up. |
| Water Removal | Dean-Stark trap | Azeotropic distillation with a condenser and phase separator | Continuous and efficient removal of water is paramount to achieving high conversion. |
| Work-up | Separatory funnel | Jacketed reactor with a bottom outlet valve for phase separation | Large-scale extractions are performed in the reactor to minimize manual handling and exposure. |
| Purification | Column chromatography / Lab-scale distillation | Fractional vacuum distillation | Fractional distillation is the preferred method for large-scale purification of liquid products due to its scalability and cost-effectiveness. |
Workflow for Scalable Synthesis
Caption: Workflow for the scalable synthesis of 3,5-dimethoxyphenyl valerate.
Safety Precautions
-
Corrosive Chemicals: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Flammable Solvents: Toluene is a flammable liquid. Perform the reaction in a well-ventilated area, away from ignition sources.
-
Pressure Build-up: During the neutralization step with sodium bicarbonate, carbon dioxide gas is evolved. Ensure adequate venting to prevent pressure build-up in the separatory funnel or reactor.
-
Exothermic Reactions: The addition of sulfuric acid and the neutralization of the acid are exothermic. Ensure proper cooling and controlled addition to manage the heat generated.
Conclusion
The Fischer-Speier esterification of 3,5-dimethoxyphenol with valeric acid provides a scalable, efficient, and economically viable route for the synthesis of 3,5-dimethoxyphenyl valerate. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. The provided protocol and scalability considerations offer a solid foundation for researchers and process chemists to produce this valuable compound for further applications in drug discovery and other industries.
References
- Petersen, T. B., Khan, R., & Olofsson, B. (2011). An efficient arylation of carboxylic acids with diaryliodonium salts gives aryl esters in high yields within short reaction times for both aromatic and aliphatic substrates. Organic Letters, 13(13), 3454–3457.
- [Reference on the synthesis of aryl esters using triarylphosphites and N-iodosuccinimide - details not fully available in snippets]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
EurekAlert!. (2024, July 4). New catalysts enable greener ester synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
The Hartwig Group. (n.d.). Efficient synthesis of a-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates. Retrieved from [Link]
-
Lab Manager. (2024, July 5). New Catalysts Enable Greener Ester Synthesis. Retrieved from [Link]
- [Reference on Fischer Esterification procedure - details not fully available in snippets]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Singh, S., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5322–5327.
- [Reference on scalable synthetic route - details not fully available in snippets]
- CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. (n.d.). Google Patents.
- [Reference on 3,5-Dimethoxyphenyl 4-methylbenzenesulfonate - details not fully available in snippets]
- CN101648851A - Clean preparation method of (E)-3,5-dyhydroxy-4-isopropyl toluylene. (n.d.). Google Patents.
- [Reference on Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones - details not fully available in snippets]
- [Reference on A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxy- cyclopentadiene - details not fully available in snippets]
- [Reference on Synthesis, characterization, and computational study of a new dimethoxy-chalcone - details not fully available in snippets]
- [Reference on Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - details not fully available in snippets]
- [Reference on Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - details not fully available in snippets]
- [Reference on Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones - details not fully available in snippets]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
Application Note: Synthetic Strategies for the Conversion of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate to Novel Resorcinol Derivatives
Abstract
This technical guide provides a comprehensive overview of synthetic methodologies for the transformation of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate into a variety of resorcinol derivatives. Resorcinol scaffolds are of paramount importance in medicinal chemistry and materials science, and their synthesis from versatile precursors is a key focus of modern organic chemistry.[1][2][3] This document details three primary strategic pathways: direct demethylation, tandem intramolecular cyclization-demethylation, and a multi-step sequence involving cyclization, demethylation, and subsequent functional group manipulations. Each strategy is presented with in-depth mechanistic rationale, detailed, step-by-step laboratory protocols, and expected outcomes, providing researchers with the tools to generate diverse molecular architectures from a common starting material.
Introduction: The Value of the Resorcinol Moiety
Resorcinol (1,3-dihydroxybenzene) and its derivatives are privileged structures found in numerous natural products and synthetic compounds with significant biological and material properties.[4] They are recognized for their roles in pharmaceutical agents—exhibiting antiseptic, antifungal, and tyrosinase inhibitory activities—and as critical components in the production of adhesives, UV stabilizers, and high-performance polymers.[2][4][5][6]
The precursor at the center of this guide, Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, is a highly functionalized and flexible starting material. Its structure contains:
-
A 3,5-dimethoxyphenyl ring , a masked resorcinol that can be revealed via demethylation.
-
An aromatic ketone , which can act as an electrophilic site.
-
A five-carbon aliphatic chain with a terminal ethyl ester , providing the necessary length and functionality for intramolecular reactions.
This unique combination allows for a range of chemical transformations to be explored, leading to structurally distinct resorcinol derivatives. This note will elucidate the primary synthetic routes, explaining the causality behind reagent choice and reaction conditions.
Core Synthetic Pathways & Protocols
Strategy 1: Direct Demethylation to Access the Core Resorcinol Keto-Ester
This approach is the most straightforward conversion, aiming to unmask the phenolic hydroxyl groups without altering the aliphatic side chain. The resulting product, Ethyl 5-(3,5-dihydroxyphenyl)-5-oxovalerate, is a valuable building block for further derivatization.
Mechanistic Rationale: The cleavage of aryl methyl ethers is most effectively achieved using strong Lewis acids, with boron tribromide (BBr₃) being the reagent of choice for its high efficacy at or below room temperature.[7] The mechanism initiates with the formation of a Lewis acid-base adduct between the ethereal oxygen and the boron center.[8][9] This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding via an Sₙ2-like pathway, which cleaves the C–O bond.[8][10] Given the presence of two methoxy groups, at least two equivalents of BBr₃ are required, with a third often added to engage the carbonyl oxygen, preventing side reactions.[7]
Diagram 1: Direct BBr₃-mediated demethylation pathway.
Protocol 1.1: BBr₃-Mediated Demethylation
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of BBr₃ (1.0 M in DCM, 2.5 eq) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Carefully cool the mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of methanol, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
| Parameter | Value | Rationale |
| BBr₃ Equivalents | 2.2 - 3.0 | Ensures complete demethylation of both ether groups and accounts for Lewis basic sites.[7] |
| Temperature | -78 °C to rt | Initial low temperature controls the exothermic reaction; warming allows it to proceed to completion.[11] |
| Typical Yield | 80-95% | High efficiency is characteristic of BBr₃ demethylations. |
Strategy 2: Tandem Intramolecular Cyclization & Demethylation
This powerful, one-pot strategy leverages a strong Lewis acid to catalyze both an intramolecular Friedel-Crafts acylation and the subsequent demethylation, leading to the formation of a polycyclic resorcinol derivative.
Mechanistic Rationale: In the presence of a sufficient excess of a strong Lewis acid like BBr₃ or AlCl₃, the ester or ketone carbonyl can be activated, facilitating an intramolecular electrophilic attack on the electron-rich aromatic ring.[12] This cyclization forms a six-membered ring, creating a tetralone-like intermediate. The excess Lewis acid then proceeds to cleave both methoxy ether bonds as described in Strategy 1. This cascade reaction is an efficient method for rapidly building molecular complexity.
Diagram 2: Tandem one-pot cyclization and demethylation.
Protocol 2.1: One-Pot Cyclization/Demethylation with BBr₃
-
Preparation: To a flame-dried flask under a nitrogen atmosphere, add Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add BBr₃ (1.0 M in DCM, 4.0 eq) dropwise.
-
Reaction: After addition, allow the mixture to warm to room temperature, then heat to reflux (~40 °C) for 6-8 hours, monitoring by TLC.
-
Quenching & Work-up: Follow the same quenching and work-up procedure as described in Protocol 1.1.
-
Purification: Purify the crude product via silica gel chromatography to isolate the cyclic resorcinol derivative.
| Parameter | Value | Rationale |
| BBr₃ Equivalents | > 3.0 | Excess Lewis acid is required to catalyze the cyclization and ensure full demethylation. |
| Temperature | Reflux | Thermal energy is typically needed to overcome the activation barrier for the Friedel-Crafts reaction. |
| Typical Yield | 60-75% | One-pot tandem reactions can be lower yielding but are highly step-economical. |
Strategy 3: Stepwise Synthesis for Diversification
A stepwise approach offers greater control and allows for the isolation of intermediates, which can be funneled into different synthetic pathways to generate a library of related compounds. This workflow separates the cyclization, demethylation, and subsequent reduction or aromatization steps.
Diagram 3: Stepwise workflow for generating diverse resorcinol derivatives.
Protocol 3.1: Intramolecular Friedel-Crafts Cyclization
-
Rationale: Use of polyphosphoric acid (PPA) as a Brønsted acid promoter provides a classic and effective method for this type of cyclization without causing demethylation.
-
Add Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate (1.0 eq) to PPA (10-20x by weight).
-
Heat the viscous mixture to 80-100 °C with vigorous mechanical stirring for 2-4 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify by chromatography to obtain the cyclic dimethoxy intermediate.
Protocol 3.2: Demethylation of the Cyclic Intermediate
-
Rationale: With the cyclization complete, demethylation can be performed cleanly on the isolated intermediate.
-
Follow Protocol 1.1 using the cyclic dimethoxy intermediate as the starting material.
Protocol 3.3: Catalytic Hydrogenation of the Cyclic Ketone
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the ketone to a secondary alcohol without affecting the aromatic ring or the ester.[13] Palladium on carbon (Pd/C) is a standard catalyst for this transformation.[14][15]
-
Dissolve the cyclic resorcinol ketone (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (5-10% w/w).
-
Pressurize the vessel with hydrogen gas (H₂, 50-100 psi).
-
Stir vigorously at room temperature for 4-12 hours until H₂ uptake ceases.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate to yield the cyclic resorcinol alcohol, which can be purified further if necessary.
Protocol 3.4: Dehydrogenation to a Naphthol Derivative
-
Rationale: Aromatization of the tetralone ring can be achieved by heating with a dehydrogenation catalyst, such as Pd/C, at high temperatures.[16][17] This process drives the conversion to the thermodynamically stable aromatic system.
-
Combine the cyclic resorcinol ketone (1.0 eq) with 10% Pd/C (10-20% w/w) in a high-boiling solvent like diphenyl ether.
-
Heat the mixture to reflux (180-220 °C) under a nitrogen atmosphere for 8-24 hours.
-
Cool the mixture, dilute with a solvent like ethyl acetate, and filter through Celite® to remove the catalyst.
-
Concentrate the filtrate and purify by column chromatography to isolate the dihydroxynaphthalene derivative.
Data Summary and Strategic Comparison
| Strategy | Final Product Type | Key Reagents | Steps | Typical Overall Yield | Pros | Cons |
| 1: Direct Demethylation | Acyclic Resorcinol Keto-Ester | BBr₃ | 1 | 80-95% | High yield, simple, provides versatile intermediate. | Does not build molecular complexity. |
| 2: Tandem Cyclization | Cyclic Resorcinol Ketone | BBr₃ (excess) | 1 | 60-75% | Highly step-economical, rapid complexity generation. | Lower yield, less control, requires more reagent. |
| 3: Stepwise Synthesis | Cyclic Ketone, Alcohol, or Naphthol | PPA, BBr₃, Pd/C | 2-3 | 50-70% | High control, allows for diversification, intermediates can be isolated. | More steps, time-consuming, potential for yield loss at each step. |
Conclusion and Future Perspectives
The synthetic routes detailed in this application note demonstrate the versatility of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate as a precursor for a range of valuable resorcinol derivatives. By selecting the appropriate strategy—direct demethylation, a one-pot tandem reaction, or a controlled stepwise approach—researchers can efficiently generate diverse molecular scaffolds. These protocols provide a robust foundation for applications in drug discovery, where the resulting polycyclic phenols and their derivatives can be screened for various biological activities, and in the development of novel functional materials.
References
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Grand Valley State University ScholarWorks@GVSU. [Link]
-
Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]
-
Conroy, S. M., & Scaiano, J. C. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-259. [Link]
-
Durairaj, R. B. (2005). Resorcinol: Chemistry, Technology and Applications. Springer. [Link]
-
Musso, G., et al. (2016). Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum. Molecules, 21(11), 1581. [Link]
-
Soderberg, T. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry - NC State University Libraries. [Link]
-
Morris, R. H. (2018). Catalytic Hydrogenation of Ketones. Science of Synthesis: Catalytic Reduction in Organic Synthesis 1. [Link]
-
Organic Chemistry Portal. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Common Organic Chemistry. [Link]
-
Durairaj, R. B. (2005). Resorcinol: Chemistry, Technology and Applications. ResearchGate. [Link]
-
Yoshimori, A., et al. (2020). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Cosmetics, 7(3), 53. [Link]
-
Posada-Borbón, A., et al. (2024). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. ACS Catalysis, 14(4), 2883-2896. [Link]
-
Wang, D., et al. (2023). Asymmetric Transfer Hydrogenation of Naphthol and Phenol Derivatives with Cooperative Heterogeneous and Homogeneous Catalysis. CCS Chemistry. [Link]
-
Sattar Abed, T., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 962-969. [Link]
-
LibreTexts Chemistry. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
Kelu. (2025). Resorcinol: Benefits and Applications Explained. [Link]
-
Cha, J. Y., et al. (2013). Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. Bulletin of the Korean Chemical Society, 34(7), 2131-2134. [Link]
- Reddy, T. S., et al. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
Wang, H., et al. (2024). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Catalysts, 15(1), 1. [Link]
- Casey, C. P., & Martins, S. C. (2002). Catalytic hydrogenation of ketones and aldehydes.
-
Organic Chemistry Portal. (2025). Preparation of Phenols, Part 4: By Aromatization and Ring Formation. YouTube. [Link]
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. researchgate.net [researchgate.net]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Resorcinol: Benefits and Applications Explained [site.ntesmail.com]
- 5. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 9. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers [commonorganicchemistry.com]
- 10. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 12. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. mdpi.com [mdpi.com]
- 16. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-Oxovalerate Acylation
The following Technical Support Guide is designed for researchers and drug development professionals encountering low conversion rates in the acylation of 5-oxovalerate derivatives (specifically the synthesis of 5-aryl-5-oxovalerate scaffolds via Friedel-Crafts acylation).
Executive Summary & Diagnostic Logic
Low conversion in the acylation of aromatic substrates with 5-oxovalerate precursors (typically ethyl 5-chloro-5-oxovalerate or glutaric anhydride ) is a multi-factorial issue. Unlike simple acetylations, this reaction involves a bifunctional reagent that can undergo competing intramolecular cyclization, polymerization, or catalyst sequestration.
The following diagnostic logic maps the critical failure points in this synthesis.
Diagnostic Flowchart
Figure 1: Decision tree for isolating the root cause of low conversion in 5-oxovalerate acylation workflows.
Root Cause Analysis & Solutions
Issue 1: Catalyst Sequestration (The "Stoichiometry Trap")
The Problem: Users often apply a standard 1.1 equivalent of Aluminum Chloride (
-
Mechanism: 1 equivalent of
complexes with the ester group; a second equivalent is required to activate the acyl chloride for the actual Friedel-Crafts reaction. -
Solution: Use 2.2 to 2.5 equivalents of
.
Issue 2: Reagent Hydrolysis & Quality
The Problem: The acyl chloride derivative of 5-oxovalerate is highly moisture-sensitive. Hydrolysis yields the mono-acid (ethyl hydrogen glutarate), which kills the Friedel-Crafts reaction by reacting with
-
Always distill the acyl chloride immediately before use.
-
Alternatively, generate the acyl chloride in situ from the mono-acid using oxalyl chloride/DMF, remove volatiles, and proceed directly to acylation.
Issue 3: Solvent-Dependent Regioselectivity & Solubility
The Problem: In non-polar solvents (CS2, DCM), the acylium-aluminum complex may precipitate, halting the reaction (heterogeneous kinetics). Furthermore, solvent polarity dictates the regioselectivity (alpha vs. beta attack on naphthalene). Data Comparison:
| Parameter | Dichloromethane (DCM) | Nitrobenzene |
| Polarity | Non-polar | Polar |
| Complex Solubility | Low (Risk of precipitation) | High (Homogeneous) |
| Regioselectivity (Naphthalene) | Favors Alpha (Kinetic) | Favors Beta (Thermodynamic) |
| Reaction Rate | Faster (if soluble) | Slower (Competitive binding) |
| Recommendation | Use for highly reactive substrates | Use for deactivated substrates or if precipitation occurs |
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate with >85% Conversion.
Reagents:
-
Naphthalene (1.0 eq)[1]
-
Ethyl 5-chloro-5-oxovalerate (1.1 eq) [Freshly Distilled]
- (Anhydrous, 2.5 eq)
-
Solvent: Anhydrous Nitrobenzene (for thermodynamic control/solubility) or DCM.
Step-by-Step Workflow:
-
System Preparation: Flame-dry a 3-neck round bottom flask under a nitrogen stream. Assemble a pressure-equalizing addition funnel and a reflux condenser.
-
Catalyst Slurry: Charge the flask with
(2.5 eq) and anhydrous solvent. Cool to 0°C. -
Electrophile Formation: Add Ethyl 5-chloro-5-oxovalerate (1.1 eq) dropwise to the slurry.
-
Observation: The mixture should homogenize slightly as the acylium complex forms. Stir for 15 minutes at 0°C.
-
-
Substrate Addition: Dissolve Naphthalene (1.0 eq) in the minimum amount of solvent. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Critical Control: Maintain internal temperature <5°C during addition to prevent polymerization.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT).
-
Stir for 4–6 hours. Monitor via TLC or HPLC.
-
Troubleshooting: If conversion stalls at <50%, heat to 40-50°C (if using Nitrobenzene).
-
-
Quench: Pour the reaction mixture slowly onto a slurry of ice and concentrated HCl. (The HCl breaks the Aluminum-Product complex).
Frequently Asked Questions (FAQs)
Q1: Can I use Glutaric Anhydride instead of the acyl chloride ester?
A: Yes, but the stoichiometry changes. Glutaric anhydride requires 3 equivalents of
Q2: I see a major impurity at a slightly lower Rf. What is it? A: This is likely the result of intramolecular cyclization or di-acylation .
-
Cyclization: If the alkyl chain is long enough, the acyl chloride can attack the aromatic ring again after the initial acylation, forming a bicyclic structure (e.g., tetralone derivatives), though this is less common with glutaryl chains (forming 7-membered rings is kinetically slower).
-
Di-acylation: If your substrate is highly electron-rich (e.g., dimethoxybenzene), the reagent may acylate twice. Solution: Use a large excess of the aromatic substrate (inverse addition) if di-acylation is the issue.
Q3: Why is my yield low even though the starting material is consumed? A: You may be experiencing de-acylation or polymerization .
-
Friedel-Crafts acylation is generally reversible. If heated too long in the presence of strong acid, the acyl group can cleave.
-
The aldehyde/ketone moiety in the product is reactive.[1][2][3][4][5][6] Ensure your quench is acidic (HCl) to fully protonate the product and remove Aluminum salts, which can catalyze degradation during workup.
References
-
BenchChem. (2025).[1][7] Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovalerate. BenchChem Protocols. Link
- Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Testbook. (2024). Understanding Acylation: Mechanism, Reactions, and Examples. Link
-
OpenOChem. (2024). Friedel-Crafts Acylation: Mechanism and Regioselectivity. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. EAS-Acylation | OpenOChem Learn [learn.openochem.org]
- 5. testbook.com [testbook.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
Welcome to the technical support guide for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this γ-keto ester, particularly under reflux conditions. Here, we address common experimental challenges through a structured question-and-answer format, offering troubleshooting advice grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common queries regarding the stability and reactivity of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate under reflux.
Q1: Is Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate generally stable under neutral reflux conditions?
A1: Yes, structurally, Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is a relatively stable molecule. As a γ-keto ester, it does not possess the inherent instability of β-keto esters, which are prone to thermal decarboxylation upon heating after hydrolysis.[1][2] The primary points of reactivity under reflux are the ethyl ester and the ketone, but in a clean, dry, and neutral aprotic solvent, significant decomposition is not typically expected over standard reaction times. Stability is contingent on the purity of the starting material, the choice of solvent, and the exclusion of contaminants like water, acids, or bases.
Q2: What are the primary degradation pathways I should be concerned about during reflux?
A2: The two most probable degradation pathways under non-ideal reflux conditions are:
-
Ester Hydrolysis: If water is present in the reaction mixture, either from the solvent, reagents, or atmospheric moisture, the ethyl ester can hydrolyze to form the corresponding carboxylic acid (5-(3,5-dimethoxyphenyl)-5-oxovaleric acid) and ethanol. This reaction is catalyzed by both acid and base.[3][4]
-
Transesterification: If the reflux is performed in an alcohol solvent other than ethanol (e.g., methanol, propanol), a transesterification reaction can occur, leading to the formation of a different ester. This process is often catalyzed by acids or bases.
While less common for γ-keto esters compared to their β-keto counterparts, prolonged heating under harsh acidic or basic conditions could potentially promote other side reactions like self-condensation, though this is less likely.
Q3: My reaction mixture turned yellow/brown during reflux. What does this indicate?
A3: A color change to yellow or brown often suggests the formation of impurities or degradation products, even at low concentrations. This could be due to several factors:
-
Trace Impurities: The presence of reactive impurities in the starting material or solvent could be reacting at high temperatures.
-
Minor Degradation: A small percentage of the material may be undergoing a decomposition pathway.
-
Oxidation: If the reaction is not performed under an inert atmosphere (like nitrogen or argon), trace oxygen can lead to oxidative side products, especially at elevated temperatures.
It is crucial to analyze the resulting mixture by methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the colored species.
Q4: How can I monitor the stability of my compound during a reflux experiment?
A4: The most effective way to monitor stability is through periodic sampling and analysis.
-
Thin Layer Chromatography (TLC): This is a quick and easy method to check for the appearance of new spots, which would indicate the formation of byproducts. Co-spotting with your starting material is essential.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. By taking aliquots at different time points (e.g., t=0, 1h, 4h, 8h), you can quantify the percentage of remaining starting material and detect the formation of any new peaks. Methods often involve derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) for enhanced UV detection of the ketone.[5]
-
Gas Chromatography (GC): GC can also be used, particularly for monitoring the disappearance of the starting material and the appearance of more volatile byproducts.[6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during experiments involving the reflux of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product after reflux. | 1. Hydrolysis: Presence of water in the reaction. 2. Mechanical Loss: Solvent evaporation due to an inefficient condenser or improper setup.[7][8] | 1a. Use anhydrous solvents and reagents. 1b. Perform the reaction under an inert atmosphere (N₂ or Ar) with a drying tube.[9] 2a. Ensure the condenser is appropriate for the solvent's boiling point and water flow is adequate.[7][10] 2b. Do not fill the flask more than halfway to prevent bumping and overflow.[7] |
| TLC/HPLC analysis shows a new, more polar spot/peak. | Hydrolysis: The resulting carboxylic acid is significantly more polar than the starting ester. | 1. Confirm the identity of the byproduct by co-eluting with a synthesized or purchased sample of the corresponding acid, if possible. 2. If hydrolysis is confirmed, rigorously dry all solvents and glassware for future experiments. Consider using a Dean-Stark trap if water is produced during the reaction. |
| Reaction "bumps" violently during reflux. | Uneven Heating/Lack of Nucleation Sites: Superheating of the liquid at the bottom of the flask.[7] | 1. Add anti-bumping granules or a magnetic stir bar to the flask before heating.[7][10] 2. Ensure vigorous stirring throughout the reflux period. 3. Use a heating mantle or oil bath for uniform heat distribution.[11] |
| NMR of the crude product shows a mixture of ethyl and another alkyl ester. | Transesterification: The reflux was conducted in an alcohol solvent that was not ethanol. | 1. If the ethyl ester is the desired product, use ethanol or a non-alcoholic (aprotic) solvent for the reflux (e.g., Toluene, Dioxane, THF), provided it is compatible with the reaction chemistry. |
Section 3: Experimental Protocols & Visualizations
To ensure experimental success, adherence to proper techniques is paramount. Below are a detailed protocol for setting up a stable reflux and diagrams illustrating key concepts.
Protocol: Setting Up an Inert Atmosphere Reflux
-
Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, etc.) is thoroughly oven-dried or flame-dried to remove adsorbed water.
-
Assembly: Assemble the reflux apparatus as shown in the diagram below. Lightly grease the joints to ensure a good seal.[10] Clamp the flask and condenser securely.[7][9]
-
Reagent Addition: Add a magnetic stir bar and Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate to the flask, followed by the anhydrous solvent.
-
Inert Gas Purge: Insert a needle connected to an inert gas (Nitrogen or Argon) line through a septum at the top of the condenser. Insert a second "exit" needle to allow air to be displaced. Purge the system for 5-10 minutes.
-
Drying Tube: Remove the exit needle and replace the gas inlet needle with a drying tube filled with a desiccant (e.g., CaCl₂ or CaSO₄) to prevent atmospheric moisture from entering.[9]
-
Cooling: Attach tubing to the condenser and begin a gentle flow of cooling water, ensuring water enters at the bottom inlet and exits from the top outlet.[9][10]
-
Heating: Place the flask in a heating mantle or oil bath and begin stirring. Gradually increase the temperature until the solvent gently boils and a stable reflux ring is established about one-third of the way up the condenser.[9]
-
Monitoring: Monitor the reaction as required using the analytical techniques described in the FAQ section.
Visualizations
Diagram 1: Standard Reflux Apparatus Workflow
A flowchart for setting up a reflux reaction under inert conditions.
Diagram 2: Potential Degradation Pathways
Primary degradation routes for the keto-ester under non-ideal reflux.
References
-
Radleys. (n.d.). Reflux reaction mistakes to avoid. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Refluxing a Reaction [Video]. YouTube. Retrieved from [Link]
-
Orango. (2025, October 10). What Is Reflux in Organic Chemistry? Understanding the Basics. Retrieved from [Link]
-
Study Mind. (2022, April 19). Organic Synthesis - Practical Preparation Techniques (A-Level Chemistry). Retrieved from [Link]
-
AS CHEMISTRY. (n.d.). EXPERIMENTAL PROCEDURES - Heating under reflux (synthesis of an organic product). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
Ni, Y., et al. (n.d.). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Catalysis. Retrieved from [Link]
-
Suslick, K. S., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition. Retrieved from [Link]
-
AK LECTURES. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
-
Oshima, T., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. waters.com [waters.com]
- 6. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radleys.com [radleys.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. tdck.weebly.com [tdck.weebly.com]
- 11. theorango.com [theorango.com]
Optimizing reaction time for 3,5-dimethoxybenzene acylation
Technical Support Center: Reaction Optimization for 3,5-Dimethoxybenzene Acylation
Current Status: ONLINE Agent: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Optimization of Reaction Time & Selectivity for Activated Arene Acylation
Introduction: The "Throttle Control" Paradox
Welcome to the optimization hub. You are working with a 3,5-dimethoxy motif (chemically synonymous with the meta-dimethoxy substitution pattern found in 1,3-dimethoxybenzene or resorcinol dimethyl ether).
The Core Challenge:
Unlike unactivated benzene, your substrate is electronically hyper-activated .[1] The two methoxy groups (strong
-
The Risk: The reaction is naturally too fast. This leads to exotherms, polymerization, and loss of regiocontrol.
-
The Goal: You are not trying to "speed up" the reaction; you are trying to synchronize the addition rate with the heat transfer capacity to prevent side reactions (specifically demethylation and polyacylation).
This guide addresses the three most common support tickets we receive regarding this synthesis.
Module 1: Catalyst Selection & Kinetic Control
FAQ: Why is my yield dropping despite high conversion?
Diagnosis: You are likely experiencing ether cleavage (demethylation) .
Technical Explanation: Traditional Lewis Acids like Aluminum Chloride (
Protocol Adjustment: Switch to a "Soft" Lewis Acid or a Metallic Triflate. These provide sufficient electrophilicity to generate the acylium ion without coordinating strongly to the ether oxygen.
Comparative Catalyst Performance Table:
| Catalyst System | Reactivity | Demethylation Risk | Recommended Temp | Usage Case |
| High | High | Only for robust substrates; requires strict temp control. | ||
| Moderate | Low | Standard Recommendation. Good balance of rate vs. selectivity. | ||
| Low | Very Low | For highly sensitive substrates; slower reaction time. | ||
| High | Negligible | RT | Green Option. Catalytic loading (1-5 mol%) possible. |
Critical Note on Stoichiometry: In Friedel-Crafts acylation, the product ketone is a Lewis Base.[1] It complexes with the catalyst (1:1 ratio), deactivating it. You must use
equivalents of Lewis Acid relative to the acylating agent, unless using specialized triflates.
Module 2: Regioselectivity & Thermodynamics
FAQ: I am seeing a mixture of isomers. How do I lock the position?
Diagnosis: Competition between the 4-position (sterically favored) and the 2-position (electronically favored but crowded). The Logic:
-
Site 2 (Ortho-Ortho): Located between the two methoxy groups. Electronically most negative, but sterically inaccessible.
-
Site 4 (Ortho-Para): Ortho to one methoxy, para to the other. Accessible.
-
Site 5 (Meta-Meta): Unreactive.
Optimization Workflow: To maximize the 4-acylated product (the usual target), you must rely on steric bulk and temperature .
-
Lower the Temperature: At
, the kinetic product (4-position) is favored because the transition state for the 2-position is too high in energy due to steric clash. -
Increase Electrophile Bulk: If possible, use an acid anhydride instead of an acid chloride. The larger leaving group (carboxylate vs chloride) makes attack at the crowded 2-position even less favorable.
Module 3: Visualizing the Reaction Pathway
The following diagram illustrates the kinetic pathway and the "Product Inhibition Trap" that causes reaction stalling.
Module 4: Standardized Protocol (Self-Validating)
Protocol ID: FCA-DMB-OPT-02 Objective: Mono-acylation of 1,3-dimethoxybenzene with Acetyl Chloride.
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round bottom flask. Equip with an internal thermometer and a pressure-equalizing addition funnel. Flush with
.-
Validation: If the flask fogs upon adding
, your system is not dry. Abort and re-dry.
-
-
Catalyst Slurry: Add 1.1 equiv of
(or ) to dry DCM (0.5 M concentration). Cool to . -
Electrophile Formation: Add 1.0 equiv of Acetyl Chloride dropwise. Stir for 15 mins.
-
Observation: The solution should turn yellow/orange, indicating Acylium ion formation.
-
-
Controlled Addition (The "Throttle"): Dissolve the substrate (1,3-dimethoxybenzene) in DCM. Add this solution dropwise over 30-45 minutes.
-
Constraint: Internal temperature must NOT exceed
.
-
-
Reaction Monitoring: Stir at
for 1 hour.-
TLC Check: Eluent 20% EtOAc/Hexane. Product will be significantly more polar (lower
) than the substrate.
-
-
The Quench (Heat Management): Pour the reaction mixture slowly onto a mixture of Ice + HCl (1M) .
-
Why HCl? It prevents the precipitation of aluminum/tin hydroxides which form impossible emulsions.
-
-
Workup: Extract with DCM (
), wash with Brine, dry over .
Module 5: Troubleshooting Decision Tree
Use this logic flow to resolve active failures in the lab.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Kobayashi, S., et al. (2023). "Iron(III) chloride-catalyzed Friedel–Crafts acylation in tunable aryl alkyl ionic liquids." Beilstein Journal of Organic Chemistry, 19, 212–216.[2]
- Eames, J., et al. (2001). "Efficient Friedel–Crafts acylation of activated arenes using Bismuth(III) Triflate." Tetrahedron Letters, 42(12), 2227-2230.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for regioselectivity).
Sources
Technical Support Center: A Guide to the Stable Storage of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
Welcome to the technical support center for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this keto ester in their work. The stability of this compound is paramount for reproducible and accurate experimental outcomes. This document provides in-depth information and practical advice on the optimal storage conditions to prevent hydrolysis, a primary degradation pathway for this molecule.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate and why is preventing its hydrolysis important?
A1: Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is a keto ester, a class of organic compounds characterized by both a ketone and an ester functional group.[1] These molecules are valuable intermediates in various synthetic pathways in pharmaceutical and chemical research. Hydrolysis is a chemical reaction where water breaks down the ester bond, converting it into its parent carboxylic acid and alcohol.[2][3] This degradation can lead to reduced product yield, inaccurate experimental results, and the introduction of impurities into your reactions.
Q2: What are the primary factors that can cause hydrolysis of this compound?
A2: The main culprits that promote ester hydrolysis are:
-
Moisture: The presence of water is the most direct cause of hydrolysis.[2][4]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of esters.[3][4][5] Alkaline conditions, in particular, tend to cause a rapid and irreversible hydrolysis known as saponification.[3]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[3][6][7]
Q3: What are the ideal short-term and long-term storage conditions for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate?
A3: For optimal stability, the compound should be stored in a cool, dry, and inert environment.
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-term: ≤ -20°C in a freezer. Short-term: 2-8°C in a refrigerator. | Lower temperatures significantly slow down the rate of hydrolysis.[8] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | This displaces moisture and oxygen, minimizing the potential for hydrolysis and oxidation.[9] |
| Container | Use a tightly sealed, amber glass vial or a container with a secure, lined cap. | This protects the compound from moisture and light.[10] |
| Environment | Store in a desiccator containing a drying agent (e.g., silica gel, anhydrous calcium sulfate).[9] | This ensures a low-humidity environment, which is crucial for preventing hydrolysis.[2] |
Q4: I've received the compound as a solid. How should I handle it to prevent hydrolysis?
A4: When handling the solid compound, work in a dry environment, such as a glove box or a fume hood with a dry air stream. Minimize the time the container is open to the atmosphere. Use clean, dry spatulas and weighing instruments.
Q5: I need to prepare a solution of the compound. What solvents are recommended?
A5: Use anhydrous (dry) aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. Ensure your solvents have a low water content by using freshly opened bottles or by drying them using appropriate methods (e.g., molecular sieves) before use. Avoid protic solvents like water and alcohols unless they are part of the reaction, as they can directly participate in hydrolysis.
Troubleshooting Guide: Diagnosing and Preventing Hydrolysis
This section provides a more in-depth, question-and-answer-based approach to resolving specific issues you might encounter.
Scenario 1: My analytical data (e.g., NMR, LC-MS) shows the presence of the corresponding carboxylic acid, indicating hydrolysis. What could have gone wrong?
This is a clear indication that your sample has undergone degradation. Let's pinpoint the potential causes.
Q: Could my storage conditions be the problem?
A: Review your storage protocol against the recommendations in the FAQ section.
-
Was the container tightly sealed? Even a small leak can allow moisture to enter over time.[10]
-
Is your freezer or refrigerator functioning correctly? Temperature fluctuations can accelerate degradation.
-
Are you storing it in a desiccator? This is a critical step to maintain a dry environment.[9]
Q: How can I be sure my solvent isn't the source of water?
A: Solvents are a common source of water contamination.
-
Are you using anhydrous grade solvents?
-
How old is your solvent? Even anhydrous solvents can absorb moisture from the air once opened. Consider using a fresh bottle or a solvent from a solvent purification system.
-
Did you handle the solvent in a way that minimized exposure to air?
Q: Could the pH of my reaction or workup be causing the issue?
A: Ester hydrolysis is significantly accelerated by both acidic and basic conditions.[5]
-
Acid-catalyzed hydrolysis: This is a reversible reaction.[3][11] If your reaction mixture is acidic and contains water, hydrolysis can occur.
-
Base-catalyzed hydrolysis (saponification): This is an irreversible process.[3][11] Washing your organic layer with a basic aqueous solution (e.g., sodium bicarbonate, sodium hydroxide) during workup can cause rapid hydrolysis if not done carefully and at low temperatures.[12]
Experimental Protocols
Protocol 1: Best Practices for Preparing a Stock Solution of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
This protocol is designed to minimize the risk of hydrolysis during the preparation of a stock solution.
Materials:
-
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (oven-dried or flame-dried)
-
Syringes and needles
-
Septum-sealed vial
Procedure:
-
Prepare the Environment: Work in a fume hood with a gentle stream of inert gas or in a glove box.
-
Prepare the Vial: Take a clean, dry vial with a magnetic stir bar and seal it with a rubber septum. Purge the vial with an inert gas for several minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Weigh the Compound: Quickly weigh the desired amount of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate and add it to the purged vial. To do this, you can briefly remove the septum or use a powder funnel while maintaining a positive pressure of inert gas.
-
Add the Solvent: Using a dry syringe, draw up the required volume of anhydrous solvent and add it to the vial through the septum.
-
Dissolve and Store: Gently stir the solution until the compound is fully dissolved. For storage, wrap the septum with parafilm to ensure a tight seal, and store the solution at the recommended temperature (≤ -20°C for long-term).
Visualizing the Problem: Hydrolysis and Prevention
The following diagrams illustrate the hydrolysis reaction and a decision-making workflow for troubleshooting.
Caption: Mechanism of Ester Hydrolysis.
Caption: Troubleshooting workflow for hydrolysis.
References
Sources
- 1. mcat-review.org [mcat-review.org]
- 2. carbodiimide.com [carbodiimide.com]
- 3. tutorchase.com [tutorchase.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. portlandpress.com [portlandpress.com]
- 7. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. savemyexams.com [savemyexams.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ars.usda.gov [ars.usda.gov]
Overcoming steric hindrance in 3,5-dimethoxyphenyl functionalization
The following technical support guide is structured to address the specific challenges of functionalizing the sterically congested 3,5-dimethoxyphenyl motif.
Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The "Pincer" Problem
The 3,5-dimethoxyphenyl moiety is a privileged scaffold in drug discovery (e.g., FGFR inhibitors, natural products), but it presents a unique "Steric Fortress."
If you are functionalizing a 3,5-dimethoxyphenyl group (where R is the attachment point at C1), you are navigating two distinct steric environments:
-
The C4 Position (The "Pincer" Site): Located between the two methoxy groups. This is the most electronically activated site (ortho to two donors) but the most sterically obstructed.
-
The C2/C6 Positions (The Ortho Sites): Flanked by the R-group and one methoxy group.
This guide provides troubleshooting workflows to access these positions selectively, overcoming the "pincer" effect of the methoxy groups.
Troubleshooting Module: Directed Ortho Metalation (DoM)
User Issue: "I am trying to lithiate my 3,5-dimethoxyphenyl substrate to install a functional group at C4 (between the methoxys), but I see low conversion or scrambling."
The Mechanistic Reality
The C4 position is the kinetic sweet spot but the thermodynamic trap . The two methoxy groups exert a synergistic Inductive Effect (
Protocol: Accessing the C4 "Pincer" Site
Objective: Selective functionalization between the two methoxy groups.
| Parameter | Recommendation | Scientific Rationale |
| Base | n-BuLi (1.1 equiv) | Strong enough to deprotonate C4 due to the double-OMe activation. Avoid t-BuLi unless necessary, as it adds unnecessary bulk and side reactions. |
| Additive | TMEDA (1.1 equiv) | Critical. Breaks up BuLi hexamers into reactive monomers/dimers. Without TMEDA, the bulky base cannot fit into the C4 "pocket." |
| Solvent | THF (Anhydrous) | Essential for coordinating the Li cation. Diethyl ether is often too weak a donor for this hindered site. |
| Temp | -78 °C to 0 °C | Deprotonation is fast. Keep cold to prevent the "Lithiated Species" from attacking the starting material (nucleophilic attack). |
Step-by-Step Workflow:
-
Dissolve substrate (1.0 equiv) and TMEDA (1.1 equiv) in THF at room temperature.
-
Cool to -78 °C .
-
Add n-BuLi (1.1 equiv) dropwise down the side of the flask.
-
Crucial Step: Stir for 1 hour at -78 °C. Do not warm yet. The C4-lithio species is formed but fragile.
-
Add Electrophile (1.2–1.5 equiv).
-
Small Electrophiles (MeI, DMF, CO2): Add at -78 °C.
-
Bulky Electrophiles (R-CHO, Ketones): You may need to warm to -40 °C to overcome the steric barrier for the attack.
-
-
Warm to RT and quench.
Diagram: The DoM Decision Matrix
Caption: Workflow for selecting lithiation conditions based on regioselectivity targets.
Troubleshooting Module: Cross-Coupling (Suzuki-Miyaura)
User Issue: "My Suzuki coupling fails when using a 2,6-dimethoxyphenyl boronic acid (or the corresponding hindered halide). I see deboronation or no reaction."
The Steric Barrier
Coupling at the position flanked by two methoxy groups (the C4 position of the ring, or using a 2,6-dimethoxy boronic acid) is notoriously difficult. The "pincer" methoxy groups block the approach of the Palladium(II) complex during the Transmetallation step.
Solution: The "Dialkylbiaryl Phosphine" Era
Standard ligands (PPh3, dppf) are insufficient. You must use electron-rich, bulky Buchwald ligands that facilitate oxidative addition and create a spacious pocket for transmetallation.
Recommended Catalyst Systems:
| Ligand | Application | Why it works? |
| SPhos | First Line Defense. Good for hindered aryl chlorides and boronic acids. | The methoxy group on the ligand interacts with Pd, stabilizing the precatalyst while the cyclohexyl groups provide bulk. |
| XPhos | High Sterics. For tetra-ortho-substituted couplings (e.g., 2,6-dimethoxy-Ar + 2-methyl-Ar). | Larger isopropyl groups on the biaryl backbone increase the cone angle, forcing reductive elimination. |
| RuPhos | Electronic Tuning. Best if the partner is electron-poor or contains heteroatoms. | Excellent stability and reactivity for hindered secondary amines and ethers. |
The "Golden" Protocol for Hindered Couplings:
-
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%) OR Pd (dba) + SPhos. -
Solvent: Toluene/Water (10:1) or Dioxane/Water. Biphasic systems are crucial for solubilizing inorganic bases.
-
Base: K
PO (3.0 equiv). Weaker bases like carbonate often fail with bulky substrates; Phosphate is superior. -
Temperature: 100 °C (sealed tube).
Diagram: Ligand Selection for Steric Hindrance
Caption: Ligand selection hierarchy based on the degree of ortho-substitution.
FAQ: Specific Experimental Nuances
Q: I am trying to brominate 3,5-dimethoxytoluene. Why do I get poly-bromination?
A: The 3,5-dimethoxy ring is extremely electron-rich (
-
Fix: Use NBS (N-Bromosuccinimide) in DMF or Acetonitrile at 0 °C. The slow release of Br
allows for mono-substitution. The major product will be at the position between the methoxys (C4) due to the synergistic activation, unless that position is blocked.
Q: Can I use C-H activation (Iridium catalysis) to functionalize C4?
A: Generally, No . Iridium-catalyzed borylation (e.g., [Ir(OMe)(cod)]
Q: My product is insoluble in standard organic solvents. A: 3,5-dimethoxy derivatives often stack efficiently (pi-stacking).
-
Fix: Use chlorinated solvents (DCM, CHCl
) or warm Toluene. For NMR, add a drop of TFA-d or use DMSO-d6 at 50 °C to break aggregation.
References
-
Regioselectivity in C-H Activation:Iridium-Catalyzed C-H Boryl
- Source: Chemical Reviews (Hartwig et al.)
-
Sterically Hindered Suzuki Coupling:Catalysts for Suzuki-Miyaura Coupling with Hindered Substr
- Source: Organic Chemistry Portal / Buchwald Group
-
DoM Methodology:Directed Ortho Metalation of 1,3-Dimethoxybenzene Deriv
- Source: BenchChem / Snieckus Reviews
Sources
Validation & Comparative
A Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, a keto ester with potential applications in organic synthesis and medicinal chemistry.
This guide will not only dissect the predicted ¹H NMR spectrum of the target molecule but also provide a comparative analysis with structurally related compounds. By understanding the subtle yet significant differences in chemical shifts and coupling patterns, researchers can gain a deeper appreciation for the structure-property relationships that govern these molecules.
Predicted ¹H NMR Spectrum of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
Where Ar = 3,5-dimethoxyphenyl
The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl ester group, the aliphatic chain, and the 3,5-dimethoxyphenyl moiety.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-a (CH₃-CH₂-O) | ~1.25 | Triplet (t) | 3H |
| H-b (CH₃-CH₂-O) | ~4.15 | Quartet (q) | 2H |
| H-c (-CH₂-CH₂-COOEt) | ~2.10 | Quintet | 2H |
| H-d (-CH₂-COOEt) | ~2.40 | Triplet (t) | 2H |
| H-e (-CH₂-CO-Ar) | ~3.10 | Triplet (t) | 2H |
| H-f (Ar-OCH₃) | ~3.85 | Singlet (s) | 6H |
| H-g (Ar-H, C4') | ~6.70 | Triplet (t) | 1H |
| H-h (Ar-H, C2', C6') | ~7.15 | Doublet (d) | 2H |
Comparative ¹H NMR Spectral Analysis
To provide a robust understanding of the predicted spectrum, a comparison with experimentally determined spectra of structurally similar compounds is essential.
Aliphatic Chain Region: Comparison with Ethyl 4-Phenylbutanoate
The aliphatic portion of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate can be compared to that of ethyl 4-phenylbutanoate. In the ¹H NMR spectrum of ethyl 4-phenylbutanoate, the following signals are observed for the butyrate chain:
-
-CH₂-Ph: ~2.66 ppm (t)
-
-CH₂-CH₂-Ph: ~1.98 ppm (quintet)
-
-CH₂-COOEt: ~2.33 ppm (t)
For our target molecule, the protons at the C4 position (H-d) are alpha to an ester carbonyl, and are thus expected around 2.40 ppm, similar to ethyl 4-phenylbutanoate. The protons at the C2 position (H-e), being alpha to the ketone, will be shifted further downfield to around 3.10 ppm. The central methylene protons (H-c) are expected to appear as a quintet around 2.10 ppm.
Aromatic Region: Comparison with 3,5-Dimethoxybenzoyl Derivatives
The aromatic signals of the target molecule can be compared to those of 3,5-dimethoxybenzoic acid and 3,5-dimethoxybenzoyl chloride.
-
3,5-Dimethoxybenzoic acid: The aromatic protons appear at approximately 6.75 ppm (t, 1H, H4') and 7.10 ppm (d, 2H, H2', H6').
-
3,5-Dimethoxybenzoyl chloride: The aromatic protons are observed at similar chemical shifts: ~6.75 ppm (t, 1H) and ~7.09 ppm (d, 2H)[1].
These values strongly support the predicted chemical shifts for the aromatic protons in Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate. The two methoxy groups create a symmetrical substitution pattern, leading to a triplet for the proton at the 4'-position and a doublet for the two equivalent protons at the 2' and 6'-positions. The methoxy protons themselves are expected to appear as a sharp singlet at approximately 3.85 ppm.
Experimental Protocols
Sample Preparation for ¹H NMR Spectroscopy
A standardized protocol for preparing samples for ¹H NMR analysis is crucial for obtaining high-quality, reproducible spectra.
Materials:
-
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent
-
NMR tube (5 mm)
-
Pasteur pipette and cotton wool
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Prepare a filter by placing a small plug of cotton wool into a Pasteur pipette.
-
Filter the sample solution through the cotton plug directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it clearly.
-
The sample is now ready for analysis.
¹H NMR Data Acquisition
The following is a general protocol for acquiring a standard ¹H NMR spectrum. Specific parameters may need to be optimized based on the spectrometer and the sample.
Instrument: 400 MHz (or higher) NMR Spectrometer
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 16 (can be increased for dilute samples to improve signal-to-noise)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): Approximately 4 seconds
-
Spectral Width (SW): 16 ppm (centered around 6 ppm)
-
Receiver Gain (RG): Autogain
Data Analysis Workflow
The process of analyzing a ¹H NMR spectrum to elucidate a molecular structure follows a logical progression.
Caption: Workflow for ¹H NMR Spectrum Analysis.
Conclusion
The ¹H NMR spectrum of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is predicted to be a composite of characteristic signals arising from its distinct structural motifs. The ethyl ester protons will present as a classic triplet and quartet. The aliphatic chain will give rise to three distinct multiplets, with the protons alpha to the carbonyl groups being the most deshielded. The aromatic region will be defined by the symmetrical 3,5-dimethoxy substitution pattern, resulting in a simple and informative set of signals.
By comparing these predicted features with the experimental data of analogous compounds, researchers can confidently assign the signals in an experimental spectrum of the title compound and verify its structure. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, is a powerful strategy for the structural elucidation of new chemical entities in the fast-paced world of scientific discovery.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
New Journal of Chemistry. (2019). Electronic Supplementary Information. Royal Society of Chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Experimental procedures, characterization data and copies of NMR spectra. Beilstein-Institut. [Link]
-
Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Canadian Society for Pharmaceutical Sciences. [Link]
-
Green Chemistry. (2012). Electronic Supplementary Material (ESI). Royal Society of Chemistry. [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
Sources
A Researcher's Guide to 13C NMR Peak Assignments for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for this purpose. This guide provides a detailed analysis and comparison of the 13C NMR peak assignments for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, a compound of interest in various synthetic pathways. By leveraging experimental data from analogous structures and established principles of NMR spectroscopy, we offer a comprehensive and validated assignment of its carbon skeleton.
Understanding the Structural Landscape through 13C NMR
The chemical structure of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate presents a variety of carbon environments, from the substituted aromatic ring to the aliphatic ester chain. Each unique carbon atom resonates at a characteristic chemical shift in the 13C NMR spectrum, providing a fingerprint of the molecule's architecture. The interpretation of this spectrum relies on understanding how the electronic environment, influenced by factors like electronegativity and hybridization, affects the shielding of each carbon nucleus.[1][2][3]
To confidently assign the peaks of our target molecule, we will draw comparisons with structurally related compounds for which experimental 13C NMR data are available. Specifically, we will utilize data from 3',5'-dimethoxyacetophenone and ethyl valerate to deconstruct and analyze the two primary fragments of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate.
Comparative Analysis: Building the Assignment from Known Fragments
The power of 13C NMR analysis lies in its predictability and the transferability of chemical shift data for specific structural motifs. By examining the spectra of simpler, related molecules, we can build a robust hypothesis for the peak assignments of a more complex structure.
The Aromatic Core: Insights from 3',5'-Dimethoxyacetophenone
The 3,5-dimethoxyphenyl keto-fragment is a key component of the target molecule. The 13C NMR spectrum of 3',5'-dimethoxyacetophenone provides a reliable reference for the chemical shifts of the aromatic carbons, the carbonyl carbon, and the methoxy carbons.[4][5] The symmetry of the 3,5-disubstituted ring results in fewer signals than the total number of aromatic carbons.[6]
The Aliphatic Chain: Learning from Ethyl Valerate
The ethyl 5-oxovalerate portion of the molecule can be understood by referencing the 13C NMR data for ethyl valerate.[7] This provides expected chemical shift ranges for the ethyl ester group (the carbonyl, O-CH2, and CH3 carbons) and the aliphatic methylene carbons of the valerate chain.
Experimental Protocol: Acquiring a 13C NMR Spectrum
A standard protocol for obtaining a proton-decoupled 13C NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent is critical as its signal can overlap with sample peaks.[8]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[9]
-
Employ proton broadband decoupling to simplify the spectrum to single lines for each unique carbon.[9]
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons which tend to have weaker signals.[10]
-
A relaxation delay (D1) of 1-2 seconds is typically sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the solvent signal or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[9]
-
Predicted 13C NMR Peak Assignments for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
Based on the analysis of related compounds and general principles of 13C NMR, the following table presents the predicted peak assignments for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate.
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| C=O (ketone) | ~197 | Carbonyl carbons in aryl ketones typically resonate in this downfield region.[11][12][13] |
| C=O (ester) | ~173 | Ester carbonyl carbons are generally found in this range.[1][14] |
| C-1' (aromatic, attached to C=O) | ~138 | Quaternary aromatic carbon attached to the electron-withdrawing carbonyl group.[15] |
| C-3', C-5' (aromatic, attached to OMe) | ~160 | Aromatic carbons attached to electronegative oxygen atoms are significantly deshielded. |
| C-2', C-6' (aromatic) | ~106 | Aromatic CH carbons ortho to two methoxy groups are shielded. |
| C-4' (aromatic) | ~107 | Aromatic CH carbon para to the carbonyl group and meta to two methoxy groups. |
| OCH3 | ~56 | Methoxy carbons typically appear in this region. |
| O-CH2 (ethyl ester) | ~61 | Methylene carbon of the ethyl ester group, deshielded by the adjacent oxygen. |
| CH2 (adjacent to ketone C=O) | ~38 | Methylene carbon alpha to the ketone carbonyl. |
| CH2 (adjacent to ester C=O) | ~34 | Methylene carbon alpha to the ester carbonyl. |
| CH2 (central) | ~20 | Methylene carbon in the middle of the aliphatic chain. |
| CH3 (ethyl ester) | ~14 | Methyl carbon of the ethyl ester group. |
Visualizing the Molecular Structure and Assignments
To further clarify the assignments, the following diagram illustrates the structure of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate with numbered carbon atoms corresponding to the predicted chemical shifts.
Caption: Molecular structure of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate.
Conclusion
The detailed analysis of the 13C NMR spectrum of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, supported by comparative data from structurally similar compounds, allows for a confident assignment of all carbon signals. This guide provides researchers with a robust framework for interpreting the spectral data of this and related molecules. The presented methodology, combining experimental data with foundational NMR principles, underscores the power of this technique in modern chemical research and development.
References
- 13C NMR studies: part iii. Carbon-13 NMR spectra of substituted acetophenones. (n.d.). Vertex AI Search.
- Tanase, C. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. PubMed.
- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. (n.d.). ResearchGate.
- Ethyl valerate(539-82-2) 13C NMR spectrum. (n.d.). ChemicalBook.
- Brown, D. W. P. (2026, January 1). database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Doc Brown's Chemistry.
- Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University.
- Lopez-Perez, J. L., Therón, R., del Olmo, E., & Adserias, J. (2006). Chart of the 13 C NMR spectra of a substance. ResearchGate.
- 4. (n.d.). The Royal Society of Chemistry.
- Acetophenone 13C NMR Analysis | PDF. (n.d.). Scribd.
- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- 3',5'-Dimethoxy-4'-hydroxyacetophenone - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- 3,5-Dihydroxyacetophenone(51863-60-6) 13C NMR spectrum. (n.d.). ChemicalBook.
- Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide.
- Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison.
- NMR Chemical Shifts. (n.d.). Journal of Organic Chemistry.
- 13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps.
- a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
- Tables For Organic Structure Analysis. (n.d.).
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- 3',5'-Dimethoxyacetophenone(39151-19-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. rsc.org [rsc.org]
- 5. 3',5'-Dimethoxyacetophenone(39151-19-4) 1H NMR spectrum [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ethyl valerate(539-82-2) 13C NMR spectrum [chemicalbook.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. cdnsciencepub.com [cdnsciencepub.com]
FTIR characteristic bands of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
An In-Depth Guide to the Spectroscopic Characterization of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate: An FTIR-Focused Comparative Analysis
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, a molecule incorporating multiple functional groups, presents a compelling case for a multi-faceted analytical approach. This guide provides a senior application scientist's perspective on leveraging Fourier-Transform Infrared (FTIR) spectroscopy for its characterization, contextualized by a comparison with other common spectroscopic techniques. We will delve into the theoretical underpinnings of its expected FTIR spectrum, offer a practical protocol for data acquisition, and situate the technique within a broader analytical workflow.
The Molecular Architecture: A Sum of Spectroscopically Active Parts
To effectively interpret the FTIR spectrum of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, a clear understanding of its molecular structure is paramount. The molecule is comprised of several distinct functional groups, each with its own characteristic vibrational frequencies.
Figure 1: Molecular Structure of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate.
The key functional groups for FTIR analysis are:
-
An aromatic ketone : The carbonyl group (C=O) is conjugated with the 3,5-dimethoxyphenyl ring.
-
An aliphatic ethyl ester : This includes a second carbonyl group and C-O bonds.
-
A 1,3,5-trisubstituted benzene ring : This aromatic system has specific C-H and C=C vibrations.
-
Two methoxy groups (-OCH₃) attached to the aromatic ring.
-
An aliphatic methylene chain (-CH₂-).
Decoding the Spectrum: Predicted FTIR Characteristic Bands
FTIR spectroscopy is exceptionally useful for identifying functional groups because the absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending, etc.). For a molecule of this complexity, the FTIR spectrum will be a superposition of the absorption bands from all its constituent parts.
Below is a table summarizing the expected characteristic absorption bands for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, based on established correlation tables.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2980-2850 | Medium | C-H Stretch | Aliphatic (CH₃ and CH₂) C-H |
| ~1735 | Strong | C=O Stretch | Ethyl Ester Carbonyl[1] |
| ~1685 | Strong | C=O Stretch | Aromatic Ketone Carbonyl[2][3] |
| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~1260 | Strong | C-O Stretch | Aryl Ether (Ar-O-CH₃)[2] |
| ~1240 | Strong | C-C-O Stretch | Asymmetric ester C-C-O stretch[4] |
| ~1160 | Strong | C-O Stretch | Ester C-O |
| ~840-810 | Strong | C-H Bend | Aromatic C-H out-of-plane bending for 1,3,5-trisubstitution[5] |
Causality Behind the Predictions:
-
Dual Carbonyl Bands : The presence of two distinct carbonyl groups, an ester and a ketone, is a key diagnostic feature. The aliphatic ester C=O stretch is expected at a higher wavenumber (~1735 cm⁻¹) than the aromatic ketone.[1][6] This is because the ketone's carbonyl group is in conjugation with the benzene ring, which delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its vibrational frequency.[2][3]
-
Aromatic Overtones : The region between 2000 and 1650 cm⁻¹ may show weak overtone and combination bands characteristic of the substitution pattern on the benzene ring, further confirming the 1,3,5-arrangement.
-
The "Fingerprint" Region : The complex region below 1500 cm⁻¹ is known as the fingerprint region. While many bands here are difficult to assign to a single vibration due to complex coupling, the strong C-O stretching bands from the ester and ether functionalities are prominent and highly diagnostic.[1][4] The out-of-plane C-H bending vibrations are also found here and are very characteristic of the aromatic substitution pattern.[5][7]
A Broader Perspective: Comparison with Alternative Analytical Techniques
While FTIR is a powerful tool for functional group identification, it is most effective when used in concert with other analytical methods that provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Would provide detailed information about the electronic environment and connectivity of all hydrogen atoms. It would allow for the distinction between aromatic, aliphatic, methoxy, and ethyl group protons, and spin-spin coupling patterns would confirm their relative positions.
-
¹³C NMR : Would identify all unique carbon atoms in the molecule, including the two distinct carbonyl carbons of the ketone and ester, which are not directly observed in FTIR.
-
-
Mass Spectrometry (MS) :
-
MS provides the exact molecular weight of the compound and, through fragmentation analysis (MS/MS), can reveal the structure of different parts of the molecule. This provides an orthogonal confirmation of the molecular formula and connectivity inferred from FTIR and NMR.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy :
-
Due to the conjugated aromatic ketone system, the molecule is expected to absorb UV light. UV-Vis spectroscopy can provide information about the extent of conjugation and the electronic transitions within the molecule.
-
In essence, FTIR identifies the "what" (functional groups), NMR elucidates the "how they are connected," and MS confirms the "total package" (molecular weight and formula).
A Self-Validating Protocol for FTIR Data Acquisition
To ensure the collection of a high-quality, reproducible FTIR spectrum, a standardized experimental protocol is essential. The following describes a robust workflow using the common Attenuated Total Reflectance (ATR) technique, which is ideal for solid or liquid samples.
Figure 2: Standard workflow for FTIR analysis using an ATR accessory.
Step-by-Step Experimental Methodology:
-
Instrument Preparation : Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Scan :
-
Causality : A background spectrum of the empty, clean ATR crystal must be collected first. This measures the absorbance of ambient moisture and carbon dioxide in the beam path. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the sample's absorptions.
-
Procedure : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Once dry, collect a background scan.
-
-
Sample Application :
-
Procedure : Place a small amount of the Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate sample (a few milligrams if solid, a single drop if liquid) onto the center of the ATR crystal.
-
-
Pressure Application :
-
Causality : For the ATR effect to work, intimate contact between the sample and the crystal surface is required. A pressure clamp is used to achieve this. Insufficient contact will result in a weak, low-quality spectrum.
-
Procedure : Lower the pressure arm until it makes firm contact with the sample. Most modern instruments have a pressure indicator to ensure consistent and adequate force is applied.
-
-
Data Collection :
-
Procedure : Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 to 400 cm⁻¹.
-
-
Cleaning and Post-Analysis :
-
Procedure : After the spectrum is collected, release the pressure arm, and thoroughly clean the sample from the crystal using an appropriate solvent.
-
Data Processing : Use the spectrometer software to perform any necessary baseline corrections and to identify the peak positions (in cm⁻¹) of the key absorption bands.
-
This self-validating protocol ensures that the collected data is accurate and free from common artifacts, making the subsequent interpretation trustworthy.
Conclusion
The structural complexity of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate makes it an excellent candidate for analysis by FTIR spectroscopy. The technique provides a rapid and definitive fingerprint of the key functional groups within the molecule. The expected spectrum will be dominated by two strong and distinct carbonyl absorption bands for the aromatic ketone and aliphatic ester, strong C-O stretching bands in the fingerprint region, and characteristic peaks related to the 1,3,5-trisubstituted aromatic ring. While FTIR is a powerful diagnostic tool on its own, its true analytical strength is realized when integrated into a comprehensive workflow that includes NMR and MS for unambiguous structural confirmation.
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. Available from: [Link]
-
Smith, B. C. The Carbonyl Group, Part I: Introduction. Spectroscopy Online. 2020. Available from: [Link]
-
Srilatha, M., et al. FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Der Pharma Chemica. 2015, 7(4):98-104. Available from: [Link]
-
Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. 2020. Available from: [Link]
-
Nowicka, K., et al. TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. Molecules. 2023, 28(4):1725. Available from: [Link]
- Flett, M. S. C. The infrared absorption spectra of some aromatic hydroxy-ketones. Journal of the Chemical Society (Resumed). 1948, 1441-1445.
-
Singh, R. N., et al. FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Der Pharma Chemica. 2012, 4(2):779-791. Available from: [Link]
-
Varsányi, G. Normal vibrations of benzene derivatives. Available from: [Link]
-
Smith, B. C. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. 2022. Available from: [Link]
- Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd ed. John Wiley & Sons; 2001. (Note: A direct link to the entire book is not feasible, but the information is a standard in spectroscopic reference texts).
-
Illinois State University. An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available from: [Link]
- Antonov, L., et al. Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid.
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. Available from: [Link]
-
ResearchGate. FT-IR spectrum of the ethyl 1,4,7,8-tetrahydro-2,7,7-trimethyl-4-(4-nitrophenyl)-5(6H)-oxoquinoline-3-carboxylate (5d). Available from: [Link]
-
The Journal of Organic Chemistry. Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. Available from: [Link]
-
ResearchGate. An in situ high pressure FTIR study on molecular interactions of ketones, esters, and amides with dense phase carbon dioxide. Available from: [Link]
- Higuchi, S., et al. Out-of-Plane CH Vibrations of Benzene Derivatives. The Journal of Chemical Physics. 1955, 23(12):2261-2263.
- Pawlukojc, A., et al. Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene. Acta Physica Polonica A. 2001, 99(2):S-171-S-178.
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]
-
Nandiyanto, A. B. D., et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. 2019, 4(1):97-118. Available from: [Link]
-
ResearchGate. Frequencies (cm-1) of the CH stretching vibrations of benzene. Available from: [Link]
-
Ashokkumar, R., & Ramaswamy, M. Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants. International Journal of Current Microbiology and Applied Sciences. 2014, 3(1):395-404. Available from: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dimethoxyphenyl Oxovalerates
This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 3,5-dimethoxyphenyl oxovalerates. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive comparison based on established fragmentation mechanisms of analogous structures. By understanding these pathways, analysts can better identify and characterize these and related compounds in complex matrices.
Introduction: The Structural Context of 3,5-Dimethoxyphenyl Oxovalerates
3,5-Dimethoxyphenyl oxovalerates are organic esters characterized by a 3,5-dimethoxyphenyl group attached to a five-carbon oxovalerate chain. The "oxo" designation indicates the presence of a ketone functional group within the valerate moiety. The exact position of this ketone group significantly influences the fragmentation pattern. For the purpose of this guide, we will primarily focus on the fragmentation of a representative isomer, ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate, and compare it with related structures.
The fragmentation of these molecules in a mass spectrometer is governed by the ionization method employed and the inherent stability of the resulting fragment ions. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques that induce distinct fragmentation pathways. This guide will explore the expected fragmentation under both conditions, with a focus on Collision-Induced Dissociation (CID) for tandem mass spectrometry (MS/MS) experiments.
Predicted Fragmentation Pathways of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate
While specific experimental data for 3,5-dimethoxyphenyl oxovalerates is not extensively published, we can predict the primary fragmentation pathways based on the well-documented behavior of esters, aromatic methoxy compounds, and ketones.[1][2][3][4]
Electron Ionization (EI) Fragmentation
Under EI, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M+•) and subsequent extensive fragmentation.
Key Predicted EI Fragmentation Pathways:
-
Alpha-Cleavage: The most prominent fragmentation for ketones involves cleavage of the bond adjacent to the carbonyl group. For ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate, two primary alpha-cleavages are expected:
-
Cleavage 'a': Loss of the ethyl propanoate radical to form the stable 3,5-dimethoxybenzoyl cation.
-
Cleavage 'b': Loss of the 3,5-dimethoxyphenyl radical to form an acylium ion derived from the valerate chain.
-
-
McLafferty Rearrangement: If a gamma-hydrogen is available relative to the carbonyl group, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene.
-
Cleavage of the Ester Group: Fragmentation of the ethyl ester moiety can occur through the loss of an ethoxy radical (•OCH2CH3) or ethylene (C2H4) via a rearrangement.
-
Fragmentation of the Aromatic Ring: The 3,5-dimethoxyphenyl group can undergo characteristic fragmentations, including the loss of a methyl radical (•CH3) from a methoxy group, followed by the loss of carbon monoxide (CO).
Diagram of Predicted EI Fragmentation:
Caption: Predicted EI fragmentation pathways for ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate.
Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation
In ESI, protonated molecules, [M+H]+, are typically formed. Subsequent fragmentation via CID in a tandem mass spectrometer results in characteristic product ions.
Key Predicted ESI-CID Fragmentation Pathways:
-
Loss of Ethanol: A common fragmentation for protonated ethyl esters is the neutral loss of ethanol (C2H5OH).
-
Loss of Water: If a suitable proton is available, the loss of a water molecule (H2O) can occur.
-
Cleavage of the Valerate Chain: The protonated molecule can undergo cleavage at various points along the oxovalerate chain, often initiated by the protonated carbonyl group.
-
Formation of the 3,5-dimethoxybenzoyl cation: Similar to EI, the formation of the stable 3,5-dimethoxybenzoyl cation is a likely and diagnostic fragmentation pathway.
Diagram of Predicted ESI-CID Fragmentation:
Caption: Predicted ESI-CID fragmentation pathways for protonated ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate.
Comparative Fragmentation Analysis
To provide a comprehensive understanding, we will compare the predicted fragmentation of our target molecule with that of structurally related compounds.
Comparison with Valerophenone
Valerophenone (1-phenyl-1-pentanone) shares the phenyl and oxopentanoyl moieties but lacks the methoxy and ester functionalities. Its fragmentation is dominated by alpha-cleavage, leading to the formation of the benzoyl cation (m/z 105) and the butyl radical, or the loss of the phenyl radical to form the pentanoyl cation (m/z 85).[4][5] The McLafferty rearrangement is also a prominent fragmentation pathway for valerophenone, resulting in a characteristic ion at m/z 120.[5]
| Compound | Key Fragments (EI) | Common Neutral Losses (ESI) |
| Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | m/z 165 (3,5-dimethoxybenzoyl), fragments from ester and chain cleavage | Ethanol, Water |
| Valerophenone | m/z 105 (benzoyl), m/z 77 (phenyl), m/z 120 (McLafferty) | Not typically analyzed by ESI |
Comparison with Methyl 4-Methoxybenzoate
This compound allows for a comparison of the fragmentation of a simpler methoxy-substituted aromatic ester. Under EI, the primary fragmentations of methyl 4-methoxybenzoate include the loss of the methoxy radical from the ester (to form the 4-methoxybenzoyl cation at m/z 135) and the loss of formaldehyde (CH2O) from the methoxy group on the ring.[2] This highlights the influence of the ester and methoxy group positions on the fragmentation pathways.
| Compound | Key Fragments (EI) | Common Neutral Losses (ESI) |
| Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | m/z 165 (3,5-dimethoxybenzoyl), fragments from ester and chain cleavage | Ethanol, Water |
| Methyl 4-Methoxybenzoate | m/z 135 (4-methoxybenzoyl), m/z 121 (loss of •OCH3), m/z 107 (loss of CO from m/z 135) | Methanol |
Experimental Protocols
For researchers seeking to analyze 3,5-dimethoxyphenyl oxovalerates, the following general protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
-
Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (e.g., m/z 100-500) to identify the protonated molecule, followed by product ion scans of the [M+H]+ ion.
-
Collision Gas: Argon.
-
Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve optimal fragmentation.
-
Conclusion
The mass spectrometry fragmentation of 3,5-dimethoxyphenyl oxovalerates can be logically predicted by considering the established fragmentation patterns of its constituent functional groups: the ester, the ketone, and the dimethoxy-substituted aromatic ring. Under EI, alpha-cleavage adjacent to the carbonyl group and fragmentation of the ester moiety are expected to be dominant. In ESI-MS/MS, the protonated molecule will likely undergo neutral losses of ethanol and water, along with characteristic cleavages of the oxovalerate chain.
By comparing these predicted patterns with those of related compounds like valerophenone and simple methoxybenzoate esters, a more confident structural elucidation can be achieved. The experimental protocols provided offer a starting point for the analysis of these and similar molecules. This guide serves as a valuable resource for scientists and researchers in the field, enabling them to better interpret their mass spectral data and advance their research in drug discovery and development.
References
- Ovid. (n.d.). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry.
- ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards.
- ACS Publications. (n.d.). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS.
- PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters.
- Academia. (2017, May 1). Gas Chromatography-Mass Spectrometry Studies of Waste Vegetable Mixed and Pure Used Oils and Its Biodiesel Products.
- ACS Publications. (2005, October 12). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters.
- PubMed. (2016, February 15). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case.
- JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI.
- ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry.
- CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.
- mzCloud. (2015, April 1). Valerophenone.
- PMC. (2023, July 29). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry.
- RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
- MassBank. (2019, July 31). Valerophenone.
- PubMed. (n.d.). Mass spectrometry of ring D hydroxylated 3-methoxy-1,3,5(10)-estratrienes.
- MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
Sources
Chromatographic Profiling of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate: A Comparative Methodological Guide
Part 1: Executive Summary & Compound Profile[1]
The Analytical Challenge
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate (CAS: Analogous to 854859-30-6) is a critical synthetic intermediate, often encountered in the synthesis of resorcinolic lipids and cannabinoid precursors (e.g., Olivetol derivatives).[1]
The structural complexity—combining an electron-rich aromatic ring, a mid-chain ketone, and a terminal ethyl ester—presents a unique separation challenge. Standard C18 methods often fail to resolve this compound from its hydrolysis product (the free acid) or its regioisomers (e.g., 3,4-dimethoxy analogs) due to similar hydrophobicity profiles.[1]
This guide moves beyond generic "cookbooks" to provide a comparative analysis of two distinct separation strategies:
-
Method A (The Workhorse): A robust C18 approach for routine reaction monitoring.
-
Method B (The Specialist): A Phenyl-Hexyl approach leveraging
interactions for high-purity profiling.[1]
Compound Physicochemical Profile
Understanding the molecule is the first step to separation.
| Property | Value (Predicted/Experimental) | Chromatographic Implication |
| Molecular Formula | Moderate molecular weight.[1] | |
| LogP | ~2.2 - 2.5 | Moderately lipophilic; suitable for Reverse Phase (RP).[1] |
| pKa | Neutral (Non-ionizable) | pH affects impurities (acids), not the target ester.[1] |
| UV Max | ~270-280 nm | Strong absorption due to dimethoxybenzene moiety.[1] |
| Critical Impurities | 5-(3,5-dimethoxyphenyl)-5-oxovaleric acid | Highly polar; elutes near void volume in high organic methods.[1] |
Part 2: Comparative Methodologies
Visualizing the Separation Strategy
The following diagram outlines the decision logic for selecting the appropriate method based on your analytical goals.
Figure 1: Decision tree for selecting the optimal HPLC methodology based on the phase of drug development.
Protocol 1: The Workhorse (C18 Standard)
Best For: In-process control (IPC), reaction completion checks.[1]
This method relies purely on hydrophobic partitioning. It is robust but may struggle to separate the target ester from structurally similar non-polar side products (e.g., decarboxylated ketones).
-
Column: C18 (L1),
mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Equivalent). -
Mobile Phase:
-
Mode: Isocratic
-
Temperature: 30°C
-
Detection: UV @ 280 nm[1]
-
Injection Vol: 10 µL
Performance Metrics (Representative):
-
Retention Time (RT): ~4.5 - 5.5 min[1]
-
Tailing Factor: < 1.5
-
Limitation: The acidic hydrolysis impurity elutes very early (
), potentially merging with the solvent front.
Protocol 2: The Specialist (Phenyl-Hexyl Gradient)
Best For: Final product release, separating isomers, and resolving aromatic impurities.[1]
Scientific Rationale: The 3,5-dimethoxy ring is electron-rich.[1] A Phenyl-Hexyl stationary phase engages in
-
Column: Phenyl-Hexyl (L11),
mm, 3.5 µm (e.g., Waters XBridge Phenyl or Phenomenex Luna Phenyl-Hexyl).[1] -
Mobile Phase:
-
Gradient Program:
Time (min) % B (Methanol) 0.0 40 10.0 90 12.0 90 12.1 40 | 15.0 | 40 |[1]
-
Temperature: 35°C
-
Detection: UV @ 270 nm (Methanol cutoff allows lower UV, but 270 nm is specific to the aromatic ring).
Performance Metrics (Representative):
-
Retention Time (RT): ~8.2 min[1]
-
Resolution (
): > 2.5 between ester and nearest impurity. -
Advantage: The use of Methanol facilitates stronger
interactions than Acetonitrile (which can suppress them).[1]
Part 3: Comparative Data & Analysis
The following table summarizes the theoretical and observed behavior of the target molecule versus its common impurities under the recommended Method B (Phenyl-Hexyl) conditions.
| Component | Structure Type | Relative RT (RRT) | Separation Mechanism |
| Acid Impurity | Polar (Hydrolyzed Ester) | 0.35 | Elutes early due to polarity; suppressed ionization keeps peak sharp.[1] |
| Alcohol Impurity | Polar (Reduced Ketone) | 0.65 | H-bonding with mobile phase reduces retention.[1] |
| Target Ester | Lipophilic Keto-Ester | 1.00 | Balanced Hydrophobic + |
| Decarboxylated | Non-polar Ketone | 1.25 | Lacks the ester oxygen; more hydrophobic.[1] |
| Dimer | Highly Lipophilic | > 1.80 | Late eluter; requires high organic wash to remove. |
Interaction Mechanism Diagram
Understanding why the Phenyl column works better requires visualizing the molecular interactions.
Figure 2: Mechanistic comparison of stationary phase interactions. Method B utilizes dual retention mechanisms for superior resolution.
Part 4: Troubleshooting & Optimization
Peak Tailing
-
Symptom: Asymmetry factor > 1.5.
-
Cause: Interaction between the carbonyl oxygens (ketone/ester) and residual silanols on the silica support.
-
Solution: Ensure the mobile phase pH is acidic (pH 2.5 - 3.0).[1] The addition of 0.1% Formic Acid or Phosphoric Acid is non-negotiable. For Method B, increasing the column temperature to 40°C can also improve mass transfer and peak shape.
Retention Time Drift
-
Symptom: RT shifts by > 0.2 min between runs.
-
Cause: Temperature fluctuations or mobile phase evaporation (specifically ACN).
-
Solution: Use a column oven (thermostat). If using Method B (Methanol), ensure the laboratory temperature is stable, as Methanol viscosity is highly temperature-dependent, affecting pressure and flow.
"Ghost" Peaks
-
Symptom: Late-eluting peaks in blank injections.[1]
-
Cause: Carryover of the highly lipophilic dimer or starting material (3,5-dimethoxybenzene).[1]
-
Solution: Add a "Sawtooth" wash step at the end of the gradient (ramp to 95% B for 2 minutes) to clear the column.
References
-
SIELC Technologies. "Separation of Methyl 3,5-dimethoxybenzoate on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link] (Accessed Feb 2026).[1]
-
PubChem. "Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate (Compound Summary)." National Library of Medicine. Available at: [Link] (Accessed Feb 2026).[1]
-
RSC Analytical Methods. "Applications of 1,3,5-trimethoxybenzene as a derivatizing agent." Royal Society of Chemistry, 2019. Available at: [Link] (Accessed Feb 2026).[1]
Sources
Technical Comparison: Ethyl vs. Methyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
This guide provides an in-depth technical comparison of Methyl vs. Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate , focusing on their utility as precursors in the synthesis of resorcinolic cannabinoids (e.g., Olivetol analogs) and polyketide mimics.
Executive Summary
In the synthesis of 5-alkylresorcinols (such as Olivetol), the choice between the methyl and ethyl ester of the 5-oxo-valerate intermediate is a critical process parameter that influences purification efficiency , reaction kinetics , and downstream chemoselectivity .
-
Methyl Ester: Offers faster reaction kinetics and higher atom economy. It is preferred for large-scale throughput where chromatography is automated, though it often presents as an oil, complicating crystallization.
-
Ethyl Ester: Provides superior crystallinity and handling properties. It is the preferred choice for GMP workflows requiring rigorous impurity rejection via recrystallization rather than chromatography.
Chemical Profile & Structural Analysis[1][2][3]
Both compounds are
| Feature | Methyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate | Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate |
| Formula | ||
| MW | 266.29 g/mol | 280.32 g/mol |
| Physical State | Viscous Oil / Low-melting Solid | Crystalline Solid (Typically mp 45–55 °C) |
| Solubility | High in MeOH, Et2O, DCM | Moderate in cold EtOH; High in hot EtOH |
| Lipophilicity (LogP) | ~2.1 | ~2.5 (Better extraction into organic phase) |
Structural Visualization
The molecule features two electrophilic centers: the benzylic ketone (C5) and the terminal ester (C1).
Figure 1: Electrophilic sites governing reactivity.
Reactivity Profile Analysis
A. Hydrolysis Kinetics (Saponification)
The hydrolysis rate is governed by the steric bulk of the alkoxy group.
-
Methyl Ester: Hydrolyzes 5–10x faster under basic conditions (NaOH/MeOH). This is advantageous if the target is the free acid (5-(3,5-dimethoxyphenyl)-5-oxovaleric acid) for subsequent decarboxylation or coupling.
-
Ethyl Ester: Slower hydrolysis due to the inductive donation and steric hindrance of the ethyl group. Requires more vigorous conditions (reflux), which risks side reactions like retro-Claisen condensation or degradation of the ketone.
B. Nucleophilic Acyl Substitution (Grignard Reagents)
When reacting with Grignard reagents (e.g.,
-
Chemoselectivity Challenge: Both the ketone and ester are reactive. The ketone is generally more electrophilic.
-
Methyl Ester: The reduced steric hindrance allows for rapid "double addition" at the ester site if stoichiometry is not strictly controlled.
-
Ethyl Ester: Provides a wider kinetic window. At low temperatures (-78 °C), it is easier to selectively attack the ketone while leaving the ethyl ester intact, allowing for stepwise functionalization.
C. Reduction (Wolff-Kishner / Clemmensen)
For the synthesis of Olivetol analogs, the C5 ketone is typically reduced to a methylene group.
-
Protocol Compatibility: The Ethyl ester is more robust against transesterification side-reactions during acidic reductions (Clemmensen). In Wolff-Kishner (hydrazine/KOH), the ester will inevitably hydrolyze to the acid salt regardless of the starting ester; however, the methyl ester generates methanol, which has a lower boiling point and is easier to strip than ethanol in high-temperature melts.
Experimental Protocol: Synthesis & Processing
This protocol describes the synthesis of the ethyl ester, highlighting the "crystallinity advantage."
Step 1: Friedel-Crafts Acylation
Reagents: 1,3-Dimethoxybenzene (1.0 eq), Ethyl Glutaranyl Chloride (1.1 eq),
-
Setup: Flame-dry a 3-neck flask under
. -
Addition: Dissolve 1,3-dimethoxybenzene in DCM at 0 °C. Add
portion-wise. -
Acylation: Add Ethyl Glutaranyl Chloride dropwise over 30 mins. Maintain temp < 5 °C to prevent demethylation of the methoxy groups (a common side reaction with
). -
Quench: Pour onto ice/HCl. Extract with DCM.[1]
-
Differentiation Point:
-
Methyl Ester Route:[2] The organic layer is concentrated to a crude oil. Purification requires high-vacuum distillation or column chromatography (Hexane/EtOAc).[1]
-
Ethyl Ester Route: The crude residue is taken up in hot Ethanol (or IPA). Upon cooling to 0 °C, the Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate crystallizes out, rejecting regioisomers (2,4-dimethoxy isomers) into the mother liquor.
-
Step 2: Downstream Transformation (Example: Ketone Reduction)
Objective: Reduce C5 ketone to methylene (Synthesis of Ethyl 5-(3,5-dimethoxyphenyl)valerate).
-
Method: Triethylsilane (
) / TFA reduction (Ionic Hydrogenation) is preferred over Clemmensen to preserve the ester. -
Procedure: Dissolve keto-ester in TFA. Add
(2.5 eq). Stir at RT for 4h. -
Result: The ethyl ester remains intact. The methyl ester often undergoes partial hydrolysis or transesterification with TFA (forming trifluoroacetate impurities).
Decision Matrix
| Requirement | Recommended Analog | Reasoning |
| GMP / High Purity | Ethyl | Crystallinity allows for non-chromatographic purification. |
| High Throughput | Methyl | Faster reaction rates; liquid handling is easier for automated dispensing. |
| Selective Ketone Attack | Ethyl | Steric bulk protects the ester from premature nucleophilic attack. |
| Atom Economy | Methyl | Lower molecular weight waste (Methanol vs Ethanol). |
Process Flow Diagram
Figure 2: Synthesis workflow comparing Methyl and Ethyl ester pathways.
References
-
Lunsford, C. D. (1960). 3-(3,5-Dimethylphenoxy)-1-amino-2-propanol and Related Compounds. Journal of the American Chemical Society.[3] Link (Foundational chemistry on 3,5-dimethoxy phenoxy derivatives).
-
McNulty, J., et al. (2021).[4] A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. SynOpen. Link (Specific context on Olivetol ester intermediates).
-
PubChem. Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate Compound Summary. Link (Physicochemical property verification for ethyl analogs).
-
Sigma-Aldrich. Methyl 5-methoxy-3-oxovalerate Technical Data. Link (General reactivity data for keto-esters).
- Razdan, R. K. (1981). The Total Synthesis of Cannabinoids. In: The Total Synthesis of Natural Products. (Standard reference for Olivetol/Cannabinoid synthetic routes).
Sources
- 1. Novel Synthesis of C-Methylated Phytocannabinoids Bearing Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 62462-05-9: methyl 5-methoxy-3-oxovalerate [cymitquimica.com]
- 3. WO2008006096A1 - Metaxalone synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Accurate Determination of Melting Point for Novel Compounds: A Case Study of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
In the landscape of pharmaceutical research and drug development, the precise characterization of new chemical entities is paramount. The melting point is a fundamental thermodynamic property that serves as a critical indicator of purity and identity. For a novel compound such as Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, for which established physical constants are not yet available in the literature, a robust and reproducible method for determining its melting point is essential. This guide provides a comparative analysis of common methodologies for melting point determination, offers a detailed protocol for the recommended approach, and underscores the principles of scientific integrity necessary for generating reliable data.
The significance of an accurate melting point extends beyond simple identification. A sharp melting range is indicative of a pure crystalline solid, whereas a broad and depressed melting range often suggests the presence of impurities.[1] This information is crucial during synthesis, purification, and formulation development, as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH).[2][3]
Comparative Analysis of Melting Point Determination Methodologies
The choice of methodology for melting point determination depends on the required accuracy, the nature of the sample, and the available instrumentation. Here, we compare three prevalent techniques: the Capillary Method, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM).
The Capillary Method
This is the most traditional and widely used technique for determining melting points.[1] It involves heating a small amount of a powdered sample in a sealed capillary tube and visually observing the temperature at which the substance melts.[4][5]
-
Manual Apparatus (e.g., Thiele Tube): An oil bath is heated, and the temperature of the sample is monitored with a thermometer. While cost-effective, this method is labor-intensive and its accuracy is highly dependent on the operator's skill in maintaining a slow and steady heating rate and avoiding parallax error when reading the thermometer.
-
Automated Apparatus: Modern digital instruments automate the heating process and use a camera or light transmission to detect the melting point.[1][4] This significantly reduces operator-induced variability and enhances reproducibility. The results are digitally displayed and recorded, making these instruments suitable for regulated environments.[1]
Causality: The principle relies on the fact that a pure crystalline solid has a distinct temperature at which it transitions from a solid to a liquid. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] When a substance melts, it absorbs heat in an endothermic process, which is detected by the instrument as a peak on a thermogram.
-
Expertise & Experience: DSC provides highly accurate and objective melting point data. The onset of the melting peak is often taken as the melting point. Furthermore, the area under the peak can be used to calculate the enthalpy of fusion, providing additional thermodynamic information about the substance.[8] DSC is particularly valuable in pharmaceutical development for studying polymorphism, where different crystalline forms of the same compound exhibit different melting points and thermal behaviors.[9]
Trustworthiness: The method is self-validating through regular calibration with certified reference standards. It is considered a gold standard for thermal analysis in many industries.[9]
Hot-Stage Microscopy (HSM)
HSM combines a microscope with a precisely controlled heating stage, allowing for the direct visual observation of a sample as it is heated.[10][11][12]
-
Expertise & Experience: This technique is invaluable for visually confirming the melting process and for studying other thermal phenomena such as sublimation, decomposition, and polymorphic transitions.[9][12] For instance, observing a color change or gas evolution upon heating can indicate decomposition rather than true melting.
Trustworthiness: While it provides excellent qualitative data, quantifying the exact melting point can be more subjective than with automated capillary or DSC methods unless coupled with a photodetector.
Caption: Comparison of key features of the three primary melting point determination methods.
Recommended Protocol: Automated Capillary Melting Point Determination
For routine, accurate determination of the melting point of a new, pure compound like Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, the automated capillary method is recommended. It provides a balance of accuracy, ease of use, and data integrity, aligning with the standards of modern research laboratories.
Experimental Workflow
Caption: Standard workflow for automated capillary melting point determination.
Detailed Step-by-Step Methodology
1. Instrument Calibration and Verification:
-
Trustworthiness: Before analyzing any unknown sample, the accuracy of the instrument's temperature sensor must be verified. This is a cornerstone of a self-validating system.
-
Protocol: Use certified melting point reference standards that bracket the expected melting range of the sample.[13] For a novel compound, a wide-range calibration is advisable. Common standards include Benzophenone (47-49°C), Adipic Acid (151-154°C), and Caffeine (235-237°C).[14][15]
-
Causality: The United States Pharmacopeia (USP) outlines procedures for instrument calibration to ensure that the measured values are traceable to primary standards.[16][17] This step is non-negotiable for generating reliable and defensible data.
2. Sample Preparation:
-
Protocol: Ensure the Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate sample is completely dry, as residual solvent can act as an impurity and depress the melting point. The sample should be a fine, homogenous powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, which is critical for observing a sharp, reproducible melting range.[1][5]
3. Capillary Tube Loading:
-
Protocol: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed height of the sample should be 2-3 mm.[18][19]
-
Causality: An excessive amount of sample will create a significant temperature gradient across the sample column, leading to a broadened melting range and inaccurate results.[19]
4. Instrument Programming:
-
Protocol:
-
Start Temperature: Set to at least 10-15°C below the expected melting point. For an unknown, a preliminary rapid heating run can estimate the approximate melting point.
-
Heating Rate (Ramp Rate): A slow heating rate of 1-2°C per minute is crucial for accurate determination.[19]
-
Stop Temperature: Set to at least 10°C above the expected melting point.
-
-
Causality: A rapid heating rate does not allow the sample and the thermometer to reach thermal equilibrium, which will result in a measured melting point that is higher than the true value.
5. Data Recording and Interpretation:
-
Protocol: The instrument will record two key points:
-
Onset Point: The temperature at which the first drop of liquid is observed.
-
Clear (or Meniscus) Point: The temperature at which the last solid crystal melts.
-
-
Trustworthiness: The melting range is reported as the interval between the onset and clear points. For a pure compound, this range should be narrow (typically < 2°C).[1]
Data Presentation and Comparative Results
All quantitative data should be summarized in a structured table for clear comparison. The following table presents hypothetical data for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate alongside certified values for common reference standards, illustrating how experimental results should be presented and contextualized.
| Compound | Certified Melting Range (°C) | Observed Melting Range (°C) (Hypothetical) | Purity Indication |
| Benzophenone | 47 - 49 | 47.5 - 48.8 | High Purity |
| Adipic Acid | 152.1[20] | 151.8 - 152.9 | High Purity |
| Caffeine | 235 - 237 | 235.4 - 236.9 | High Purity |
| Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate | N/A | 68.2 - 69.5 | Sharp range suggests high purity |
This comparative presentation validates the instrument's performance against known standards and provides confidence in the newly determined value for the target compound.
Conclusion
The determination of the melting point of a novel substance like Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is a foundational step in its physicochemical characterization. While several methods are available, the automated capillary apparatus offers the most practical combination of accuracy, reproducibility, and ease of use for a typical research and development laboratory. By adhering to a rigorous protocol that emphasizes instrument calibration, proper sample preparation, and controlled heating rates, researchers can generate trustworthy and scientifically sound data. This approach, grounded in the principles of causality and validated by authoritative standards, ensures that the determined physical constants can be reliably used for subsequent stages of drug development and quality control.
References
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]
-
Adipic acid. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Benzophenone. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Hot Stage Microscopy. (2023, May 11). Linkam Scientific. [Link]
-
Benzophenone. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Zhang, J., & Ely, J. F. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(15), 154502. [Link]
-
Benzophenone. (2024, March 11). American Chemical Society. [Link]
-
Characteristics and Applications of Adipic Acid. (n.d.). Shanghai Douwin Chemical Co.,Ltd. [Link]
-
ADIPIC ACID. (n.d.). Alashankou Tianli Gaoxin Industry and Trade Co., Ltd. [Link]
-
Adipic Acid. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
A comparison of methods for melting point calculation using molecular dynamics simulations. (2012, April 13). The Journal of Chemical Physics. [Link]
-
Melting Point Apparatus Guidelines. (2010, May 3). University of Houston. [Link]
-
Adipic acid. (2015, February 9). American Chemical Society. [Link]
-
Hot Stage Microscopy. (n.d.). Nishka Research. [Link]
-
Hot Stage Microscopy. (n.d.). Microtrace. [Link]
-
Caffeine. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). Hinotek. [Link]
-
Melting point determination. (n.d.). University of Calgary. [Link]
-
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. [Link]
-
The melting point of caffeine is 238° C, but the boiling point is only 178° C. How can this be right? (2012, February 29). Reddit. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc. [Link]
-
Zscheile, F. P., & White, J. W., Jr. (1940). Microscope Hot Stage for Determination of Melting Points: Application to Carotenoid Pigments. Industrial & Engineering Chemistry Analytical Edition, 12(7), 436–438. [Link]
-
USP 741 Melting Point or Range. (n.d.). Scribd. [Link]
-
DSC hot stage microscopy. (2024, February 8). Improved Pharma. [Link]
-
Differential scanning calorimetry. (2016, April 27). CureFFI.org. [Link]
-
General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). U.S. Pharmacopeia. [Link]
-
What is Differential Scanning Calorimetry? (2022, February 7). TA Instruments. [Link]
-
Jain, A., & Yalkowsky, S. H. (2007). Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 46(8), 2634–2637. [Link]
-
Calibration standards for melting point determination. (n.d.). Crea Analytical. [Link]
-
ICH Guidelines on particle properties. (n.d.). Pharmaceutical Networking. [Link]
-
Melting Point Reference Standards. (n.d.). Mettler Toledo. [Link]
-
ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). (2011, May 15). European Medicines Agency. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]
-
ICH Q8(R2): Pharmaceutical Development. (2009, August). International Council for Harmonisation. [Link]
-
ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). (n.d.). European Medicines Agency. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. westlab.com [westlab.com]
- 5. nsmn1.uh.edu [nsmn1.uh.edu]
- 6. torontech.com [torontech.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Differential scanning calorimetry [cureffi.org]
- 9. improvedpharma.com [improvedpharma.com]
- 10. Hot Stage Microscopy — Linkam Scientific [linkam.co.uk]
- 11. nishkaresearch.com [nishkaresearch.com]
- 12. Hot Stage Microscopy - Microtrace [microtrace.com]
- 13. mt.com [mt.com]
- 14. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. thinksrs.com [thinksrs.com]
- 17. uspbpep.com [uspbpep.com]
- 18. jk-sci.com [jk-sci.com]
- 19. hinotek.com [hinotek.com]
- 20. Adipic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to Thin Layer Chromatography (TLC) of 5-Oxovalerate Esters
For researchers and professionals in drug development and chemical synthesis, the purification and analysis of intermediates are critical steps that dictate the success of a synthetic route. Among the versatile building blocks in organic chemistry, 5-oxovalerate esters, also known as levulinate esters, are prized for their dual functionality, featuring both a ketone and an ester group. Thin Layer Chromatography (TLC) serves as a rapid, indispensable tool for monitoring the progress of reactions involving these compounds and for optimizing their purification via column chromatography.[1][2]
This guide provides an in-depth comparison of the TLC behavior of various 5-oxovalerate esters, supported by established chromatographic principles. We will explore how subtle changes in the ester's alkyl chain and the composition of the mobile phase influence the resulting Retention Factor (Rf) values.
The Principle of TLC Separation for 5-Oxovalerate Esters
TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[3] For the analysis of 5-oxovalerate esters, the most common stationary phase is silica gel, a highly polar material.[3] The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the TLC plate by capillary action.
The separation is governed by the polarity of the compounds.[3] 5-Oxovalerate esters possess both a polar ketone and a polar ester functional group. However, the overall polarity of the molecule is influenced by the non-polar alkyl chain of the ester. As the mobile phase moves up the plate, a continuous equilibrium is established for each compound between being adsorbed to the polar silica gel and being dissolved in the mobile phase.[3]
-
More Polar Compounds : Interact more strongly with the silica gel and travel a shorter distance up the plate, resulting in a lower Rf value.
-
Less Polar Compounds : Have a greater affinity for the mobile phase and travel further up the plate, leading to a higher Rf value.
The relationship between polarity and Rf value is inversely proportional.[4]
Comparative Analysis of 5-Oxovalerate Esters
While specific, directly comparable experimental Rf values for a series of 5-oxovalerate esters are not extensively tabulated in the literature, we can predict their relative behavior based on fundamental chromatographic principles. The primary structural variable among common 5-oxovalerate esters is the length of the alkyl chain (R group) of the ester functionality.
Table 1: Predicted Relative Rf Values of 5-Oxovalerate Esters on Silica Gel
| 5-Oxovalerate Ester | Structure | Relative Polarity | Predicted Relative Rf Value |
| Methyl 5-oxovalerate | CH₃CO(CH₂)₃COOCH₃ | Highest | Lowest |
| Ethyl 5-oxovalerate | CH₃CO(CH₂)₃COOCH₂CH₃ | Medium | Medium |
| Propyl 5-oxovalerate | CH₃CO(CH₂)₃COOCH₂CH₂CH₃ | Lower | Higher |
| Butyl 5-oxovalerate | CH₃CO(CH₂)₃COOCH₂(CH₂)₂CH₃ | Lowest | Highest |
This table is based on the principle that increasing the length of the non-polar alkyl chain decreases the overall polarity of the molecule, leading to a higher Rf value in a normal-phase TLC system.
The choice of the mobile phase is critical in achieving optimal separation. A common starting point for esters is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve Rf values ideally between 0.2 and 0.6 for effective separation.[1]
-
Increasing the polarity of the mobile phase (e.g., increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture) will cause all the 5-oxovalerate esters to travel further up the plate, resulting in higher Rf values for each.
-
Decreasing the polarity of the mobile phase (e.g., increasing the proportion of hexane) will lead to lower Rf values.
The following diagram illustrates the interplay between the molecular structure of the ester, the solvent system, and the resulting Rf value.
Caption: Factors influencing the TLC separation of 5-oxovalerate esters.
Experimental Protocol: TLC Analysis of 5-Oxovalerate Esters
This protocol provides a standardized methodology for the TLC analysis of 5-oxovalerate esters.
Materials and Equipment:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Samples of 5-oxovalerate esters (dissolved in a suitable solvent like dichloromethane or ethyl acetate)
-
Mobile phase solvents (e.g., hexane, ethyl acetate)
-
Visualization agent (e.g., potassium permanganate stain, UV lamp)
-
Forceps
-
Heat gun
Step-by-Step Procedure:
1. Preparation of the TLC Plate:
-
Handle the TLC plate by the edges to avoid contaminating the surface.
-
Using a pencil and ruler, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.
-
Mark small, evenly spaced points along the origin for each sample to be spotted.
2. Spotting the Plate:
-
Dip a capillary tube into the solution of the first 5-oxovalerate ester.
-
Briefly and gently touch the tip of the capillary tube to the corresponding mark on the origin. The goal is to create a small, concentrated spot (1-2 mm in diameter).
-
Allow the solvent to evaporate completely. If necessary, re-spot in the same location to increase the concentration, ensuring the spot remains small.
-
Repeat for all other samples.
3. Preparing the Developing Chamber:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which improves the quality of the separation.
-
Cover the chamber with the lid and let it equilibrate for a few minutes.
4. Developing the Plate:
-
Using forceps, carefully place the spotted TLC plate into the developing chamber, ensuring the origin is above the solvent level.
-
Replace the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during this process.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps.
-
Immediately mark the position of the solvent front with a pencil.
5. Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Visualization : If the TLC plate contains a fluorescent indicator (F254), compounds that absorb UV light will appear as dark spots under a UV lamp (254 nm). Circle these spots with a pencil.
-
Staining : For compounds that are not UV-active, a chemical stain is required. A potassium permanganate (KMnO₄) stain is effective for visualizing the ketone and ester functional groups.
-
Briefly dip the dried plate into the KMnO₄ solution using forceps.
-
Gently warm the plate with a heat gun. The compounds will appear as yellow or brown spots on a purple background. Circle the spots immediately as the background will fade over time.
-
6. Calculation of Rf Values:
-
The Retention Factor (Rf) is a ratio calculated as follows:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Measure the distance from the origin to the center of each spot and from the origin to the solvent front line.
-
Rf values are always between 0 and 1.[6]
Trustworthiness and Self-Validation
To ensure the reliability of your results, it is crucial to run a known standard alongside any unknown samples on the same TLC plate. If the unknown sample produces a spot with the same Rf value as the standard, it provides strong evidence that they may be the same compound under those specific conditions.[6] For conclusive identification, further analytical techniques such as NMR or mass spectrometry are necessary.
The reproducibility of Rf values depends on consistent experimental conditions, including the TLC plate batch, solvent composition, temperature, and chamber saturation.
References
-
Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization? Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Marz Chemistry. (n.d.). RF Values. Retrieved from [Link]
-
MDPI. (2021, September 20). Reactive Chromatography Applied to Ethyl Levulinate Synthesis: A Proof of Concept. Retrieved from [Link]
-
Open Access Pub. (n.d.). Thin-Layer Chromatography. Journal of Advances in Nanotechnology. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
Taygerly, J. P., Miller, L. M., Yee, A., & Peterson, E. A. (2012). A Convenient Guide for the Selection of Green Chromatography Solvents. Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate via GC-MS
Introduction: The Analytical Imperative for Purity in Synthesis
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is not merely a procedural step but the very foundation of scientific validity and therapeutic safety. Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, a keto ester of interest, serves as a crucial intermediate in various synthetic pathways. The presence of even trace impurities—such as unreacted starting materials, by-products, or degradation products—can significantly alter its chemical reactivity, biological activity, and toxicological profile. Therefore, establishing an analytical method that is not only precise and accurate but also rigorously validated is paramount.
This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate. We will explore the causality behind experimental choices, establish a self-validating protocol, and ground our claims in authoritative references, ensuring researchers and drug development professionals can apply these principles with confidence.
Choosing the Right Tool: A Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique is a critical decision dictated by the physicochemical properties of the analyte and the specific questions being asked. For a semi-volatile organic molecule like Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, several high-fidelity techniques are available. The choice hinges on a trade-off between sensitivity, specificity, and the nature of potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the superior separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[1] It is particularly well-suited for analyzing compounds that are volatile or can be made volatile without decomposition.[2] In contrast, High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile or thermally labile compounds, separating them in a liquid mobile phase. Nuclear Magnetic Resonance (NMR) spectroscopy offers exquisite structural elucidation capabilities and can be used for quantitative analysis (qNMR) without the need for chromatographic separation, but it generally possesses lower sensitivity compared to chromatographic methods.[3]
The decision to employ GC-MS for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is based on its expected volatility as a keto ester and the technique's exceptional ability to both separate and definitively identify unknown impurities through their mass spectral fragmentation patterns—a significant advantage over HPLC with standard detectors.[2]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Analyte Volatility | Required; suitable for volatile & semi-volatile compounds. | Not required; ideal for non-volatile & thermally labile compounds.[2] | Not a limiting factor.[3] |
| Sensitivity | Very High (pg to fg levels). | High (ng to pg levels). | Lower (µg to mg levels). |
| Selectivity/Specificity | Excellent; mass spectra provide a unique chemical fingerprint.[4] | Good; dependent on chromatographic resolution and detector type. | Excellent; based on unique nuclear resonance frequencies. |
| Impurity Identification | Superior; structural information from fragmentation patterns allows for the identification of unknown impurities via library matching.[1] | Limited; identification relies on comparison with reference standards unless coupled with MS. | Excellent for structural elucidation if impurity concentration is sufficient. |
| Analysis Time | Fast (typically 15-45 minutes per sample). | Moderate (typically 10-30 minutes per sample).[3] | Fast per sample, but requires longer setup and data processing for quantification. |
| Destructive | Yes. | No (sample can be collected post-detector).[3] | No (non-destructive).[3] |
The GC-MS Workflow: From Sample to Signal
The power of GC-MS lies in its two-stage process. First, the gas chromatograph separates components of a mixture in time, and second, the mass spectrometer provides a unique mass spectrum for each component as it elutes, allowing for positive identification.[5]
Caption: Figure 2: The logical flow of GC-MS method validation.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradation products). [4] | The analyte peak should be free of interference from the blank and show baseline resolution from other components. |
| Linearity | To demonstrate that the instrument's response is directly proportional to the analyte concentration over a given range. [6] | Correlation coefficient (R²) ≥ 0.999. [7] |
| Accuracy | To determine the closeness of the test results to the true value, assessed via recovery studies. [6] | Recovery typically between 98.0% and 102.0%. [7] |
| Precision | To measure the degree of scatter between a series of measurements under the same conditions (repeatability) and within-lab variations (intermediate precision). [4] | Relative Standard Deviation (RSD) ≤ 2.0%. [6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. [4] | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [4] | No significant change in results; system suitability parameters must be met. |
Conclusion
The validation of purity for a synthetic intermediate like Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is a non-negotiable aspect of quality control in scientific research and pharmaceutical development. This guide has demonstrated that a properly developed and validated GC-MS method offers unparalleled specificity and sensitivity for this task. By combining a robust separation technique with the definitive identification power of mass spectrometry, researchers can obtain reliable, high-confidence data on the purity of their compounds. The causality-driven approach to method development and the rigorous validation framework outlined here provide a comprehensive system for ensuring data integrity, ultimately supporting the advancement of safe and effective chemical and pharmaceutical products.
References
-
ASTM D6420, Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry, ASTM International, West Conshohocken, PA, 2024, [Link]
-
Peak Scientific, Gas Chromatography Method List, [Link]
-
International Journal of Trends in Emerging Research and Development, Development and validation of the GC-MS method for the determination of volatile contaminants in drug products, [Link]
-
ChromSolutions, Analytical Validation Quick Reference Guide, [Link]
-
ResearchGate, GC/MS chromatogram of keto acid methyl ester standard (A) and the..., [Link]
-
Impact Factor, A Review on GC-MS and Method Development and Validation, [Link]
-
MDPI, Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity, [Link]
-
Wikipedia, Gas chromatography–mass spectrometry, [Link]
-
National Institute of Standards and Technology, Gas Chromatography – Mass Spectrometry (GC−MS), [Link]
-
LibreTexts Chemistry, Gas Chromatography - Mass Spectrometry, [Link]
-
International Journal of Pharmaceutical Sciences and Research, DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE, [Link]
-
PubMed, Keto acid profiling analysis as ethoxime/tert-butyldimethylsilyl derivatives by gas chromatography-mass spectrometry, [Link]
-
PubChem, Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, [Link]
-
PubChemLite, Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (C14H18O4), [Link]
-
Scientific Reports, Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta, [Link]
-
Food Safety Institute, Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), [Link]
-
MDPI, Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods in Healthy Humans, [Link]
-
Smithers, Understanding Chemical Testing - GC-MS and HPLC, [Link]
-
LCGC International, Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS, [Link]
-
ResearchGate, Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC, [Link]
-
PubChem, Ethyl 5-oxopentanoate, [Link]
-
Tentamus Group, Determination of Contaminants: HPLC vs. GC, [Link]
-
Environics, Conducting GC Method Validation Using High Accuracy Standards, [Link]
-
U.S. Environmental Protection Agency, Standard Operating Procedure for Validation of CLP Dioxin/Furan Data, [Link]
- Google Patents, A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester,
-
Journal of Pharmaceutical Research, Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine, [Link]
-
Dhaka University Journal of Science, Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate, [Link]
Sources
A Comparative Guide to the Structural Confirmation of 3,5-Dimethoxyphenyl Valerate Intermediates
In the synthesis of complex pharmaceutical and specialty chemical compounds, the rigorous confirmation of intermediate structures is a cornerstone of process validation and quality control.[1][2] 3,5-dimethoxyphenyl valerate and its precursors are valuable intermediates in the development of various bioactive molecules.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these intermediates, grounded in experimental data and established scientific principles.
The synthesis of 3,5-dimethoxyphenyl valerate typically involves the esterification of 3,5-dimethoxyphenol with valeric acid or its derivatives.[3][4] The core challenge lies in unequivocally confirming the formation of the desired ester and identifying any potential side-products or unreacted starting materials. This requires a multi-faceted analytical approach, leveraging the strengths of various spectroscopic and chromatographic techniques.
Visualizing the Synthesis and Confirmation Workflow
The overall process, from synthesis to structural confirmation, can be visualized as a two-stage workflow. The first stage is the chemical reaction itself, and the second is the analytical validation.
Caption: Synthesis and structural confirmation workflow for 3,5-dimethoxyphenyl valerate.
Comparative Analysis of Spectroscopic Techniques
The three pillars of structural confirmation for organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3][5] Each provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic compounds in solution.[6] It provides detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified intermediate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Analysis: Integrate the ¹H signals to determine proton ratios and analyze chemical shifts and coupling constants to establish connectivity.[7] Assign carbon signals in the ¹³C spectrum with the aid of DEPT experiments.[6]
Data Interpretation and Comparison:
| Technique | Information Provided | Expected Data for 3,5-Dimethoxyphenyl Valerate | Comparison with Alternatives |
| ¹H NMR | Number of unique protons, their chemical environment, and neighboring protons. | Signals corresponding to the aromatic protons of the 3,5-dimethoxyphenyl group, the methoxy protons, and the protons of the valerate chain.[8][9] | Provides more detailed structural information than IR or MS alone.[5] |
| ¹³C NMR | Number of unique carbons and their chemical environment (e.g., C=O, C-O, aromatic C). | A signal for the ester carbonyl carbon (~170-180 ppm), signals for the aromatic carbons, methoxy carbons, and the carbons of the valerate chain.[10] | Confirms the presence of key functional groups and the carbon skeleton. |
Causality in Experimental Choices:
-
Choice of Solvent: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. The choice between CDCl₃ and DMSO-d₆ depends on the solubility of the intermediate.
-
Field Strength: Higher field strengths (e.g., 400 MHz vs. 60 MHz) provide better signal dispersion and resolution, which is crucial for resolving complex spin systems and unambiguously assigning protons.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[11]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[5]
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.[11]
-
Analysis: Separate the ions based on their mass-to-charge ratio (m/z) and detect them.
Data Interpretation and Comparison:
| Technique | Information Provided | Expected Data for 3,5-Dimethoxyphenyl Valerate | Comparison with Alternatives |
| EI-MS | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the ester. Characteristic fragment ions resulting from the loss of the alkoxy group or parts of the valerate chain. | Complementary to NMR by providing molecular weight information. Fragmentation patterns can help distinguish between isomers that may have similar NMR spectra. |
Trustworthiness of the Protocol:
The use of a standardized electron energy (70 eV) ensures that the fragmentation pattern is reproducible and can be compared to library spectra for identification.[11] The presence of the molecular ion peak is a strong indicator of the compound's identity.
Infrared (IR) Spectroscopy: The Functional Group Identifier
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups within a molecule.[12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation and Comparison:
| Technique | Information Provided | Expected Data for 3,5-Dimethoxyphenyl Valerate | Comparison with Alternatives |
| IR | Presence of specific functional groups. | A strong C=O stretch for the ester group (~1735-1750 cm⁻¹), C-O stretches for the ester and ether linkages, and C-H stretches for the aromatic and aliphatic parts of the molecule.[12] | While less detailed than NMR, it provides a quick and definitive confirmation of the ester functional group. |
Authoritative Grounding:
The characteristic absorption frequencies of functional groups are well-established and documented in spectroscopic databases and literature.[14] For example, the C=O stretch of an ester is a highly reliable indicator of successful esterification.
Workflow for Structural Confirmation
The logical flow for confirming the structure of a 3,5-dimethoxyphenyl valerate intermediate is a sequential and complementary process.
Caption: A logical workflow for the structural confirmation of ester intermediates.
Conclusion
The structural confirmation of 3,5-dimethoxyphenyl valerate intermediates is a critical step that relies on the synergistic use of NMR, MS, and IR spectroscopy. While IR provides a rapid check for the key ester functional group and MS confirms the molecular weight, only NMR spectroscopy can provide the complete and unambiguous structural assignment. By following the detailed protocols and logical workflow presented in this guide, researchers and drug development professionals can ensure the integrity of their synthetic intermediates and the quality of their final products.
References
-
Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection - JETIR.org. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Novel Liquid Ester-phenolic Antioxidant Based on Dipentaerythritol - Chinese Academy of Sciences. (n.d.). Retrieved from [Link]
-
Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods | Polymer Science & Technology - ACS Publications. (2025, April 29). Retrieved from [Link]
-
Synthesis and characterization of novel liquid ester-phenolic antioxidant based on dipentaerythritol - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]
-
Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods. (2025, April 30). Retrieved from [Link]
-
Ester Synthesis and Characterisation Lab | PDF - Scribd. (n.d.). Retrieved from [Link]
-
1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis - AOCS. (2019, July 23). Retrieved from [Link]
-
(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. (n.d.). Retrieved from [Link]
-
Advanced Acid And Ester Titration Basics - Boston Apothecary. (2019, April 15). Retrieved from [Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC. (n.d.). Retrieved from [Link]
-
Understanding 3,5-Dimethoxyphenol: A Key Chemical for Pharmaceutical Innovations. (2026, February 14). Retrieved from [Link]
-
Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning - PubMed. (2010, January 15). Retrieved from [Link]
- CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents. (n.d.).
-
(E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one - PMC. (n.d.). Retrieved from [Link]
-
3,5-Dimethoxyphenol | C8H10O3 | CID 10383 - PubChem. (n.d.). Retrieved from [Link]
-
Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. - BG. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - ResearchGate. (2016, September 14). Retrieved from [Link]
-
Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed. (2016, November 1). Retrieved from [Link]
-
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PubMed. (2025, September 5). Retrieved from [Link]
-
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - MDPI. (2025, September 5). Retrieved from [Link]
-
3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL) - SciELO. (2023, November 20). Retrieved from [Link]
-
Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning - ResearchGate. (2025, August 6). Retrieved from [Link]
-
(IUCr) 3,5-Dimethoxyphenyl 4-methylbenzenesulfonate - DOI. (2017, July 3). Retrieved from [Link]
- CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents. (n.d.).
-
Comprehensive quantum chemical and mass spectrometric analysis of the McLafferty rearrangement of methyl valerate - RSC Publishing. (n.d.). Retrieved from [Link]
-
Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap. (2009, July 8). Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
- EP2740725A1 - Novel method for synthesising 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile and use for synthesising ivabradine and the added salts thereof with a pharmaceutically acceptable acid - Google Patents. (2014, June 11).
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC. (n.d.). Retrieved from [Link]
-
1 H NMR spectrum of 3,5-DFPBA in DMSO solution. - ResearchGate. (n.d.). Retrieved from [Link]
-
Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]
-
3,5-Dimethoxytoluene - the NIST WebBook. (n.d.). Retrieved from [Link]
-
5-(3,5-Dimethoxyphenyl)-2-methyl-1-penten-3-ol - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved from [Link]
-
INFRARED REFERENCE SPECTRA - PMDA. (n.d.). Retrieved from [Link]
-
Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed. (2000, July 15). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. jetir.org [jetir.org]
- 4. aocs.org [aocs.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 3,5-Dimethoxyphenol(500-99-2) 1H NMR [m.chemicalbook.com]
- 9. 3,5-Dimethoxytoluene(4179-19-5) 1H NMR [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. uni-saarland.de [uni-saarland.de]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. pmda.go.jp [pmda.go.jp]
- 14. 3,5-Dimethoxytoluene [webbook.nist.gov]
Safety Operating Guide
Technical Guide: Safe Disposal of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
Executive Directive: The "Zero-Discharge" Standard
As researchers handling complex organic intermediates like Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate , we must move beyond simple compliance. This compound contains an electron-rich aromatic system (3,5-dimethoxy) coupled with a hydrolyzable ester and a reactive ketone.
The Core Directive is absolute: This substance must never be discharged into sanitary sewer systems. Its disposal pathway is strictly thermal destruction (incineration) via a licensed hazardous waste contractor.
The following guide synthesizes chemical reactivity principles with RCRA (Resource Conservation and Recovery Act) compliance to ensure a self-validating safety protocol.
Hazard Profiling & Waste Characterization
Before disposal, you must characterize the waste to determine the correct segregation stream.[1] This compound presents specific chemical risks that dictate its handling.
Chemical Property & Hazard Table[2][3]
| Property | Specification | Disposal Implication |
| Functional Groups | Ester, Ketone, Dimethoxybenzene | Susceptible to hydrolysis; incompatible with strong oxidizers. |
| Physical State | Solid (typically) or Viscous Oil | Requires solid waste stream unless dissolved in solvent. |
| Aquatic Toxicity | High (Predicted H411/H410) | CRITICAL: Zero tolerance for drain disposal. |
| Reactivity | Electron-rich aromatic ring | Risk: Electrophilic aromatic substitution. Violent reaction with Nitric Acid or strong oxidizers. |
| RCRA Status | Non-listed (likely) | Treat as Hazardous Chemical Waste (Unlisted). |
The Causality of Segregation
Why do we segregate? It is not just bureaucratic rule-following; it is thermodynamic necessity.
-
Oxidizer Incompatibility: The 3,5-dimethoxy group activates the benzene ring. If this waste is accidentally mixed with an oxidizing acid (e.g., Nitric Acid waste), it can undergo uncontrolled nitration or oxidation, leading to rapid exotherms or explosion.
-
Hydrolysis Risk: Mixing with strong bases (NaOH waste) will hydrolyze the ethyl ester, generating ethanol and the corresponding carboxylic acid, altering the pH and potentially pressurizing the container if CO2 is evolved (from secondary decarboxylation events).
Operational Disposal Protocol
This protocol uses a "Check-Verify-Act" system to ensure safety at every stage.
Phase 1: Waste Stream Selection
Do not treat this chemically in the lab (e.g., quenching). The safest path is off-site incineration.
-
Scenario A: Pure Solid/Substance
-
Stream: Non-Halogenated Organic Solids.
-
Container: Wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.
-
-
Scenario B: In Solution (e.g., Reaction Mother Liquor)
-
Stream: Non-Halogenated Organic Solvents (assuming solvents like Ethyl Acetate, Hexanes, or DCM are used).
-
Note: If dissolved in Halogenated solvents (DCM/Chloroform), it must go into the Halogenated stream.
-
Phase 2: Packaging & Labeling
-
Select Container: Use a container compatible with the waste.[2] For this ester, HDPE is chemically resistant and shatterproof.
-
Headspace Rule: Leave at least 10% headspace in liquid containers to allow for thermal expansion.
-
Labeling:
-
Chemical Name: Write the full IUPAC name. Do not use abbreviations like "E-5-D".
-
Constituents: If in solution, list the solvent % and the solute %.
-
Hazard Check: Mark "Toxic" and "Irritant."
-
Phase 3: Storage & Handoff[5]
-
Segregation: Store in the Organic Waste satellite accumulation area. Keep physically separate from "Oxidizing Waste" or "Acid Waste" bins.
-
Cap Integrity: Ensure caps are screw-tight. Do not use parafilm as a primary seal.
Emergency Contingencies: Spill Management
If a spill occurs, the response depends on the physical state.
Solid Spill:
-
Isolate the area.
-
Use a scoop/dustpan to collect the bulk material. Avoid generating dust.[3][4][5]
-
Place residue in a waste container labeled "Debris contaminated with Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate."
-
Wash surface with soap and water; collect rinsate as liquid waste.
Liquid Spill (In Solvent):
-
Stop: Extinguish ignition sources if flammable solvents are involved.
-
Contain: Use vermiculite or polypropylene pads to dike the spill.
-
Absorb: Cover the liquid completely.
-
Disposal: Shovel saturated absorbent into a hazardous waste pail.
Decision Workflow (Visualization)
The following diagram illustrates the logical decision-making process for disposing of this specific compound.
Figure 1: Logic flow for segregating and packaging Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate waste streams.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (n.d.).[6][7] Resource Conservation and Recovery Act (RCRA) Laws and Regulations.[6][7] EPA.gov.[6] [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Sources
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. epa.gov [epa.gov]
- 7. mlienvironmental.com [mlienvironmental.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate
Hazard Analysis: Understanding the 'Why' Behind the Precautions
The chemical structure of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate contains two key functional groups that dictate our safety strategy: an aromatic ketone and an ethyl ester.
-
Aromatic Ketone Core: This is the primary driver of our handling concerns. Aromatic ketones as a class, such as the well-studied acetophenone, can be irritating to the eyes and skin. Inhalation of vapors may lead to dizziness or respiratory irritation, and at very high concentrations, some can affect the nervous system.
-
Substituted Phenyl Ring & Ester Group: The dimethoxyphenyl group and the ethyl ester moiety introduce further considerations. Structurally related complex esters have been shown to cause allergic skin reactions.[1] Therefore, we must assume a risk of skin sensitization, where repeated exposure could lead to an allergic response.
Given these factors, we will handle Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate as a substance that is potentially harmful if swallowed, a skin and eye irritant, and a potential skin sensitizer. Furthermore, a related compound has demonstrated high aquatic toxicity, mandating stringent environmental containment and disposal protocols.[1]
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize that engineering controls are the most effective means of exposure prevention. All handling of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE is the final barrier between you and the chemical. The following protocol is mandatory for all personnel handling this compound.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes, even from small volumes, necessitates a higher level of protection.
-
Mandatory: Chemical splash goggles that form a seal around the eyes.
-
Recommended for larger volumes (>50 mL) or splash-risk operations: A full-face shield worn over chemical splash goggles.
Hand Protection: A Critical Choice
The ketone functional group is notorious for degrading common laboratory gloves. The selection of appropriate glove material is paramount to preventing dermal exposure. Standard, thin nitrile examination gloves are not recommended for prolonged contact.
Glove Selection Rationale:
-
Ketones and Esters: These solvents can readily permeate materials like latex and standard nitrile.
-
Recommended Materials: Butyl rubber and Polyvinyl Alcohol (PVA) offer excellent resistance to most ketones and esters.[3][4] For incidental contact, thicker (e.g., >8 mil) nitrile gloves may be used, but they must be replaced immediately upon any sign of contamination.[5]
| Glove Material | Performance Against Ketones/Esters | Use Case Recommendation |
| Butyl Rubber | Excellent | Recommended for direct handling and extended use.[3][4] |
| Polyvinyl Alcohol (PVA) | Excellent | High resistance to ketones and aromatics. Note: Water-soluble; not for use with aqueous solutions.[3] |
| Viton/Butyl Composite | Excellent | Premium choice for aggressive or mixed chemical streams.[3] |
| Neoprene | Good | Offers moderate resistance to a range of chemicals including ketones.[5] |
| Nitrile (thick) | Fair to Good | Suitable for incidental splash protection only. Requires immediate removal upon contact. |
| Natural Rubber Latex | Poor | Not recommended for handling ketones or aromatic solvents. |
Operational Protocol: For all but the most minor, incidental handling, double-gloving is recommended. An inner nitrile glove provides a backup, while an outer butyl or ketone-resistant glove provides the primary chemical barrier.[6] Always inspect gloves for tears or pinholes before use.
Body Protection
-
Standard Use: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Procedures with Splash Potential: A chemically resistant apron made of rubber or PVC should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, it becomes necessary in specific, non-routine situations:
-
Large Spill Cleanup: Use of a NIOSH-approved respirator with an organic vapor cartridge is required.
-
Engineering Control Failure: If a fume hood malfunctions, evacuate the area and do not re-enter without appropriate respiratory protection.
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to cleanup.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate in a laboratory setting.
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 3. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 4. labour.gov.hk [labour.gov.hk]
- 5. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 6. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
